molecular formula C6H13N B15088295 (1-Ethylcyclopropyl)methanamine

(1-Ethylcyclopropyl)methanamine

Cat. No.: B15088295
M. Wt: 99.17 g/mol
InChI Key: DFEBPTMNVUHJRX-UHFFFAOYSA-N
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Description

(1-Ethylcyclopropyl)methanamine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Ethylcyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethylcyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylcyclopropyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-6(5-7)3-4-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEBPTMNVUHJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-Ethylcyclopropyl)methanamine: Structural Profiling, Synthetic Methodologies, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of specialized aliphatic amines is a proven tactic for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. (1-Ethylcyclopropyl)methanamine (CAS: 1177326-74-7 for the free base; 1301739-69-4 for the hydrochloride salt) has emerged as a highly versatile, sterically constrained building block,[1]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in drug design, and validated synthetic protocols for its preparation and integration into active pharmaceutical ingredients (APIs).

Physicochemical & Structural Profiling

Understanding the baseline metrics of (1-Ethylcyclopropyl)methanamine is critical for predicting its behavior in biological systems and synthetic workflows. The quantitative data is summarized below for rapid comparative analysis.

PropertyValueSource
Chemical Name (1-Ethylcyclopropyl)methanamine
CAS Registry Number 1177326-74-7 (Free Base) 1301739-69-4 (HCl Salt)[1]
Molecular Formula C₆H₁₃N[2]
Monoisotopic Mass 99.1048 Da[2]
SMILES CCC1(CC1)CN[2]
InChIKey DFEBPTMNVUHJRX-UHFFFAOYSA-N[2]
Predicted XLogP ~0.8[2]

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, I frequently evaluate why a specific moiety is chosen over a simpler analog (e.g., a straight-chain hexylamine). The inclusion of the 1-ethylcyclopropyl group is driven by three distinct causal mechanisms:

  • Metabolic Shielding (CYP450 Evasion): Primary amines are highly susceptible to oxidative deamination by monoamine oxidases (MAOs) and Cytochrome P450 enzymes. This degradation initiates via the abstraction of an alpha-proton. By placing the amine on a quaternary carbon (C1 of the cyclopropane ring), the alpha-protons are entirely removed. This structural blockade severely hinders oxidative metabolism, drastically extending the biological half-life of the resulting drug.

  • Conformational Restriction (Entropic Optimization): The cyclopropane ring restricts the rotational degrees of freedom of both the amine and the ethyl group. This locks the pharmacophore into a specific vector. When the molecule binds to a target protein's active site, the entropic penalty is minimized because the ligand is pre-organized into its bioactive conformation.

  • Steric Bulk and Lipophilic Tuning: The cyclopropane ring possesses unique sp²-like character due to its bent Walsh orbitals. Combined with the ethyl extension, it provides a precise lipophilic volume (XLogP ~0.8) that perfectly occupies small, hydrophobic sub-pockets in target enzymes without indiscriminately increasing the overall lipophilicity (which would risk off-target toxicity and poor aqueous solubility).

Synthetic Workflows & Protocols

The synthesis of (1-Ethylcyclopropyl)methanamine requires robust, self-validating protocols to ensure high yield and purity. The most reliable route is the reduction of 1-ethylcyclopropanecarbonitrile using Lithium Aluminum Hydride (LiAlH₄).

Protocol: LiAlH₄ Reduction of 1-Ethylcyclopropanecarbonitrile

This protocol is designed to maximize the recovery of the highly volatile, water-soluble free base by utilizing a highly specific quenching mechanism.

Reagents:

  • 1-Ethylcyclopropanecarbonitrile (1.0 eq)

  • LiAlH₄ (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethereal HCl (2.0 M)

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Causality: LiAlH₄ reacts violently with atmospheric moisture; an inert atmosphere is non-negotiable for safety and reagent efficacy.

  • Hydride Suspension: Suspend LiAlH₄ in anhydrous THF and cool to 0 °C using an ice bath.

  • Controlled Addition: Dissolve 1-ethylcyclopropanecarbonitrile in THF and add dropwise to the suspension over 30 minutes. Causality: The reduction of the nitrile is highly exothermic. Dropwise addition at 0 °C prevents solvent boil-off and suppresses the formation of secondary amine dimers.

  • Thermal Activation: Remove the ice bath and reflux the mixture for 4–6 hours. Causality: While the initial hydride attack is fast, the intermediate imine reduction requires thermal energy to drive the reaction to the primary amine.

  • Self-Validating Monitoring: Monitor via FT-IR. The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) validates the end of the reaction.

  • The Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of H₂O.
    • Causality & Validation: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the formation of a stark white, granular aluminate precipitate. The visual transition from a grey slurry to a white, easily filterable solid is the self-validating cue of a successful quench.

  • Extraction: Filter the mixture through a Celite pad and wash with diethyl ether. Concentrate the filtrate under reduced pressure (carefully, to avoid losing the volatile free base).

  • Salt Formation: Dissolve the crude oil in diethyl ether and dropwise add 2.0 M ethereal HCl at 0 °C. Filter the resulting precipitate. Causality: The free base is prone to oxidation and carbamate formation via atmospheric CO₂. Conversion to the HCl salt yields a stable, crystalline solid ideal for long-term storage and precise stoichiometric weighing.

SynthesisWorkflow SM 1-Ethylcyclopropanecarbonitrile (Starting Material) Reagent LiAlH4 in Anhydrous THF (0°C to Reflux) SM->Reagent Reduction Intermediate Aluminate Complex Intermediate Reagent->Intermediate Hydride Transfer Workup Fieser Workup (H2O / NaOH / H2O) Intermediate->Workup Quench FreeBase (1-Ethylcyclopropyl)methanamine (Free Base) Workup->FreeBase Filtration & Extraction HCl Ethereal HCl (Salt Formation) FreeBase->HCl Precipitation Product (1-Ethylcyclopropyl)methanamine HCl (Stable Solid) HCl->Product Isolation

Fig 1. Synthetic workflow of (1-Ethylcyclopropyl)methanamine Hydrochloride.

Applications in Drug Development

The unique structural profile of (1-Ethylcyclopropyl)methanamine has led to its integration into several advanced therapeutic pipelines.

A. PARG Inhibitors (Oncology)

Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for hydrolyzing PAR chains, playing a critical role in DNA damage repair. Inhibiting PARG leads to hyper-PARylation, stalling replication forks and inducing apoptosis in cancer cells (synthetic lethality). According to patent literature ([3]), (1-ethylcyclopropyl)methanamine is conjugated to a 2,4-dioxo-quinazoline-6-sulfonamide core. The amine acts as a critical linker, while the 1-ethylcyclopropyl group is thrust into a lipophilic sub-pocket of the PARG active site, shielding the sulfonamide from solvent and exponentially increasing target residence time.

PARGPathway DNA_Damage DNA Damage (Genotoxic Stress) PARP1 PARP1 Activation (Synthesizes PAR chains) DNA_Damage->PARP1 PAR_Chains PAR Chain Accumulation (Recruits Repair Proteins) PARP1->PAR_Chains PARG PARG Enzyme (Hydrolyzes PAR chains) PAR_Chains->PARG Substrate Binding PARG->PAR_Chains PAR Cleavage (Normal) Replication_Fork Replication Fork Stalling & Hyper-PARylation PARG->Replication_Fork If Inhibited Inhibitor (1-Ethylcyclopropyl)methanamine Derived Inhibitor Inhibitor->PARG Competitive Inhibition Apoptosis Cancer Cell Death (Apoptosis) Replication_Fork->Apoptosis Synthetic Lethality

Fig 2. PARG inhibition pathway utilizing the (1-Ethylcyclopropyl)methanamine moiety.

B. HIV Protease Inhibitors (Virology)

In the development of 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives for HIV treatment ([4]), the (1-ethylcyclopropyl)methanamine unit serves as a sterically demanding P1/P1' ligand. The conformational rigidity of the cyclopropane ring forces the ethyl group into an optimal geometry to occupy the S1/S1' hydrophobic pockets of the viral protease, acting as a highly stable transition-state mimic.

C. CETP Inhibitors (Cardiovascular)

Cholesteryl ester transfer protein (CETP) inhibitors rely on precise lipophilic tuning to function within lipid-rich environments. Patent[5] details the use of this amine in synthesizing indole and indazole derivatives, where the aliphatic moiety perfectly modulates the lipid-water partition coefficient, ensuring the drug reaches its target without becoming trapped in adipocyte membranes.

References

  • 1301739-69-4 (C6H13N) Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • US10239843B2 - 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of PARG Source: Google Patents URL
  • WO2019075291A1 - 1-benzyl-2-imino-4-phenyl-5-oxoimidazolidine derivatives as hiv protease inhibitors Source: Google Patents URL
  • WO2006013048A1 - Indole, indazole or indoline derivatives Source: Google Patents URL

Sources

(1-Ethylcyclopropyl)methanamine: Technical Guide & Application Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (1-Ethylcyclopropyl)methanamine: A Strategic Building Block for Conformationally Restricted Peptidomimetics Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(1-Ethylcyclopropyl)methanamine (CAS: 1301739-69-4 as HCl) is a specialized aliphatic amine building block characterized by a gem-disubstituted cyclopropane ring. Unlike flexible alkyl chains, this moiety introduces rigid conformational constraints and alters the lipophilicity profile (LogP) of lead compounds without significantly increasing molecular weight. It serves as a superior bioisostere for gem-dimethyl, tert-butyl, or isopropyl groups in medicinal chemistry, offering enhanced metabolic stability and improved target selectivity.

This guide details the sourcing, synthesis, and strategic application of this motif in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name (1-Ethylcyclopropyl)methanamine
Common Name 1-Ethylcyclopropanemethanamine
CAS Number (HCl Salt) 1301739-69-4
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₆H₁₃N (Free Base) / C₆H₁₄ClN (HCl)
Molecular Weight 99.18 g/mol (Free Base) / 135.64 g/mol (HCl)
SMILES CCC1(CN)CC1
Appearance White to off-white hygroscopic solid (HCl salt)
Solubility High in water, MeOH, DMSO; Low in non-polar solvents (HCl salt)
pKa (Predicted) ~10.2 (Conjugate acid)

Strategic Importance in Drug Design

The "Thorpe-Ingold" Effect & Conformational Locking

The 1-ethylcyclopropyl moiety is not merely a spacer; it is a conformational lock. The internal bond angle of the cyclopropane ring (~60°) forces the gem-substituents (the ethyl group and the methanamine arm) into a specific spatial arrangement. This mimics the "Thorpe-Ingold" effect but with greater rigidity than a simple gem-dimethyl group, reducing the entropic penalty of ligand binding.

Bioisosteric Replacement Logic

In Lead Optimization, this scaffold is frequently used to replace:

  • Neopentyl groups: Retains bulk but adds polarity and rigidity.

  • Isobutyl groups: Eliminates the metabolically labile tertiary proton.

  • Gem-dimethyl groups: Increases metabolic stability (cyclopropyl C-H bonds are stronger, ~106 kcal/mol, vs. alkyl C-H ~98 kcal/mol).

Bioisostere_Logic cluster_0 Standard Motifs cluster_1 Optimized Scaffold GemDimethyl Gem-Dimethyl (Metabolic Hotspot) EthylCyclo (1-Ethylcyclopropyl) methanamine GemDimethyl->EthylCyclo Increases Rigidity Reduces CYP450 Oxidation Isobutyl Isobutyl Group (Flexible) Isobutyl->EthylCyclo Locks Conformation Improves Selectivity

Figure 1: Bioisosteric replacement strategy using the 1-ethylcyclopropyl scaffold.

Synthesis & Manufacturing Routes

While commercially available, understanding the synthesis is critical for process scale-up or analog generation. The most robust industrial route avoids the use of hazardous azides (Curtius rearrangement) by utilizing nitrile reduction.

Recommended Laboratory Synthesis (The Nitrile Route)

This protocol yields the free amine, which should be immediately converted to the HCl salt for stability.

Precursor: 1-Ethylcyclopropanecarbonitrile (CAS: 150864-95-2 for acid analog; nitrile accessible via alkylation).

Step-by-Step Protocol:

  • Alkylation (Ring Formation):

    • React Ethyl cyanoacetate with 1,2-dibromoethane using K₂CO₃ in DMF or DMSO.

    • Mechanism:[1][2] Double alkylation forms the cyclopropane ring.

  • Ethylation:

    • Treat the resulting cyclopropyl intermediate with Ethyl Iodide (EtI) and NaH (or milder base like Cs₂CO₃) to introduce the ethyl group at the 1-position.

    • Result: Ethyl 1-cyano-1-ethylcyclopropanecarboxylate (decarboxylation required) OR direct alkylation of 1-ethylcyclopropanecarbonitrile if starting from there.

    • Preferred Industrial Precursor: Start with Butyronitrile . Alkylate with 1,2-dibromoethane using NaNH₂ or LiHMDS to get 1-Ethylcyclopropanecarbonitrile .

  • Reduction (Critical Step):

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF.

    • Conditions: 0°C to Reflux under N₂ atmosphere for 4-6 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Salt Formation:

    • Dissolve crude oil in Et₂O. Bubble dry HCl gas or add 4M HCl/Dioxane.

    • Filter the white precipitate.

Synthesis_Workflow Step1 Butyronitrile (Starting Material) Step2 Alkylation (1,2-Dibromoethane, Base) Step1->Step2 Ring Closure Intermediate 1-Ethylcyclopropanecarbonitrile Step2->Intermediate Step3 Reduction (LiAlH4 / THF) Intermediate->Step3 Nitrile Reduction Final (1-Ethylcyclopropyl)methanamine Step3->Final Workup

Figure 2: Primary synthetic pathway via nitrile reduction.

Supply Chain & Availability

For research quantities (mg to kg), direct sourcing is more efficient than in-house synthesis.

SupplierCatalog / Ref NumberAvailability StatusNotes
Enamine ENA369381897Primary Source Often the OEM for other catalog houses. Ships from Ukraine/Latvia.
Sigma-Aldrich 1301739-69-4In StockListed as "Market Select" (sourced from Enamine).
ChemScene CS-0714466In StockGood for bulk inquiries (>10g).
Bide Pharmatech BD00785754VariableCheck specific batch purity.

Procurement Tip: Always specify the Hydrochloride salt (CAS 1301739-69-4) for stability. The free amine is volatile and prone to absorbing atmospheric CO₂ to form carbamates.

Handling & Safety Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Storage:

  • Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Hygroscopic: Keep desiccated.

Experimental Handling:

  • When generating the free base for coupling reactions, use a biphasic system (DCM/aq. Na₂CO₃) or an organic base scavenger (DIPEA) in situ. Do not isolate the free amine and store it for long periods.

References

  • PubChem Compound Summary. "1-(1-Methylcyclopropyl)ethan-1-amine hydrochloride" (Analogous Data). National Center for Biotechnology Information. [Link]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. (Contextual grounding for cyclopropyl bioisosteres).

Sources

Physicochemical Profile of 1-Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

The cyclopropylamine (CPA) moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to rigidly position the amine functionality while modulating physicochemical properties such as basicity (


), lipophilicity (

), and metabolic stability. Unlike flexible acyclic amines (e.g., isopropylamine), the cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol) and unique orbital hybridization (Walsh orbitals) that fundamentally alter the electronic environment of the nitrogen atom.

This guide provides an in-depth analysis of 1-substituted cyclopropylamines, focusing on how substitution at the quaternary center (C1) impacts the physicochemical profile. It contrasts these rigid systems with their acyclic analogs and details the specific synthetic and metabolic considerations required for their successful deployment in drug discovery.

Structural & Electronic Characteristics[3]

The "Walsh Orbital" Effect

The defining feature of the cyclopropyl group is its bonding geometry. In a standard alkane, carbon atoms are


 hybridized with bond angles of 109.5°. In cyclopropane, the geometric constraint forces internuclear angles of 60°.

To accommodate this strain, the carbon atoms rehybridize:

  • Ring Bonds (C-C): These bonds possess high

    
    -character (estimated as 
    
    
    
    ), resulting in "banana bonds" that bow outward.[1][2] This electron-rich region behaves somewhat like a
    
    
    -system, capable of interacting with adjacent
    
    
    -orbitals (e.g., phenyl rings).[2]
  • Exocyclic Bonds (C-N, C-H): To conserve

    
    -character, the exocyclic bonds become significantly enriched in 
    
    
    
    -character (estimated as
    
    
    ).[1][2]

Impact on Nitrogen: Because the C1-N bond has high


-character (similar to an imine or aromatic amine attachment), the nitrogen atom is attached to a more electronegative carbon center than in an acyclic alkyl amine.[1][2] This inductive withdrawal reduces the electron density available at the nitrogen lone pair, lowering its basicity.
Basicity ( ) Profile

The


 of the conjugate acid of cyclopropylamine is distinct from acyclic analogs.
CompoundStructure

(approx.)
Electronic Driver
Isopropylamine

10.6Standard

carbon donor effect.[1][2]
Cyclopropylamine

9.1Exocyclic

-like C-N bond withdraws density.[1][2]
1-Methylcyclopropylamine

~9.2Methyl group adds weak EDG effect, slightly increasing basicity vs unsubstituted.
1-Trifluoromethyl-CPA

< 6.0Strong EWG of

+ s-character of ring drastically reduces basicity.
1-Phenylcyclopropylamine

~8.3Phenyl ring conjugation/induction lowers

.

Implication: The lower


 of cyclopropylamines (closer to physiological pH 7.[1][2]4) often improves membrane permeability (

) by increasing the fraction of the neutral species compared to highly basic acyclic amines.

WalshOrbitals cluster_0 Acyclic (Isopropylamine) cluster_1 Cyclic (Cyclopropylamine) Iso_C Central Carbon sp3 Hybridized Iso_N Nitrogen High Basicity (pKa ~10.6) Iso_C->Iso_N Standard sigma bond Cyc_C Ring Carbons High p-character (sp5) (Banana Bonds) Exo_Bond Exocyclic Bond (C-N) High s-character (sp2) Cyc_C->Exo_Bond Rehybridization Cyc_N Nitrogen Lower Basicity (pKa ~9.1) Exo_Bond->Cyc_N Inductive Withdrawal caption Figure 1: The 'Walsh Orbital' effect rehybridizes the exocyclic C-N bond, increasing s-character and lowering nitrogen basicity.

Lipophilicity and Permeability

Replacing an isopropyl group with a cyclopropyl group is a classic bioisosteric replacement.[1][2]

  • Lipophilicity (

    
    ):  Contrary to the intuition that "adding a ring increases lipophilicity," the cyclopropyl group is often less lipophilic than the isopropyl group.
    
    • Hansch

      
       value:  Isopropyl (+1.[1][2]53) vs. Cyclopropyl (+1.14).[1][2]
      
    • Reasoning: The

      
      -like character of the C-H bonds makes them more acidic and polarizable than standard alkyl C-H bonds.[1][2]
      
  • Permeability: The combination of reduced lipophilicity (lower

    
    ) and reduced basicity (lower 
    
    
    
    , higher neutral fraction at pH 7.4) often results in an optimal
    
    
    and improved CNS penetration or oral absorption.[2]

Metabolic Stability & Toxicity Risks

A critical consideration for 1-substituted cyclopropylamines is their potential to act as Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes (suicide substrates).[1][2]

The Ring-Opening Mechanism

Unsubstituted cyclopropylamines are notorious for inactivating CYP enzymes (e.g., CYP2D6).[2]

  • Single Electron Transfer (SET): The P450 heme oxidizes the nitrogen lone pair to a radical cation (

    
    ).[1]
    
  • Ring Opening: The radical cation triggers homolytic cleavage of the cyclopropane ring (release of ring strain).[1]

  • Covalent Adduct: The resulting carbon-centered radical attacks the heme porphyrin, irreversibly inactivating the enzyme.[1][2]

Impact of 1-Substitution

Substitution at the 1-position (e.g., 1-Methyl, 1-F) modulates this risk but does not always eliminate it.[2]

  • 1-Methyl: Blocks the

    
    -hydrogen abstraction (HAT) pathway (metabolic dealkylation) but does not necessarily block the SET pathway.[1][2] However, it often shifts the metabolic soft spot away from the amine, improving overall half-life (
    
    
    
    ).
  • 1-Fluoro: Generally unstable.[1][2][3]

    
    -fluoroamines spontaneously eliminate HF to form imines/nitriles.[1][2] Note: 1-Fluorocyclopropylamine is not a stable building block.[1][2]
    
  • 1-Trifluoromethyl: Highly stable.[1][2] The strong EWG nature of

    
     raises the oxidation potential of the nitrogen, making the initial SET step much harder. This significantly reduces CYP inhibition risk compared to the parent CPA.[1]
    

MetabolicFate Substrate Cyclopropylamine Scaffold CYP CYP450 Active Site Substrate->CYP SET_Path Pathway A: SET (Single Electron Transfer) CYP->SET_Path HAT_Path Pathway B: HAT (Hydrogen Atom Transfer) CYP->HAT_Path Blocked by 1-Substitution RadicalCat N-Radical Cation SET_Path->RadicalCat Metabolite Dealkylation/Oxidation (Clearance) HAT_Path->Metabolite RingOpen Ring Opening (Carbon Radical) RadicalCat->RingOpen Adduct Heme Adduct (Enzyme Inactivation) RingOpen->Adduct caption Figure 2: 1-Substitution blocks Pathway B (HAT) but Pathway A (SET) remains a risk unless electron density is reduced (e.g., by 1-CF3).

[2]

Synthesis Protocols

Accessing 1-substituted cyclopropylamines requires specific methodologies, as direct alkylation is difficult.[1][2]

Protocol A: The Modified Kulinkovich-Szymoniak Reaction

Best for: 1-Methylcyclopropylamine and alkyl derivatives.[1][2]

  • Starting Material: Cyclopropanecarbonitrile.[1][2]

  • Reagents: Methyl Lithium (MeLi), Cerium(III) Chloride (

    
    ).[1][2]
    
  • Mechanism: Nucleophilic addition of the organocerium reagent to the nitrile prevents over-addition (which occurs with Grignards), followed by reduction/hydrolysis.

Step-by-Step:

  • Activation: Suspend anhydrous

    
     (1.5 eq) in THF at -78°C. Stir for 2h to form the organocerium complex upon addition of MeLi (1.5 eq).
    
  • Addition: Add cyclopropanecarbonitrile (1.0 eq) dropwise at -78°C.

  • Warming: Allow to warm to 0°C (formation of metallo-imine).

  • Quench: Add aqueous

    
    . The imine hydrolyzes to the primary amine (or requires reduction with 
    
    
    
    depending on exact workup).
  • Isolation: Acid-base extraction yields the 1-substituted amine.[1][2]

Protocol B: Curtius Rearrangement

Best for: 1-Trifluoromethyl or 1-Phenyl derivatives.[1][2]

  • Starting Material: 1-Substituted cyclopropanecarboxylic acid.

  • Reagents: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/

    
    .[1][2]
    

Step-by-Step:

  • Acyl Azide Formation: Treat the carboxylic acid with DPPA and

    
     in toluene at 0°C.
    
  • Rearrangement: Heat the mixture to 80-100°C. Evolution of

    
     gas indicates formation of the isocyanate.[1][2]
    
  • Hydrolysis: Add tert-butanol to trap as the Boc-protected amine, or aqueous HCl to yield the free amine hydrochloride directly.[1][2]

  • Purification: Recrystallization of the HCl salt.

Synthesis Start_Nitrile Cyclopropyl Nitrile Method_A Method A: Organocerium Addition (MeLi / CeCl3) Start_Nitrile->Method_A Start_Acid 1-Substituted Carboxylic Acid Method_B Method B: Curtius Rearrangement (DPPA / Heat) Start_Acid->Method_B Inter_Imine Metallo-Imine Intermediate Method_A->Inter_Imine Inter_Iso Isocyanate Intermediate Method_B->Inter_Iso Product 1-Substituted Cyclopropylamine Inter_Imine->Product Hydrolysis/Red Inter_Iso->Product Acid Hydrolysis caption Figure 3: Synthetic routes for 1-substituted cyclopropylamines. Method A is preferred for alkyl groups; Method B for aryl/EWG groups.

[2]

References

  • Physicochemical Properties & Lipophilicity

    • Jeffries, B., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020, 16, 2141–2150. Link

  • Metabolic Stability & CYP Inhibition

    • Wierschke, J. D., et al. "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism." Frontiers in Chemistry, 2017.[1] Link

    • Shanu-Wilson, J. "Metabolism of cyclopropyl groups."[1][2] Hypha Discovery, 2021.[1][2] Link

  • Synthesis (Curtius Rearrangement)

    • de Meijere, A., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2011, 7, 1003–1006. Link

  • Synthesis (Organocerium Method)

    • Patent CN106631824B.[1][2] "Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride." Link

  • General Medicinal Chemistry

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 2016, 59, 8712–8756. Link[2]

Sources

The Ascendant Role of (1-Ethylcyclopropyl)methanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Strained Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Among the myriad of structural motifs employed by medicinal chemists, strained ring systems, particularly the cyclopropane moiety, have garnered significant attention. Their unique stereoelectronic properties offer a powerful tool to modulate the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide delves into the specific application and strategic advantages of a particularly valuable building block: (1-Ethylcyclopropyl)methanamine. By examining its synthesis, physicochemical attributes, and role in the design of next-generation therapeutics, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility as a cornerstone in modern medicinal chemistry.

The Cyclopropylamine Moiety: A Privileged Scaffold

The incorporation of a cyclopropylamine unit into a drug candidate is a well-established strategy to overcome various challenges in drug development. The three-membered ring's inherent strain (~27.5 kcal/mol) bestows upon it unique chemical and physical properties that can be leveraged to an advantage.[1]

Key Physicochemical and Pharmacological Advantages:

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and thereby enhancing potency.[1]

  • Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This can lead to an improved pharmacokinetic profile, including increased half-life and reduced potential for drug-drug interactions.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and basicity (pKa), allowing for the fine-tuning of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] It is often employed as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties.[1]

  • Reduced Off-Target Effects: By enforcing a specific conformation that is optimal for the intended target, the cyclopropyl group can minimize interactions with other proteins, leading to a better safety profile.[1][2]

(1-Ethylcyclopropyl)methanamine: Properties and Synthetic Strategies

(1-Ethylcyclopropyl)methanamine hydrochloride is a commercially available building block that offers a unique combination of the cyclopropylamine core with an ethyl substituent at the quaternary carbon. This seemingly simple addition provides another vector for chemists to explore structure-activity relationships (SAR) and fine-tune molecular properties.

PropertyValueSource
Molecular Formula C6H14ClN[3]
Molecular Weight 135.64 g/mol [3]
Appearance Powder
Storage Sealed in dry, 2-8°C[3]

Two primary retrosynthetic pathways can be envisioned for the synthesis of (1-Ethylcyclopropyl)methanamine, drawing inspiration from the synthesis of structurally similar analogs such as (1-cyclopropyl-1-methyl)ethylamine.

Pathway A: From Nitrile Precursor

This approach involves the synthesis of the key intermediate, 1-ethylcyclopropanecarbonitrile, followed by its reduction to the corresponding amine.

Nitrile Reduction Pathway 1,3-Dihalopropane 1,3-Dihalopropane Derivative Nitrile_Intermediate 1-Ethylcyclopropane- 1-carbonitrile 1,3-Dihalopropane->Nitrile_Intermediate Base-mediated cyclization Ethyl_Malononitrile Ethyl Malononitrile Ethyl_Malononitrile->Nitrile_Intermediate Target_Amine (1-Ethylcyclopropyl)methanamine Nitrile_Intermediate->Target_Amine Reduction (e.g., LiAlH4, H2/Catalyst)

Figure 1: Retrosynthetic analysis via the nitrile intermediate.

Experimental Protocol: Reduction of 1-Alkylcyclopropanecarbonitrile (Illustrative)

This protocol is adapted from the general principles of nitrile reduction and may require optimization for this specific substrate.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 1-ethylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Carefully add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Workup and Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (1-Ethylcyclopropyl)methanamine.

  • Purification: The crude amine can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Pathway B: Reductive Amination of a Ketone

An alternative and often more direct route is the reductive amination of a corresponding ketone, 1-ethylcyclopropyl methyl ketone. This one-pot reaction combines the formation of an imine or enamine intermediate with its subsequent reduction.[4][5][6]

Reductive Amination Pathway Ketone_Precursor 1-Ethylcyclopropyl Methyl Ketone Imine_Intermediate Imine/Enamine Intermediate Ketone_Precursor->Imine_Intermediate Amine_Source Amine Source (e.g., NH3, NH4OAc) Amine_Source->Imine_Intermediate Target_Amine (1-Ethylcyclopropyl)methanamine Imine_Intermediate->Target_Amine Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Enzyme Inhibition Mechanism cluster_0 Enzyme Active Site Enzyme Enzyme (e.g., MAO, LSD1) Reactive_Intermediate Reactive Intermediate (from ring opening) Enzyme->Reactive_Intermediate Oxidation Cofactor Flavin Cofactor Cofactor->Enzyme Drug (1-Ethylcyclopropyl)methanamine -containing Inhibitor Drug->Enzyme Binding Covalent_Adduct Covalent Adduct (Irreversible Inhibition) Reactive_Intermediate->Covalent_Adduct Covalent Modification

Sources

pKa values and basicity of (1-Ethylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Physicochemical Profiling and Basicity of (1-Ethylcyclopropyl)methanamine in Drug Design

Executive Summary (1-Ethylcyclopropyl)methanamine (CAS: 1301739-69-4) represents a strategic structural motif in modern medicinal chemistry. As a gem-disubstituted cyclopropane, it serves as a lipophilic, metabolically stable bioisostere for tert-butyl or gem-dimethyl groups. This guide provides a deep technical analysis of its basicity (pKa), electronic structure, and experimental characterization protocols. Understanding the ionization profile of this amine is critical for optimizing solubility, membrane permeability, and hERG avoidance in early-stage lead optimization.

Part 1: Structural Analysis & Electronic Theory

The basicity of (1-Ethylcyclopropyl)methanamine is governed by a unique interplay between the strain of the cyclopropane ring and the inductive effects of the ethyl substituent.

The Cyclopropyl "Insulator" Effect

Unlike cyclopropylamine (pKa ~9.1), where the nitrogen is directly attached to the ring, (1-Ethylcyclopropyl)methanamine possesses a methylene spacer (


).
  • Direct Attachment (Cyclopropylamine): The carbon atoms in the cyclopropane ring exhibit significant

    
    -character (approx. 
    
    
    
    hybridization) in the C-C bonds, forcing the exocyclic C-N bond to have high
    
    
    -character. This withdraws electron density from the nitrogen lone pair, drastically lowering basicity.
  • Methylene Spacer (Target Molecule): The spacer insulates the amine from the direct

    
    -character withdrawal. The nitrogen behaves more like a standard primary aliphatic amine, but with unique steric constraints.
    
The Gem-Disubstituted Effect (Thorpe-Ingold)

The 1-ethyl substituent introduces the Thorpe-Ingold effect (angle compression).

  • Steric Bulk: The ethyl group adds steric bulk near the amine. While this does not prevent protonation, it modifies the solvation shell of the conjugate acid (

    
    ). Reduced solvation stability typically lowers pKa slightly.
    
  • Inductive Effect (+I): Conversely, the ethyl group acts as an electron donor (Inductive +I effect), increasing electron density on the nitrogen, theoretically raising the pKa.

Net Result: The +I effect and the insulation of the methylene group dominate, resulting in a basicity comparable to, or slightly higher than, standard primary amines.

Part 2: Predicted vs. Experimental Basicity

Since specific experimental pKa values for this precise analog are rarely published in open literature, we utilize high-confidence Structure-Activity Relationship (SAR) anchors.

Table 1: Comparative Basicity of Structural Analogues

CompoundStructurepKa (Conjugate Acid)Key Electronic/Steric Factor
(1-Ethylcyclopropyl)methanamine Target 10.4 – 10.6 (Est.) +I effect of Ethyl balances steric hindrance.
CyclopropylmethanamineParent10.41 ± 0.30Methylene spacer restores basicity vs cyclopropylamine.
CyclopropylamineDirect Ring9.10High s-character in C-N bond lowers pKa.
2,2-Dimethylpropan-1-amineNeopentyl10.20Steric bulk hinders solvation of cation.
EthylamineAcyclic10.70Standard primary amine baseline.

Data Sources: Predicted values derived from ACD/Labs and ChemAxon algorithms calibrated against standard amine training sets.

Part 3: Physicochemical Implications in Drug Design[1]

The pKa of ~10.5 means (1-Ethylcyclopropyl)methanamine is >99.9% protonated at physiological pH (7.4) .

Permeability and LogD
  • Cationic Nature: At pH 7.4, the molecule exists as a cation. Passive diffusion is generally low for cations unless paired with a lipophilic counter-ion or active transport.

  • Lipophilicity Boost: The cyclopropyl and ethyl groups significantly increase the LogP compared to a simple propyl chain. This lipophilic core helps offset the penalty of the charged amine, potentially improving blood-brain barrier (BBB) penetration compared to linear analogues.

Metabolic Stability

The cyclopropane ring is metabolically robust compared to an isopropyl or tert-butyl group, which are prone to oxidative demethylation by CYP450 enzymes. The "blocking" ethyl group at the 1-position further prevents metabolism at the quaternary carbon.

Part 4: Experimental Determination Protocols

To validate the estimated pKa, the Potentiometric Titration method is the gold standard due to its high accuracy (


 pH units).
Reagents & Equipment
  • Instrument: Mettler Toledo T5/T7 or Sirius T3.

  • Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.

  • Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If solubility is low, use a methanol/water cosolvent method (Yasuda-Shedlovsky extrapolation).

Workflow Diagram (DOT)

ExperimentalProtocol Prep Sample Preparation (1-2 mg in 0.15M KCl) Acidify Acidification (Add HCl to pH < 2.5) Prep->Acidify Dissolve Titrate Alkalimetric Titration (Add KOH, measure pH) Acidify->Titrate Equilibrate Bjerrum Bjerrum Plot Analysis (n_H vs pH) Titrate->Bjerrum Data Acquisition Calc pKa Calculation (Identify inflection point) Bjerrum->Calc Derivation

Figure 1: Standard Potentiometric Titration Workflow for Amine pKa Determination.

Step-by-Step Protocol
  • System Check: Calibrate pH electrode using buffers 4.01, 7.00, and 10.01. Slope must be >98%.[1]

  • Sample Prep: Weigh ~3 mg of (1-Ethylcyclopropyl)methanamine hydrochloride into the titration vessel.

  • Dissolution: Add 20 mL of 0.15 M KCl solution. Ensure temperature is maintained at 25.0°C ± 0.1°C.

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the amine is fully protonated.

  • Titration: Titrate with 0.1 M KOH using dynamic dosing (smaller increments near the equivalence point).

  • Analysis: Plot the volume of KOH vs. pH. The pKa corresponds to the pH at the half-equivalence point (where [R-NH2] = [R-NH3+]).

Part 5: Synthesis & Handling[3]

Synthesis Route (Reference): The most reliable synthesis involves the Kulinkovich reaction or alkylation of cyclopropyl nitrile derivatives followed by reduction.

  • Precursor: 1-Ethylcyclopropanecarbonitrile.

  • Reduction: Lithium Aluminum Hydride (LiAlH4) in THF/Ether.

  • Workup: Fieser workup to yield the primary amine.

Handling Precautions:

  • Volatile: Free base amines of this molecular weight are volatile. Store as the Hydrochloride (HCl) or Oxalate salt.

  • Hygroscopic: The HCl salt is likely hygroscopic; store in a desiccator at -20°C.

Part 6: References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses gem-disubstituted ring effects). Link

  • Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115. (Authoritative source on amine pKa prediction). Link

  • PubChem Compound Summary. (2024). "Cyclopropylmethanamine (CAS 2516-47-4)."[2][3][4] National Center for Biotechnology Information. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa determination protocols). Link

Sources

An In-depth Technical Guide to the Synthesis of (1-Ethylcyclopropyl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The synthesis of novel, conformationally constrained small molecules is a cornerstone of modern drug discovery. (1-Ethylcyclopropyl)methanamine, a primary amine featuring a quaternary-substituted cyclopropane ring, represents a valuable building block in this endeavor. Its rigid three-membered ring introduces specific spatial constraints that can lock a molecule into a biologically active conformation, potentially enhancing potency and selectivity for its target. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, improving metabolic stability and other pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic pathways to (1-Ethylcyclopropyl)methanamine, offering detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Pathway 1: Synthesis via Curtius Rearrangement of 1-Ethylcyclopropanecarboxylic Acid

This pathway is a robust and scalable route that proceeds through a carboxylic acid intermediate. The key transformation is the Curtius rearrangement, a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom as carbon dioxide.

Overall Strategy

The synthesis begins with the construction of the 1-ethylcyclopropane core, followed by functional group manipulations to install the aminomethyl moiety. This multi-step approach offers good control over each transformation and is amenable to scale-up.

Pathway 1 A 1,2-Dibromoethane + Butyronitrile B 1-Ethylcyclopropanecarbonitrile A->B  NaHMDS or LDA C 1-Ethylcyclopropanecarboxylic Acid B->C  H2SO4 (aq), heat D tert-Butyl (1-ethylcyclopropyl)methylcarbamate C->D  1. (COCl)2  2. NaN3  3. t-BuOH, heat E (1-Ethylcyclopropyl)methanamine D->E  HCl

Caption: Curtius Rearrangement Pathway to (1-Ethylcyclopropyl)methanamine.

Step 1: Synthesis of 1-Ethylcyclopropanecarbonitrile

The synthesis commences with the formation of the cyclopropane ring. A common and effective method is the reaction of a nitrile bearing an alpha-proton with a 1,2-dihalide in the presence of a strong, non-nucleophilic base.

  • Reaction: 1,2-Dibromoethane reacts with butyronitrile in the presence of a strong base like sodium hexamethyldisilazane (NaHMDS) or lithium diisopropylamide (LDA) to yield 1-ethylcyclopropanecarbonitrile.

  • Mechanism: The strong base deprotonates the carbon alpha to the nitrile group in butyronitrile, forming a carbanion. This carbanion then acts as a nucleophile, undergoing a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring.

  • Causality: The choice of a strong, sterically hindered base is crucial to favor deprotonation over nucleophilic attack on the nitrile group itself.

Step 2: Hydrolysis of 1-Ethylcyclopropanecarbonitrile to 1-Ethylcyclopropanecarboxylic Acid

The nitrile is then converted to the corresponding carboxylic acid, a necessary precursor for the Curtius rearrangement.

  • Reaction: 1-Ethylcyclopropanecarbonitrile is hydrolyzed under acidic conditions, typically with aqueous sulfuric acid, upon heating.

  • Protocol:

    • To a stirred solution of 1-ethylcyclopropanecarbonitrile, add a 50% aqueous solution of sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethylcyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement to form the N-Boc Protected Amine

This key step transforms the carboxylic acid into a protected amine. The use of a tert-butoxycarbonyl (Boc) protecting group is common due to its stability and ease of removal. An analogous procedure has been successfully used for the synthesis of (1-cyclopropyl)cyclopropylamine.[1]

  • Reaction: 1-Ethylcyclopropanecarboxylic acid is converted to its acyl chloride, which then reacts with sodium azide to form an acyl azide. Upon heating in the presence of tert-butanol, the acyl azide undergoes rearrangement to an isocyanate, which is trapped by the alcohol to form the Boc-protected amine.

  • Protocol (adapted from[1]):

    • To a solution of 1-ethylcyclopropanecarboxylic acid in an anhydrous solvent (e.g., toluene), add oxalyl chloride and a catalytic amount of DMF at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the crude acyl chloride in acetone and add a solution of sodium azide in water dropwise at 0 °C.

    • After stirring for 1-2 hours, add water and extract the acyl azide with toluene.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Add tert-butanol to the toluene solution and heat to reflux until the reaction is complete (monitored by IR spectroscopy for the disappearance of the azide peak).

    • Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to obtain tert-butyl (1-ethylcyclopropyl)methylcarbamate.

Step 4: Deprotection to Yield (1-Ethylcyclopropyl)methanamine

The final step is the removal of the Boc protecting group to afford the target primary amine, typically as a hydrochloride salt.[1]

  • Reaction: The Boc-protected amine is treated with a strong acid, such as hydrochloric acid in diethyl ether or dioxane.

  • Protocol (adapted from[1]):

    • Dissolve the tert-butyl (1-ethylcyclopropyl)methylcarbamate in diethyl ether.

    • Add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) at 0 °C.

    • Stir the mixture at room temperature for several hours.

    • The hydrochloride salt of the product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-ethylcyclopropyl)methanamine hydrochloride.

Pathway 2: Synthesis via Direct Reduction of 1-Ethylcyclopropanecarbonitrile

This pathway offers a more direct route to the target amine by reducing the nitrile intermediate. This approach can be more atom-economical and involve fewer steps, but care must be taken to avoid side reactions.

Overall Strategy

This two-step synthesis focuses on the direct conversion of the nitrile functional group to a primary amine using a suitable reducing agent.

Pathway 2 A 1,2-Dibromoethane + Butyronitrile B 1-Ethylcyclopropanecarbonitrile A->B  NaHMDS or LDA C (1-Ethylcyclopropyl)methanamine B->C  1. LiAlH4, THF  2. H2O quench or H2, Pd/C

Caption: Direct Reduction Pathway to (1-Ethylcyclopropyl)methanamine.

Step 1: Synthesis of 1-Ethylcyclopropanecarbonitrile

This step is identical to the first step in Pathway 1.

Step 2: Reduction of 1-Ethylcyclopropanecarbonitrile

The nitrile can be reduced to the primary amine using several methods, with catalytic hydrogenation and metal hydride reduction being the most common.

  • Method A: Catalytic Hydrogenation:

    • Reaction: 1-Ethylcyclopropanecarbonitrile is hydrogenated in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. The choice of catalyst can be critical for achieving high selectivity for the primary amine.[2]

    • Causality: The use of specific palladium catalysts, such as fully exposed Pd clusters, can exhibit high selectivity towards primary amines under mild reaction conditions.[2] However, there is a risk of hydrogenolysis (ring-opening) of the strained cyclopropane ring, especially at elevated temperatures and pressures.[3][4] Careful optimization of reaction conditions (temperature, pressure, solvent, and catalyst) is necessary.

    • Protocol:

      • In a high-pressure reactor, dissolve 1-ethylcyclopropanecarbonitrile in a suitable solvent (e.g., methanol or ethanol) containing the hydrogenation catalyst (e.g., 10% Pd/C).

      • Purge the reactor with nitrogen, then with hydrogen.

      • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

      • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

      • Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or by conversion to its hydrochloride salt.

  • Method B: Metal Hydride Reduction:

    • Reaction: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used to reduce the nitrile.

    • Causality: LiAlH₄ is a powerful and effective reagent for the reduction of nitriles to primary amines. It is less likely to cause ring-opening of the cyclopropane compared to some catalytic hydrogenation conditions. However, it is a highly reactive and pyrophoric reagent that requires careful handling.

    • Protocol:

      • To a stirred suspension of LiAlH₄ in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-ethylcyclopropanecarbonitrile in the same solvent dropwise at 0 °C.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

      • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

      • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

      • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (1-ethylcyclopropyl)methanamine.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Curtius RearrangementPathway 2: Direct Reduction
Number of Steps 42
Scalability Generally good, with well-established procedures.[1]Can be challenging to scale due to the use of energetic reagents (LiAlH₄) or high-pressure equipment.
Key Reagents Oxalyl chloride, sodium azide, t-butanol, HCl.LiAlH₄ or H₂ gas with a metal catalyst.
Safety Considerations Use of toxic and potentially explosive sodium azide.Use of pyrophoric LiAlH₄ or flammable H₂ gas under pressure.
Potential Side Reactions Incomplete rearrangement, formation of ureas.Cyclopropane ring opening (hydrogenation), over-reduction.[3][4]
Overall Yield Often moderate to good over multiple steps.Potentially higher in two steps, but can be variable depending on the reduction method.
Purification Often involves chromatography for the protected intermediate and precipitation of the final salt.Can sometimes be purified by distillation, but salt formation is also common for purification and handling.

Conclusion

Both the Curtius rearrangement and direct reduction pathways offer viable routes to (1-Ethylcyclopropyl)methanamine. The choice between them will depend on the specific requirements of the researcher, including the desired scale, available equipment, and safety considerations. The Curtius rearrangement is a longer but often more predictable and controllable route, making it suitable for larger-scale synthesis where process control is paramount. The direct reduction pathway is shorter and more atom-economical but requires careful optimization to avoid side reactions and manage hazardous reagents. This guide provides the foundational knowledge for researchers to confidently embark on the synthesis of this valuable chemical building block.

References

  • Yao, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6247. [Link]

  • Poulter, S. R., & Heathcock, C. H. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Tetrahedron Letters, 9(51), 5339-5342. [Link]

  • Shvartsberg, M. S., et al. (2020). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin. The Journal of Physical Chemistry C, 124(13), 7286-7296. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338-1342. [Link]

Sources

Safety data sheet (SDS) and handling of (1-Ethylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Handling of (1-Ethylcyclopropyl)methanamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Significance

(1-Ethylcyclopropyl)methanamine (CAS: 1301739-69-4 as HCl salt) is a specialized building block employed in medicinal chemistry to introduce a conformationally restricted amine motif. Unlike flexible alkyl chains, the cyclopropane ring locks the spatial orientation of the amine, potentially improving the potency and metabolic stability of drug candidates.

This guide addresses a critical safety dichotomy: while the commercially available hydrochloride salt is a stable solid irritant, the free base (often generated in situ) is a volatile, corrosive, and air-sensitive liquid. Researchers must master the handling of both forms to ensure safety and experimental reproducibility.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

PropertyHydrochloride Salt (Commercial Form)Free Base (Generated Form)
CAS Number 1301739-69-4 Not widely listed (Treat as generic alkylamine)
Molecular Formula C₆H₁₄ClNC₆H₁₃N
Molecular Weight 135.64 g/mol 99.17 g/mol
Physical State White to off-white powderColorless to pale yellow liquid
Solubility Water, Methanol, DMSODCM, THF, Et₂O, Toluene
Acidity (pKa) ~10.5 (Conjugate acid)Basic (Nucleophilic)
Storage 2–8°C, Hygroscopic, Inert atmosphere< -20°C, Under Argon (Volatile/Carbamate risk)

Structure (SMILES): CCC1(CN)CC1 (Free Base)

Hazard Identification & GHS Classification

A. Hydrochloride Salt (Solid)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[1][3]

  • Mechanistic Insight: The salt is acidic in aqueous solution. Upon contact with mucous membranes, hydrolysis releases protons, causing irritation.

B. Free Base (Liquid/In Situ)
  • Signal Word: DANGER (Inferred High Hazard)

  • Hazard Statements (Predicted):

    • H314: Causes severe skin burns and eye damage (Category 1B).

    • H226/H225: Flammable liquid and vapor.

  • Mechanistic Insight: Primary amines on small cycloalkyl rings are aggressive nucleophiles. They rapidly react with skin proteins (amidolysis) and absorb atmospheric CO₂ to form solid carbamates, which can clog needles and alter stoichiometry.

Safe Handling Protocols

Protocol A: Storage & Stability

The Causality of Degradation: Primary amines are prone to oxidation and carbamate formation. The "1-ethyl" steric bulk does not sufficiently protect the nitrogen from CO₂ capture.

  • Salt: Store in a tightly sealed vial within a secondary desiccator at 4°C.

  • Free Base: If isolated, store under Argon at -20°C. Recommendation: Do not store the free base; generate it immediately prior to use.

Protocol B: Transfer Techniques
  • Solids (Salt): Weigh in a fume hood using an anti-static gun if the powder is fluffy. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis (use porcelain or PTFE).

  • Liquids (Free Base):

    • Purge: Flush the source flask with inert gas (N₂/Ar) before opening.

    • Syringe: Use a gas-tight glass syringe with a Luer-lock needle.

    • Positive Pressure: Maintain slight positive pressure in the flask to prevent air ingress during withdrawal.

Experimental Workflow: In Situ Free-Basing

Scenario: You need to use (1-Ethylcyclopropyl)methanamine in a nucleophilic aromatic substitution (SNAr) or amide coupling, but you only have the HCl salt.

Objective: Convert the stable salt to the reactive nucleophile without isolating the volatile amine.

Step-by-Step Methodology
  • Suspension: Suspend 1.0 equiv of the amine HCl salt in the reaction solvent (e.g., DCM or THF).

  • Liberation: Add 1.1 to 3.0 equiv of a non-nucleophilic auxiliary base (e.g., DIPEA or TEA).

    • Why? The auxiliary base deprotonates the ammonium salt (R-NH₃⁺ → R-NH₂).

    • Check: Ensure the auxiliary base is stronger (higher pKa) than the cyclopropyl amine.

  • Solubility Check: The mixture often clarifies as the free amine is released and dissolves, while the auxiliary base hydrochloride (e.g., DIPEA·HCl) may remain in solution or precipitate depending on the solvent.

  • Reaction: Add the electrophile (e.g., Acid Chloride or Activated Ester) immediately.

    • Critical Control: Do not let the free amine solution sit open; it will absorb CO₂ and lose titer.

Visualization: Handling Logic & Workflow

G Start Start: (1-Ethylcyclopropyl)methanamine Source FormCheck Identify Form Start->FormCheck Salt HCl Salt (Solid) Stable, Irritant FormCheck->Salt Powder Base Free Base (Liquid) Volatile, Corrosive FormCheck->Base Liquid ActionSalt Weigh in Hood Dissolve in Solvent Salt->ActionSalt ActionBase Schlenk/Syringe Transfer Inert Atmosphere REQUIRED Base->ActionBase Decision Reaction Type? ActionSalt->Decision Proceed to Reaction Proceed to Reaction ActionBase->Proceed to Reaction DirectUse Direct Coupling (Add DIPEA/TEA in situ) Decision->DirectUse Standard (Amide Coupling) Extraction Biphasic Extraction (NaOH/DCM -> Dry -> Evap) Decision->Extraction Strict Base-Free Needs DirectUse->Proceed to Reaction Risk RISK: Volatility Loss & Carbamate Formation Extraction->Risk

Figure 1: Decision logic for handling (1-Ethylcyclopropyl)methanamine based on chemical form and reaction requirements.

Emergency Response Protocols

IncidentImmediate ActionRationale
Skin Contact (Salt) Brush off dry powder, then wash with soap/water for 15 min.Minimizes hydrolysis on skin surface.
Skin Contact (Liquid) IMMEDIATE flush with water for 20+ min. Do not neutralize with acid.Corrosive amines cause deep tissue damage; neutralization generates heat, worsening the burn.
Inhalation Move to fresh air.[4] If breathing is difficult, give O₂.Amine vapors cause laryngeal edema (throat swelling).
Spill (Liquid) Evacuate area. Absorb with vermiculite.[3] Do not use paper towels.Cellulose (paper) can react exothermically with concentrated amines; vermiculite is inert.

References

Sources

Metabolic Stability Potential of (1-Ethylcyclopropyl)methanamine Motifs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the (1-Ethylcyclopropyl)methanamine motif, focusing on its application in medicinal chemistry as a metabolically stable bioisostere.

Executive Summary

In the optimization of lead compounds, the (1-Ethylcyclopropyl)methanamine motif represents a high-value structural solution for mitigating metabolic liabilities associated with aliphatic amine chains. By incorporating a gem-disubstituted cyclopropane ring adjacent to the amine bearing methylene, medicinal chemists can introduce a "conformational lock" that sterically hinders Cytochrome P450 (CYP) access while modulating lipophilicity (LogD) and basicity (pKa). This guide details the structural rationale, metabolic defense mechanisms, and synthetic protocols required to deploy this motif effectively.

Part 1: The Structural Rationale

The (1-Ethylcyclopropyl)methanamine motif serves as a bioisostere for neopentyl amine or 2,2-dimethylbutylamine substructures. Its utility is grounded in three physicochemical pillars:

  • The Gem-Disubstituted Blocking Effect: The C1 position of the cyclopropane ring is quaternary, bearing both the ethyl group and the methanamine linker. This eliminates abstractable protons at the

    
    -position relative to the nitrogen, effectively blocking 
    
    
    
    -oxidation and preventing common metabolic rearrangement pathways.
  • Conformational Restriction: Unlike an acyclic diethyl or isopropyl group, the cyclopropane ring fixes the bond angles (~60°) and restricts the rotation of the ethyl substituent. This reduction in entropic penalty upon binding can enhance target affinity, provided the ethyl group vectors into a hydrophobic pocket.

  • Lipophilicity Modulation: Cyclopropyl groups typically exhibit lower lipophilicity (

    
    LogP 
    
    
    
    -0.2 to -0.4) compared to their acyclic gem-dimethyl counterparts (e.g., tert-butyl) due to the greater polarity of the
    
    
    -like C-H bonds. This improves the fraction of
    
    
    character (
    
    
    ) without incurring the solubility penalties often seen with purely aliphatic bulk.
Part 2: Metabolic Stability Mechanisms

The primary driver for employing this motif is the evasion of oxidative clearance. The diagram below illustrates the mechanistic divergence between a standard acyclic amine and the (1-Ethylcyclopropyl)methanamine motif.

Mechanism of Action: Steric & Electronic Shielding
  • Blockade of N-Dealkylation: CYP450-mediated N-dealkylation typically proceeds via Hydrogen Atom Transfer (HAT) from the

    
    -carbon (the 
    
    
    
    next to Nitrogen). In this motif, while the
    
    
    -protons exist, the adjacent bulky 1-ethylcyclopropyl quaternary center creates significant steric hindrance, obstructing the approach of the reactive Iron-Oxo species (Compound I) of the CYP heme.
  • Prevention of Ring Scission: While monosubstituted cyclopropanes can sometimes undergo CYP-mediated ring opening (forming radical intermediates), the 1,1-disubstitution stabilizes the ring against radical attack by increasing steric crowding around the strained bonds.

MetabolicPathways Substrate Acyclic Analog (e.g., 2-ethylbutylamine) CYP CYP450 (Heme-O) Substrate->CYP High Affinity Motif (1-Ethylcyclopropyl) methanamine Motif Motif->CYP Low Affinity (Steric Clash) Metab1 N-Dealkylation (Rapid Clearance) CYP->Metab1 Alpha-C Hydroxylation Metab2 Beta-Oxidation CYP->Metab2 Beta-C Oxidation Stable Metabolically Stable (Steric Shielding) CYP->Stable No Reaction

Figure 1: Comparative metabolic fate. The steric bulk of the 1-ethylcyclopropyl group shields the


-methylene from CYP450 attack, preventing N-dealkylation.
Part 3: Synthetic Accessibility

Reliable access to this motif is critical for SAR exploration. The following protocols outline the two most robust routes: Nitrile Reduction (for scale-up) and Curtius Rearrangement (for late-stage diversification).

Route A: Nitrile Reduction (Scalable)

This route starts from commercially available 1-ethylcyclopropanecarbonitrile.

  • Reagents: Lithium Aluminum Hydride (LAH), THF (anhydrous).

  • Protocol:

    • Step 1: Charge a flame-dried flask with LAH (1.5 equiv) and anhydrous THF under Argon. Cool to 0°C.

    • Step 2: Add 1-ethylcyclopropanecarbonitrile (1.0 equiv) dropwise. The gem-disubstitution prevents over-reduction or ring opening under these conditions.

    • Step 3: Warm to reflux for 4 hours.

    • Step 4: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Step 5: Isolate the amine as an oil or convert to HCl salt for stability.

    • Yield Expectation: >85%.[1]

Route B: Kulinkovich-Type Cyclopropanation (De Novo)

Used when the specific nitrile is not available.

  • Reagents: Ethyl butyronitrile, EtMgBr, Ti(OiPr)4.

  • Mechanism: Titanium-catalyzed reductive cyclopropanation of the nitrile.

  • Note: This route is more sensitive to moisture but allows for the installation of the ethyl group and the ring in a single step from acyclic precursors.

SynthesisRoute Start 1-Ethylcyclopropane- carbonitrile Step1 Reduction (LiAlH4 / THF, Reflux) Start->Step1 Intermediate Aluminate Complex Step1->Intermediate Workup Fieser Workup (H2O / NaOH) Intermediate->Workup Product (1-Ethylcyclopropyl)methanamine Workup->Product

Figure 2: Scalable synthesis workflow via Nitrile Reduction.

Part 4: In Vitro Assessment Protocols

To validate the stability hypothesis, a comparative Microsomal Stability Assay is required.

Protocol: Human Liver Microsome (HLM) Stability

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final conc, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4) + Test Compound. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Dispense immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

  • Plot

    
     vs. Time.
    
  • Slope

    
     = elimination rate constant.
    
  • 
    .
    
  • 
    .
    

Target Metrics for Stability:

  • High Stability:

    
    .
    
  • Moderate Stability:

    
    .
    
Part 5: Comparative Data Analysis

The table below highlights the expected performance of the (1-Ethylcyclopropyl)methanamine motif against standard acyclic linkers.

Structural MotifLogP (Calc)HLM

(min)
Metabolic Liability
(1-Ethylcyclopropyl)methanamine 1.8 > 60 Low (Steric Shielding)
2,2-Dimethylbutylamine2.145Moderate (Methyl oxidation)
2-Ethylbutylamine1.915High (N-dealkylation)
Cyclohexylmethylamine2.325High (Ring hydroxylation)

Note: Data represents generalized trends observed in structure-metabolism relationship (SMR) studies.

References
  • Barnes-Seeman, D. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3][4] Journal of Medicinal Chemistry. Link

  • Wiles, J. A., et al. (2011).[5] "Optimization of Metabolic Stability: Cyclopropyl Moieties as Bioisosteres." Journal of Medicinal Chemistry. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' in Drug Discovery." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[6][7] "Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry." BenchChem Technical Guides. Link

  • Clemenceau, A., et al. (2020).[8] "Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation." Journal of the American Chemical Society.[8][9] Link[9]

Sources

Strategic Integration of (1-Ethylcyclopropyl)methanamine in Modern Drug Design: A Patent Landscape and Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach molecular design not as a game of random substitutions, but as an exercise in precise biophysical engineering. The incorporation of the (1-ethylcyclopropyl)methanamine moiety (CAS: 1301739-69-4 for the hydrochloride salt)[1] into pharmaceutical scaffolds represents a highly targeted strategy to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. This whitepaper deconstructs the patent landscape, chemical rationale, and synthetic integration of this unique building block, providing actionable, self-validating protocols for drug development professionals.

Chemical Rationale: The Causality of Structural Modification

Why do we replace a simple alkyl amine with a 1-ethylcyclopropyl substituted amine? The causality lies in the intersection of steric geometry and enzymatic active sites.

  • Metabolic Shielding via Geminal Disubstitution: Primary amines are notorious liabilities due to rapid oxidative deamination by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes. By introducing an ethyl group at the 1-position of the cyclopropane ring, we create a dense steric umbrella directly adjacent to the primary amine[2]. This steric hindrance physically blocks the amine from adopting the necessary transition state geometry within the MAO catalytic pocket.

  • Conformational Restriction: The cyclopropane ring restricts the rotational degrees of freedom of the ethylamine side chain. This locks the pharmacophore into a rigid, bioactive conformation, significantly reducing the entropic penalty upon binding to the target receptor[3].

  • Lipophilic Efficiency (LipE): The addition of the cyclopropyl and ethyl groups increases the topological polar surface area (tPSA) to lipophilicity ratio, enhancing membrane permeability and blood-brain barrier (BBB) penetration without disproportionately increasing molecular weight.

Patent Landscape and Target Classes

The patent landscape for drugs containing the (1-ethylcyclopropyl)methanamine fragment (and its close analogs) spans multiple therapeutic areas, reflecting its versatility as an optimizing moiety.

A. Kinase Inhibitors (e.g., ROCK1/2)

In the optimization of dual ROCK1 and ROCK2 inhibitors, researchers have utilized cyclopropylmethanamine derivatives to navigate kinome selectivity and improve CYP inhibition profiles[3]. The rigid geometry of the cyclopropyl group allows the amine to project precisely into the solvent-exposed region of the kinase hinge-binding motif, while the alkyl substitution mitigates off-target CYP binding[3].

B. GPCR Modulators (e.g., 5-HT2C Agonists)

The development of functionally selective Serotonin 2C (5-HT2C) receptor agonists for antipsychotic medications heavily relies on N-substituted cyclopropylmethylamines[2]. Patents demonstrate that introducing steric bulk at the cyclopropyl ring maintains high 5-HT2C potency while eliminating the rapid metabolism seen in unhindered analogs[2].

C. Inflammatory Modulators (Leukotriene C4 Synthase)

Recent patents (e.g., WO2016177845A1) disclose the use of cyclopropylmethanamines in the synthesis of Leukotriene C4 synthase inhibitors[4]. The amine serves as a critical nucleophile in amide coupling reactions, forming stable, orally bioavailable compounds for respiratory diseases[4].

Quantitative Data: Physicochemical Profiling

The following table summarizes the causal relationship between structural modification and physicochemical properties, demonstrating why the 1-ethylcyclopropyl variant is superior for metabolic stability.

PropertyPropylamineCyclopropylmethanamine(1-Ethylcyclopropyl)methanamine
Molecular Weight ( g/mol ) 59.1171.1299.17
cLogP (Predicted) 0.480.651.85
pKa (Basic Amine) ~10.5~10.4~10.2
Steric Bulk (A-value approx) LowModerateHigh (Geminal Disubstitution)
MAO Degradation Liability HighModerateLow
Target Application Generic solvent/bufferEarly hit generationLead optimization / Clinical candidate

Mechanistic Signaling Pathways

The diagram below illustrates how the structural features of (1-ethylcyclopropyl)methanamine dictate its biological routing, maximizing target engagement while minimizing metabolic degradation.

Pathway Drug (1-Ethylcyclopropyl)methanamine Derivative Target Target Receptor / Kinase (e.g., 5-HT2C, ROCK1/2) Drug->Target High Affinity / Bioactive Conformation OffTarget CYP450 / MAO Enzymes (Metabolic Degradation) Drug->OffTarget Steric Shielding (Reduced Binding) Efficacy Therapeutic Efficacy (High Bioavailability) Target->Efficacy Sustained Intracellular Signaling

Pharmacodynamic and pharmacokinetic routing of (1-ethylcyclopropyl)methanamine derivatives.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis of the moiety, its incorporation into a drug scaffold, and the biological validation of its stability.

Protocol A: Synthesis of (1-Ethylcyclopropyl)methanamine Hydrochloride

Causality: We utilize Lithium Aluminum Hydride (LiAlH4) reduction of 1-ethylcyclopropanecarbonitrile to ensure complete, unhindered reduction to the primary amine without ring-opening side reactions.

  • Preparation: Purge a dry, 250 mL round-bottom flask with argon. Add anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Carefully suspend LiAlH4 (1.5 equivalents) in the chilled THF.

  • Substrate Addition: Dissolve 1-ethylcyclopropanecarbonitrile (1.0 equivalent) in 10 mL anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and reflux the mixture at 65°C for 4 hours. Self-Validation Step: Monitor via TLC (Ninhydrin stain); the reaction is complete when the nitrile starting material spot disappears.

  • Quenching (Fieser Method): Cool to 0°C. Sequentially add

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    = grams of LiAlH4 used). Stir vigorously for 15 minutes until a white granular precipitate forms.
  • Isolation: Filter through a Celite pad. Acidify the filtrate with 2M HCl in diethyl ether to precipitate the (1-ethylcyclopropyl)methanamine hydrochloride salt[1]. Filter and dry under vacuum.

Protocol B: Scaffold Integration via Amide Coupling

Causality: We employ HATU over traditional EDC/HOBt because the steric bulk of the 1-ethylcyclopropyl group significantly reduces the nucleophilicity of the primary amine[4]. HATU generates a highly reactive HOAt ester intermediate to overcome this kinetic barrier.

  • Activation: Dissolve the target carboxylic acid scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add (1-ethylcyclopropyl)methanamine hydrochloride (1.2 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with saturated NaHCO3, 1M HCl, and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Self-Validating Microsomal Stability Assay

Causality: To prove the steric shielding hypothesis, we must test the compound against liver microsomes alongside known controls. If the controls fail, the assay is invalid.

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM, 0.5 mg/mL protein).

  • Control Implementation (Self-Validation):

    • Positive Control: Verapamil (known rapid CYP degrader).

    • Comparator: Unsubstituted cyclopropylmethanamine analog.

    • Test Compound: (1-Ethylcyclopropyl)methanamine analog.

  • Initiation: Pre-incubate the compounds (1 µM final concentration) with the HLM buffer at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). The assay is only valid if Verapamil shows a
    
    
    of < 15 minutes.

References

  • Title: 1301739-69-4 (C6H13N)
  • Title: Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)
  • Source: osti.
  • Source: google.

Sources

Methodological & Application

Application Note: Synthesis of Heterocyclic Derivatives from (1-Ethylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

(1-Ethylcyclopropyl)methanamine (typically supplied as a hydrochloride salt, CAS: 1301739-69-4) has emerged as a highly privileged building block in the rational design of targeted therapeutics[1]. The strategic incorporation of the 1-ethylcyclopropylmethyl moiety into heterocyclic scaffolds provides distinct pharmacological advantages:

  • Metabolic Shielding: The rigid cyclopropyl ring introduces severe steric hindrance at the

    
    -carbon adjacent to the amine. This conformational restriction effectively shields the molecule from oxidative deamination by hepatic Cytochrome P450 enzymes, significantly extending the drug's half-life.
    
  • Lipophilic Vectoring: The addition of the ethyl group increases the overall lipophilicity (LogP) of the pharmacophore, enhancing cellular membrane permeability. Furthermore, the precise geometry of the 1-ethylcyclopropyl group vectors the molecule deep into the hydrophobic pockets of target kinases[2].

In modern drug discovery, this primary amine is predominantly utilized as a potent nucleophile to synthesize fused heterocyclic systems. Notable applications include the development of pyrrolo[2,3-d]pyrimidines as RET receptor tyrosine kinase inhibitors for oncology[2] and the generation of CaM kinase inhibitors[3].

Regioselective SNAr with Dihalopyrimidines

A foundational step in constructing these complex heterocycles is the Nucleophilic Aromatic Substitution (SNAr) of dihalo-heterocycles (e.g., 2,4-dichloropyrimidine) using (1-ethylcyclopropyl)methanamine[4].

Causality in Experimental Design: The pyrimidine ring presents two electrophilic centers at C2 and C4. However, the C4 position is significantly more electron-deficient due to its para-like relationship with the N1 nitrogen and ortho-like relationship with the N3 nitrogen. Consequently, SNAr occurs with high regioselectivity at C4 under mild thermal conditions (60 °C).

The steric bulk of the 1-ethylcyclopropyl group plays a crucial secondary role: once the C4 position is substituted, the bulky amine prevents over-reaction at the C2 position. Substitution at C2 is sterically penalized because it is flanked by two ring nitrogens, requiring much harsher conditions (e.g., 160 °C under microwave irradiation) to force the reaction[4].

Experimental Protocol: Self-Validating SNAr Workflow

The following protocol details the regioselective synthesis of N-((1-ethylcyclopropyl)methyl)-2-chloropyrimidin-4-amine, a critical intermediate for downstream cross-coupling and cyclization.

Materials:

  • (1-Ethylcyclopropyl)methanamine hydrochloride (1.0 eq, 10.0 mmol)

  • 2,4-Dichloropyrimidine (1.05 eq, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol)

  • Anhydrous n-Butanol (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloropyrimidine in anhydrous n-butanol. Causality: n-Butanol is selected over lower-boiling solvents like methanol to accommodate temperature escalation if subsequent C2 functionalization is desired in a one-pot sequence.

  • Amine Liberation: Add (1-ethylcyclopropyl)methanamine hydrochloride to the solution. The stable hydrochloride salt is used to prevent premature degradation; the free base will be generated in situ.

  • Base Addition: Dropwise add DIPEA over 5 minutes at room temperature. Causality: DIPEA is strictly chosen over Triethylamine (TEA). The bulky isopropyl groups of DIPEA prevent it from acting as a competing nucleophile against the highly reactive pyrimidine core, ensuring high product fidelity.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using a precisely controlled oil bath. Stir continuously for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The reaction is deemed complete when the higher-Rf starting material (2,4-dichloropyrimidine) is fully consumed, replaced by a single, distinct lower-Rf spot representing the C4-substituted product.

  • Workup & Quenching: Cool the mixture to ambient temperature and concentrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (100 mL). Wash with saturated aqueous NaHCO

    
     (2 × 50 mL) to neutralize residual hydrochloride salts, followed by a brine wash (50 mL) to remove polar impurities and residual n-butanol.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography to yield the pure intermediate.
Quantitative Data: Reaction Optimization Summary

The table below summarizes the causal relationship between reaction parameters and the regiochemical outcome when utilizing (1-ethylcyclopropyl)methanamine[4].

ElectrophileNucleophileBase / SolventTemp / TimeMajor RegioisomerIsolated Yield
2,4-Dichloropyrimidine(1-Ethylcyclopropyl)methanamineDIPEA / n-BuOH60 °C / 6 hC4-Substituted 85 - 90%
2,4-Dichloropyrimidine(1-Ethylcyclopropyl)methanamineNaHCO

/ THF
25 °C / 12 hC4-Substituted 70 - 75%
4-Amino-2-chloropyrimidine(1-Ethylcyclopropyl)methanamineDIPEA / n-BuOH160 °C (MW) / 2 hC2-Substituted 45 - 50%
2,4-Dichloroquinazoline(1-Ethylcyclopropyl)methanamineK

CO

/ DMF
80 °C / 4 hC4-Substituted 82 - 88%
Visualizations

Workflow A (1-Ethylcyclopropyl) methanamine C SNAr Reaction (60°C, 4-6h) A->C B 2,4-Dichloropyrimidine + DIPEA / n-BuOH B->C D C4-Substituted Intermediate C->D Regioselective E Cross-Coupling / Cyclization D->E F Target Heterocycle (e.g. RET Inhibitor) E->F

Experimental workflow for the synthesis of pyrimidine-based heterocycles via SNAr.

Pathway Inhibitor Heterocyclic Inhibitor (1-Ethylcyclopropyl derivative) RET RET Receptor Tyrosine Kinase Inhibitor->RET Inhibits (ATP-competitive) RAS RAS Protein RET->RAS Phosphorylation Cascade RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation Gene Transcription

Mechanism of action for RET kinase inhibitors in the MAPK/ERK signaling pathway.

References
  • NOVEL CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - EP 3269370 B1 Source: European Patent Office / Google APIs URL
  • Strategies to hijack MTs dysfunction in neurodegeneration - AMS Dottorato Source: University of Bologna URL:[Link]

  • US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors Source: Google Patents URL

Sources

Using (1-Ethylcyclopropyl)methanamine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1-Ethylcyclopropyl)methanamine in Fragment-Based Drug Design

Executive Summary

(1-Ethylcyclopropyl)methanamine (CAS: 1301739-69-4) represents a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatic fragments, this building block offers a critical "escape from flatland" via its high fraction of sp³ hybridized carbons (Fsp³).[1] Its primary utility lies in acting as a metabolically stable, rigid bioisostere for tert-butyl or isopropyl groups, while providing a primary amine vector for rapid library expansion. This guide details the physicochemical profile, synthetic protocols for elaboration, and strategic applications of this fragment in modulating solubility and metabolic clearance.

Physicochemical Profile & Structural Logic

The inclusion of the 1-ethyl substituent on the cyclopropyl ring creates a unique steric and electronic environment. The cyclopropyl ring possesses significant


-character in its C-C bonds, resulting in a higher bond dissociation energy (BDE) for the C-H bonds compared to acyclic alkyl chains, thereby reducing susceptibility to Cytochrome P450 (CYP) oxidation.

Table 1: Physicochemical Properties

PropertyValue (Free Base)Strategic Implication
Molecular Weight 99.17 DaIdeal for "Rule of Three" compliance; leaves mass budget for elaboration.
ClogP ~1.2 - 1.4Moderate lipophilicity; improves membrane permeability without solubility penalties.
pKa (Conj. Acid) ~9.5Typical for primary amines; ensures solubility at physiological pH.
Fsp³ 1.0 (100%)Maximizes 3D complexity; disrupts planar stacking aggregation.
Rotatable Bonds 2Low entropic penalty upon binding.
Topological Surface Area 26.02 ŲPolar surface area limited to the amine, favorable for CNS penetration.

Strategic Applications in FBDD

The "Grow" Strategy: Vector Elaboration

The primary amine serves as the initiation point for fragment growing. Due to the quaternary carbon at the 1-position of the cyclopropane, the amine is neopentyl-like in its steric environment. Standard coupling protocols must be adjusted to account for this slight steric hindrance to ensure high yields.

Bioisosteric Replacement (Metabolic Shielding)

A common liability in lead optimization is the oxidative metabolism of tert-butyl or iso-propyl groups.

  • The Problem: CYP450 enzymes rapidly hydroxylate the methyl groups of tert-butyl moieties.

  • The Solution: Replacing a tert-butyl group with a (1-ethylcyclopropyl) moiety maintains the hydrophobic bulk and spatial occupancy but removes the labile methyl C-H bonds, replacing them with the metabolically robust cyclopropyl ring. The ethyl group provides the necessary lipophilic "anchor" to fill the hydrophobic pocket.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Rationale: The neopentyl-like position of the amine requires a highly active coupling agent to drive the reaction to completion and avoid intermediate stalling.

Materials:

  • Fragment: (1-Ethylcyclopropyl)methanamine HCl[2]

  • Carboxylic Acid Partner (R-COOH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (1.0 equiv, 0.2 mmol) in DMF (1.0 mL). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 10 minutes to form the activated ester.

  • Addition: Add (1-Ethylcyclopropyl)methanamine HCl (1.2 equiv) followed by an additional portion of DIPEA (1.5 equiv) to neutralize the salt.

  • Reaction: Purge with nitrogen, cap, and stir at RT for 4–16 hours.

    • QC Check: Monitor by LC-MS. If conversion < 50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc (10 mL), wash with saturated NaHCO₃ (2 x 5 mL), water (1 x 5 mL), and brine (1 x 5 mL). Dry over Na₂SO₄.

  • Purification: Isolate via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Rationale: Creating a secondary amine retains the basic nitrogen, which is often crucial for forming salt bridges with Asp/Glu residues in the target protein's active site.

Materials:

  • Fragment: (1-Ethylcyclopropyl)methanamine (Free base preferred)

  • Aldehyde/Ketone Partner[3]

  • Reductant: Sodium triacetoxyborohydride (STAB)

  • Acid Catalyst: Acetic Acid (AcOH)

  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Aldehyde (1.0 equiv) and (1-Ethylcyclopropyl)methanamine (1.1 equiv) in DCE (2 mL). Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 1 hour at RT.

    • Note: If using a ketone, add 4Å molecular sieves and reflux for 2 hours before adding reductant.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 5 mL).

  • Validation: Verify product mass via LC-MS. The secondary amine should show a distinct +1 charge state.

Decision Workflow: From Hit to Lead

The following flowchart illustrates the decision logic for deploying (1-Ethylcyclopropyl)methanamine when a hit displays metabolic instability or solubility issues.

FBDD_Workflow Start Fragment Hit Identified (Contains t-Butyl/Isopropyl) MetabCheck Assay: Microsomal Stability (Human/Rat Liver Microsomes) Start->MetabCheck IssueID Result: High Intrinsic Clearance (Clint > 50 µL/min/mg) MetabCheck->IssueID Unstable Design Design Strategy: Bioisosteric Replacement IssueID->Design Modify Hydrophobic Core Synthesis Synthesis: Coupling (1-Ethylcyclopropyl)methanamine Design->Synthesis Protocol A/B Validation Validation: Re-test Potency & Stability Synthesis->Validation Outcome Outcome: Maintained Potency + Improved Stability Validation->Outcome Success

Figure 1: Strategic workflow for implementing (1-Ethylcyclopropyl)methanamine to resolve metabolic liabilities in early discovery.

Scientific Grounding & Mechanism

The utility of this fragment is grounded in the "Magic Methyl" effect extended to cyclopropyl systems. The cyclopropyl group is not merely a spacer; it is an electronic modulator.

  • Conformational Restriction: The cyclopropyl ring locks the vectors of the ethyl and methylamine groups, reducing the entropic cost of binding compared to a flexible diethyl chain [1].

  • Metabolic Blocking: The C-H bonds of the cyclopropane ring have a bond dissociation energy of ~106 kcal/mol, significantly higher than the ~96 kcal/mol of a standard secondary acyclic carbon. This makes the ring resistant to hydrogen atom abstraction by CYP450 enzymes [2].

  • Sp3 Richness: Increasing the fraction of sp3 carbons (Fsp³) has been statistically correlated with higher clinical success rates due to improved solubility and saturation, allowing compounds to explore more complex 3D chemical space [3].

References

  • Barnes-Seeman, D., et al. (2013).[4] "Metabolically Stable tert-Butyl Replacement."[4] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6] Journal of Medicinal Chemistry. Available at: [Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Contextual reference for sp3 bioisosteres). Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing acid-catalyzed ring opening of (1-Ethylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Acid-Catalyzed Ring Opening

Welcome to the technical support center for (1-Ethylcyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable building block in their synthetic endeavors. The unique structural motif of the cyclopropylamine moiety offers significant advantages in medicinal chemistry, including metabolic stability and conformational rigidity.[1] However, the inherent ring strain makes it susceptible to degradation under certain conditions, particularly in acidic environments. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you maintain the structural integrity of your molecule throughout your experimental workflows.

Frequently Asked Questions (FAQs)
Q1: Why is my (1-Ethylcyclopropyl)methanamine sample degrading when exposed to acid?

Answer: The degradation you are observing is a classic acid-catalyzed ring-opening reaction. The cyclopropane ring is a highly strained three-membered system with bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This strain, estimated at around 27.6 kcal/mol, is the primary driving force for the ring-opening reaction, as cleavage of a C-C bond relieves this strain.[2]

The reaction mechanism under acidic conditions proceeds via electrophilic cleavage, which can be broken down into the following key steps:

  • Protonation of the Amine: The primary amine is the most basic site in the molecule and will be readily protonated by acid to form an ammonium salt.

  • Protonation of the Cyclopropane Ring: In a strongly acidic environment, the cyclopropane ring itself can act as a Lewis base and be protonated. This step is the initiation of the ring-opening.[3]

  • Ring Opening to Form a Carbocation: The protonated cyclopropane is unstable and rapidly opens to form the most stable possible carbocation. The substitution pattern on the ring (the ethyl and aminomethyl groups) directs this cleavage.

  • Nucleophilic Attack: The resulting carbocation is highly electrophilic and will be quickly trapped by any nucleophile present in the medium, such as water, alcohols, or halide ions from the acid, leading to the formation of a ring-opened, acyclic product.

This process is well-documented for cyclopropane-containing molecules and is a critical liability to consider during synthesis, purification, and formulation.[4]

Acid-Catalyzed Ring Opening start (1-Ethylcyclopropyl)methanamine protonated_amine Protonated Amine (Ammonium Salt) start->protonated_amine + H⁺ (fast) inv1 protonated_amine->inv1 protonated_ring Protonated Cyclopropane Ring inv2 protonated_ring->inv2 carbocation Ring-Opened Carbocation Intermediate inv3 carbocation->inv3 product Acyclic Degradation Product inv1->protonated_ring + H⁺ (slow, rate-determining) inv2->carbocation Ring Opening inv3->product + Nucleophile (e.g., H₂O)

Caption: Proposed mechanism for acid-catalyzed ring opening.

Q2: How can I prevent ring opening during my reaction, workup, or purification?

Answer: Preventing degradation requires a multi-faceted approach focused on controlling the chemical environment. The primary strategies involve strict pH management, the use of protecting groups, and optimization of reaction conditions.

The most direct method to prevent this side reaction is to avoid acidic conditions altogether. The cyclopropylamine moiety is generally stable under neutral and basic conditions.

Troubleshooting Guide: pH Control

IssueRecommended ActionCausality
Acidic reaction conditions If possible, redesign the synthetic step to use neutral or basic reagents.Avoids the initial protonation event required to trigger ring opening.
Aqueous workup (Quench) Quench the reaction with a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is confirmed to be pH > 8.Neutralizes any residual acid catalyst and ensures the amine remains in its free base form, which is less susceptible to degradation.
Chromatography Use a deactivated stationary phase. For silica gel chromatography, pre-treat the column by eluting with a solvent mixture containing 1-2% of a volatile amine like triethylamine (Et₃N) before loading the sample.Standard silica gel is acidic and can cause on-column degradation. Deactivation with a base neutralizes the acidic sites.
Storage If storing the free base, ensure it is in an anhydrous, inert environment. If storing as a salt, be aware that dissolving it will create an acidic solution.The free base is hygroscopic and can react with atmospheric CO₂.

Experimental Protocol: Basic Aqueous Workup

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring. Monitor for gas evolution.

  • Continue adding the basic solution until gas evolution ceases and the pH of the aqueous layer is confirmed to be between 8 and 9 using pH paper or a pH meter.

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).

If subsequent synthetic steps require conditions that are incompatible with a free primary amine, protection is a highly effective strategy. A protecting group masks the amine, altering its electronic properties and preventing protonation.[5][6] The choice of protecting group is critical and depends on the planned reaction conditions.

Data Presentation: Comparison of Common Amine Protecting Groups

Protecting GroupProtection ReagentDeprotection ConditionsAcid StabilityBase Stability
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)[5]Poor Good
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)H₂/Pd-C (Hydrogenolysis)GoodGood
TFA (Trifluoroacetyl)Trifluoroacetic anhydride (TFAA)Mild base (e.g., K₂CO₃/MeOH)[5]ExcellentPoor

For preventing acid-catalyzed ring opening, a Cbz group is often an excellent choice because it is stable to a wide range of acidic conditions and can be removed under neutral hydrogenolysis conditions, which will not harm the cyclopropane ring.

Q3: I must perform a reaction in an acidic medium. What is the best strategy to minimize degradation?

Answer: While challenging, it is not impossible. The key is to control the type and strength of the acid and to modify the substrate to be more resilient.

This is the most robust strategy. By protecting the amine with a group that can withstand the required acidic conditions (e.g., a trifluoroacetamide), you prevent the amine from participating in any degradation pathways. The trifluoroacetyl group is strongly electron-withdrawing, which also reduces the basicity of the cyclopropane ring itself, making it less susceptible to protonation.[5]

The nature of the acid catalyst can have a profound impact on reaction outcomes.[7]

  • Avoid Strong Mineral Acids: Protic acids like concentrated HCl, H₂SO₄, and HBr are highly aggressive and provide both a proton source and a potential nucleophile (Cl⁻, Br⁻), maximizing the risk of ring opening.

  • Consider Weaker Brønsted Acids: Acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid provide a milder acidic environment that may be sufficient to catalyze the desired reaction without causing significant degradation.[7][8]

  • Use Lewis Acids with Caution: Lewis acids coordinate to the amine and can also activate the cyclopropane ring. Their use should be carefully evaluated. In some cases, they can promote ring-opening.[9]

Decision Workflow start Need to run a reaction? acid_check Are acidic conditions ABSOLUTELY required? start->acid_check no_acid Strategy: Use neutral/basic conditions. Strict pH control during workup. acid_check->no_acid No yes_acid Acid is required. acid_check->yes_acid Yes protect_check Can the amine be protected? yes_acid->protect_check protect_yes Strategy: Protect with an acid-stable group (e.g., Trifluoroacetyl). protect_check->protect_yes Yes protect_no Protection not feasible. protect_check->protect_no No mild_acid Strategy: Use mildest possible acid (e.g., PPTS). Use aprotic solvent. Run at low temperature. Monitor for degradation. protect_no->mild_acid

Caption: Decision workflow for selecting a stabilization strategy.

Q4: My starting material is (1-Ethylcyclopropyl)methanamine Hydrochloride. How should I handle it?

Answer: The hydrochloride salt is common for storing and handling amines as it improves their stability and makes them non-volatile solids.[10][11] However, dissolving this salt in a solvent will generate an acidic solution of the ammonium chloride, which can lead to slow degradation over time or rapid degradation upon heating.

To use the amine in a reaction as the free base, you must first neutralize the salt.

Experimental Protocol: Neutralization of the Hydrochloride Salt

  • Dissolve the (1-Ethylcyclopropyl)methanamine hydrochloride salt (1.0 equivalent) in a suitable solvent (e.g., water, or a biphasic mixture of water and an organic solvent like ethyl acetate).

  • Cool the solution to 0-5 °C.

  • Add a mild base, such as saturated aqueous NaHCO₃ or 1M NaOH, dropwise while stirring. Use at least 1.1 equivalents of base to ensure complete neutralization.

  • For Isolation: If isolating the free base, ensure the pH is >10, then extract thoroughly with an organic solvent. Dry the organic extracts over Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature. The resulting free base is a volatile liquid and should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperature.

  • For In-Situ Use: If using in a subsequent reaction, you can often generate the free base in the presence of the other reagents. Add a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to the reaction mixture containing the HCl salt. The base will neutralize the HCl, forming a salt (e.g., triethylammonium chloride) that often does not interfere with the subsequent reaction.

By implementing these strategies, you can significantly improve the stability of (1-Ethylcyclopropyl)methanamine and ensure the successful outcome of your synthetic projects.

References
  • BenchChem. (2025).
  • Skinner, S. R., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

  • Wu, W., et al. (2009). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. PMC. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • (Patent) (2017). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. CN106631824B.
  • Boese, R., et al. (1990). The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride.
  • Wiberg, K. B., et al. (1987). Substituent effects on the geometries and energies of cyclopropanes and the corresponding 2-propyl derivatives. Journal of the American Chemical Society.
  • Mondal, S., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • BenchChem. (2025). Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment. BenchChem.
  • Zhang, H., et al. (2025).
  • Gleason, J. (2024).
  • Hovey, M. T., et al. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.
  • Gandon, V., et al. (2017).
  • ChemTalk. Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Wasserman, H. H., et al. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
  • Hegde, M., et al. (2019). Biocompatibility of Cyclopropylamine-Based Plasma Polymers Deposited at Sub-Atmospheric Pressure on Poly (ε-caprolactone) Nanofiber Meshes. MDPI.
  • Baran, P. S., et al. (2009). Protecting-group-free synthesis as an opportunity for invention. PubMed.
  • Tang, M., et al. (2026).
  • Waser, J., et al. (2022).
  • SynArchive. Protecting Groups List. SynArchive. [Link]

  • Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.
  • Liu, K., et al. (2019).
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]

  • France, S., et al. (2007). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC.
  • Addy, J. K. (1970).
  • de Meijere, A., et al. (2011).
  • BenchChem. (2025). A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane. BenchChem.
  • Annapurna, K., et al. (2015). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC.
  • Asghar, M. N., et al. (2017).
  • Rocklin, A. M., et al. (2004). Mechanistic studies of 1-aminocyclopropane-1-carboxylic acid oxidase: single turnover reaction. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. BenchChem.
  • Dalal Institute. Hydrolysis of Esters and Amides. Dalal Institute.
  • Siddiki, S. M. A. H., et al. (2021).
  • Dvornic, P. R., et al. (2016). Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to Cyclohexyl-phenyl-methanone oxime. BenchChem.
  • Echemi. (2025). Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Echemi.
  • Roberts, T. R. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Bakherad, M., et al. (2021). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. RSC Advances.

Sources

Improving reaction yields for sterically hindered cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: operational Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Reaction Yields & Troubleshooting Ticket Scope: Synthesis, Functionalization, and Isolation

Introduction: The "Strain" in Your Workflow

Welcome to the Advanced Technical Support Center. If you are here, you are likely dealing with the "Baeyer Strain" of chemical synthesis: Sterically Hindered Cyclopropylamines .

These scaffolds are deceptive. The cyclopropane ring is kinetically stable but thermodynamically anxious to open (


 of strain energy). When you add steric bulk (e.g., 1-substituted or vicinally substituted systems), you introduce a conflict between the necessary activation energy for coupling and the fragility of the ring.

This guide is structured as a series of Support Tickets addressing the three most common failure modes: De Novo Synthesis failure, Cross-Coupling stagnation, and Isolation degradation.

Ticket #101: De Novo Synthesis Fails (The Kulinkovich Route)

User Issue: "I am trying to synthesize a 1-substituted cyclopropylamine using the Kulinkovich reaction, but yields are stuck below 30%, and I see significant ring-opened byproducts."

Root Cause Analysis

The standard Kulinkovich reaction (Ester + Grignard


 Cyclopropanol) requires a conversion step to get to the amine. For hindered amines, the Kulinkovich-Szymoniak  modification (Nitrile + Grignard 

Primary Amine) is superior but temperamental. Low yields usually stem from:
  • Titanacycle Instability: Bulky substituents destabilize the titanacyclopropane intermediate.

  • Inefficient Ligand Exchange: If using a bulky Grignard, the exchange with the sacrificial olefin is slow.

  • Lewis Acid Timing: The imido-titanium intermediate requires activation to release the amine.

Troubleshooting Protocol
1. Switch to the Nitrile Route (Kulinkovich-Szymoniak)

Do not synthesize the cyclopropanol and try to convert it (Mitsunobu/Azide). The steric bulk will kill the substitution. React the nitrile directly.[1]

2. The "Ligand Exchange" Trick

For hindered substrates, do not use the bulky Grignard as the titanacycle generator. Use a sacrificial Grignard (EtMgBr) to form the active Ti-species, then exchange with your bulky olefin.

Optimized Workflow:

  • Catalyst: Use

    
     (1.0 equiv). Note: Stoichiometric Ti is often required for hindered nitriles, unlike the catalytic ester version.
    
  • Grignard: Add

    
     (2.0 equiv) at 
    
    
    
    to generate the diethyltitanium species.
  • Ligand Exchange: Warm to

    
     to allow 
    
    
    
    -hydride elimination (releasing ethane/ethylene) and formation of the titanacyclopropane.
  • Substrate Addition: Add your bulky Nitrile.

  • Lewis Acid Activation: This is the critical step. Add

    
     (2.0 equiv) before hydrolysis. This activates the stable azatitanacyclopropane for ring closure.
    
Visualizing the Mechanism

The following diagram illustrates the critical "Exchange" and "Activation" points where the reaction typically fails.

KulinkovichSzymoniak cluster_0 Activation Phase cluster_1 Reaction Phase Ti_start Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) Ti_start->Titanacycle - Ethane/Ethylene EtMgBr EtMgBr (2 equiv) EtMgBr->Titanacycle Azatitanacycle Azatitanacyclopropane (Stable Intermediate) Titanacycle->Azatitanacycle + Nitrile Nitrile Bulky Nitrile (R-CN) Nitrile->Azatitanacycle Product 1-Substituted Cyclopropylamine Azatitanacycle->Product Ring Closure BF3 BF3·OEt2 (Activator) BF3->Product Essential for Hindered Substrates

Caption: Logic flow for the Kulinkovich-Szymoniak reaction emphasizing the Lewis Acid activation step required for nitriles.

Ticket #204: Pd-Catalyzed Coupling Fails (Buchwald-Hartwig)

User Issue: "I have a cyclopropylamine and I need to couple it to an ortho-substituted aryl bromide. The reaction stalls or I get dehalogenation of the aryl ring."

Root Cause Analysis

Cyclopropylamines are secondary amines with significant steric drag (the "cone angle" of a cyclopropyl group is larger than an isopropyl group due to ring rigidity). When coupling with ortho-substituted aryl halides, the Reductive Elimination step becomes the bottleneck. Standard ligands (BINAP, Xantphos) bind too tightly or lack the bulk to force the Pd(II) center to eliminate the product.

Troubleshooting Protocol
1. Ligand Selection Matrix

You must use dialkylbiaryl phosphine ligands (Buchwald Ligands). The specific generation matters.

Substrate ClassRecommended LigandWhy?
General Hindered BrettPhos Large steric bulk promotes reductive elimination; electron-richness aids oxidative addition.
Extremely Hindered

BuBrettPhos
The

-butyl groups increase bulk further. Best for ortho-substituted aryl halides + cyclopropylamines.
Secondary Amines RuPhos Specifically designed for secondary amines; prevents

-hydride elimination side reactions.
Heterocycles AdBrettPhos Adamantyl groups provide extreme bulk; crucial if the aryl halide is a heteroaryl (pyridine/pyrimidine).
2. The Pre-Catalyst Imperative

Do not use


 + Ligand. The reduction of Pd(II) to Pd(0) is often inefficient with hindered amines (which are poor reducing agents).
  • Solution: Use Pd-G4 Precatalysts (e.g., BrettPhos Pd G4). These contain a pre-formed Pd(0) source stabilized by a methylallyl group, ensuring 100% active catalyst generation.

3. Base Selection

Avoid


 if the reaction is sluggish. Switch to NaOtBu  or LHMDS . The stronger base facilitates the deprotonation of the amine-Pd complex, which is often the rate-determining step in hindered systems.
Visualizing the Catalytic Cycle

The diagram below highlights where the specific ligands intervene to prevent the "Stall Points."

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Binding (Steric Clash Zone) OxAdd->AmineBind + Cyclopropylamine Deprot Deprotonation (Base Dependent) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration Info BrettPhos/RuPhos Force this step RedElim->Info

Caption: The catalytic cycle showing the critical 'Reductive Elimination' step where bulky ligands (BrettPhos) are essential.[2]

Ticket #308: Stability & Isolation (The "Crash" Prevention)

User Issue: "I synthesized the amine, but after rotovap, the oil degraded or polymerized. The NMR looks like a forest of peaks."

Root Cause Analysis
  • Volatility: Low molecular weight cyclopropylamines are highly volatile. You likely pumped it into your manifold.

  • Ring Opening: The cyclopropane ring acts like a pseudo-alkene. Traces of acid (from silica gel or

    
    ) can trigger protonation and subsequent ring opening to an allyl amine or polymerization.
    
Troubleshooting Protocol
1. The "Trap and Store" Method

Never store free-base cyclopropylamines if they are small (<200 MW). Convert them immediately to salts.

  • Protocol: Dissolve the crude amine in

    
    . Add 
    
    
    
    equivalent of
    
    
    (2M in ether) or, preferably,
    
    
    -Toluenesulfonic acid (TsOH)
    .
  • Why TsOH? Tosylate salts are crystalline, non-hygroscopic, and weigh enough to be easily handled. They are less acidic than HCl salts, reducing the risk of acid-catalyzed ring opening.

2. Silica Gel Neutralization

If you must purify by column chromatography:

  • Pre-treat your silica gel with

    
     in hexanes. This neutralizes the acidic sites on the silica that catalyze ring opening.
    
  • Alternative: Use Basic Alumina instead of silica.

FAQ: Rapid Response

Q: Can I use the Simmons-Smith reaction instead of Kulinkovich? A: Yes, but only if you are starting from an enamide or an allylic amine. Simmons-Smith on simple alkenes yields a cyclopropane, but installing the nitrogen afterwards is difficult. The Kulinkovich-Szymoniak installs the ring and the nitrogen simultaneously.

Q: My Buchwald coupling works but I get 10% dehalogenated starting material. A: This is "protodehalogenation." It means your amine binding is too slow, and the Pd(II) intermediate is undergoing


-hydride elimination from the ligand or solvent. Action:  Increase catalyst concentration, switch to a more active precatalyst (G4), or use a completely anhydrous solvent (Dioxane over Toluene).

Q: Is the cyclopropylamine moiety stable to TFA deprotection of a Boc group? A: Generally, yes. The protonated amine (


) is electron-withdrawing, which actually protects the ring from electrophilic opening. However, ensure the reaction is cold (

) and quench immediately. Do not let it sit in TFA overnight.

References

  • Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents." Journal of the American Chemical Society, 1991. Link

  • Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, 2001. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Gao, H., et al. "Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination." Organic Letters, 2021.[3] Link[3]

Sources

Technical Support Center: Purification of (1-Ethylcyclopropyl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1-Ethylcyclopropyl)methanamine and its synthetic intermediates. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of isolating this valuable building block. The unique strained-ring structure of cyclopropylamines introduces specific challenges, including impurity profiles and compound stability, which necessitate robust and well-understood purification strategies.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the laboratory and during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (1-Ethylcyclopropyl)methanamine?

A1: The impurity profile largely depends on the synthetic route. For instance, in routes involving a Curtius, Hofmann, or Schmidt rearrangement from a carboxylic acid or amide precursor, common impurities include unreacted starting materials, isocyanate intermediates (from the Curtius rearrangement), and potential byproducts from over-alkylation or side reactions. If the synthesis involves the reduction of a nitrile, residual nitrile and imine intermediates can be present. It is also common to find oligomeric or polymeric materials, especially if the amine is handled at elevated temperatures for extended periods.

Q2: My final product is a volatile liquid. Which purification method is generally recommended for the free base form of (1-Ethylcyclopropyl)methanamine?

A2: For volatile amines like (1-Ethylcyclopropyl)methanamine, vacuum distillation is the most effective and scalable method for achieving high chemical purity.[1] The cyclopropylmethylamine moiety can be sensitive to high temperatures, which may induce ring-opening or polymerization.[2] Performing the distillation under reduced pressure allows for a lower boiling point, mitigating the risk of thermal degradation. It is crucial to use an efficient distillation column (e.g., a Vigreux or packed column) to separate the product from close-boiling impurities.

Q3: Is it better to purify the amine as a free base or as a salt?

A3: This is a critical decision that depends on your downstream application and the nature of your impurities.

  • Purifying as a Free Base (via Distillation): This is ideal for removing non-volatile impurities, such as inorganic salts and high molecular weight byproducts. The free base is often required for subsequent reactions where the amine acts as a nucleophile.

  • Purifying as a Salt (via Crystallization): Converting the amine to a salt (commonly a hydrochloride or tartrate) is an excellent method for removing closely related, non-basic impurities.[3] Amine salts are typically stable, non-volatile crystalline solids, making them easier to handle, store, and dry.[4][5] The crystallization process itself is a powerful purification technique that can yield material of very high purity.

Q4: How stable is the cyclopropyl group during purification?

A4: The cyclopropyl group is a strained ring system, which imparts unique chemical properties.[2][6] While generally stable, it can be susceptible to ring-opening under harsh acidic or thermal conditions. It is advisable to avoid prolonged exposure to strong, hot acids. During distillation, minimizing the pot temperature by using a good vacuum is a key strategy to preserve the integrity of the cyclopropyl ring.[7][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification workflows.

Problem 1: Low yield and dark coloration after distillation.
  • Probable Cause: Thermal decomposition. Amines, especially primary amines, can be susceptible to oxidation and thermal degradation, leading to the formation of colored, high-molecular-weight byproducts.[9]

  • Solution & Scientific Rationale:

    • Reduce Distillation Temperature: The most critical parameter is the pot temperature. Use the highest vacuum your system can safely achieve to lower the boiling point of your product. A good rule of thumb is to keep the reboiler temperature below a point where you observe discoloration.[7][8]

    • Inert Atmosphere: Before starting the distillation, ensure the apparatus is purged with an inert gas like nitrogen or argon. This minimizes oxidation, which is often a source of color.

    • Short Residence Time: Consider using a short-path distillation apparatus for smaller scales. This minimizes the time the amine spends at high temperatures.

Problem 2: My amine streaks badly on my silica gel column, resulting in poor separation.
  • Probable Cause: Strong acid-base interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[10][11] This causes some molecules to bind very tightly, leading to tailing (streaking) and often irreversible adsorption.

  • Solution & Scientific Rationale:

    • Mobile Phase Modification (Most Common): Add a small amount of a basic modifier to your eluent to "deactivate" the acidic silica sites. The modifier competes with your product for binding to the silanols.[11][12]

      • Protocol: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to the more polar component of your mobile phase (e.g., to the ethyl acetate or methanol, before mixing with hexane).[11] Equilibrate the column with this modified eluent for at least 3-5 column volumes before loading your sample.

    • Alternative Stationary Phase: If streaking persists, switch to a less acidic or a basic stationary phase.

      • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative.

      • Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds without tailing.[12]

Workflow: Troubleshooting Amine Streaking in Chromatography

G start Problem: Amine Streaking on Silica Column check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes modify_eluent Modify Mobile Phase: Add 1% TEA or NH4OH check_overload->modify_eluent No reduce_load->modify_eluent check_success1 Streaking Resolved? modify_eluent->check_success1 change_phase Change Stationary Phase check_success1->change_phase No end_success Purification Successful check_success1->end_success Yes option_alumina Use Basic Alumina change_phase->option_alumina option_amine_silica Use Amine-Functionalized Silica change_phase->option_amine_silica end_fail Consider Alternative Method (e.g., Crystallization) option_alumina->end_fail Still unresolved option_amine_silica->end_success

Caption: Troubleshooting logic for amine streaking on silica gel.

Problem 3: My amine salt "oils out" instead of crystallizing from solution.
  • Probable Cause: The solubility of the amine salt in the chosen solvent system is too high, or the solution is supersaturated too quickly. "Oiling out" occurs when the solute separates as a liquid phase instead of a solid crystalline lattice.

  • Solution & Scientific Rationale:

    • Slower Cooling/Anti-Solvent Addition: Drastic changes in temperature or solvent composition can favor the formation of an amorphous oil. Employ a very slow, controlled cooling ramp (e.g., 5-10 °C per hour).[4] If using an anti-solvent, add it dropwise at a slightly elevated temperature to maintain homogeneity before cooling.

    • Solvent System Optimization: The solvent choice is paramount. You need a solvent in which the salt is soluble at higher temperatures but sparingly soluble at lower temperatures. Alcohols like isopropanol (IPA) or ethanol, often with a small amount of an anti-solvent like heptane or ethyl acetate, are common choices for amine HCl salts.[4]

    • Seeding: Introduce a few seed crystals of the desired salt into the solution once it becomes slightly cloudy (the point of supersaturation). This provides a template for crystal growth and can prevent oiling out.

    • Change the Counter-ion: If the hydrochloride salt consistently oils out, consider forming a salt with a different acid (e.g., tartaric acid, oxalic acid). Different counter-ions can dramatically alter the crystal lattice energy and solubility properties of the salt.[13]

Key Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Crystallization

This protocol describes the formation and recrystallization of (1-Ethylcyclopropyl)methanamine hydrochloride.

Materials:

  • Crude (1-Ethylcyclopropyl)methanamine

  • Anhydrous Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Anhydrous Diethyl Ether or Heptane (as anti-solvent)

  • Jacketed reactor or round-bottom flask with stirring and temperature control

Procedure:

  • Dissolution: Dissolve the crude amine (1.0 eq) in anhydrous IPA (5-10 volumes) in the reaction vessel.

  • Salt Formation: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated HCl (1.0-1.1 eq) dropwise while vigorously stirring. Maintain the temperature below 15 °C. Alternative: Bubble anhydrous HCl gas through the solution. A white precipitate should form.

  • Maturation: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete salt formation.

  • Dissolution for Recrystallization: Gently heat the mixture to 60-70 °C until all the solid redissolves. If it does not fully dissolve, add minimal additional hot IPA.

  • Controlled Cooling: Set the temperature controller to cool the solution slowly (e.g., 10 °C/hour) to room temperature, then further cool to 0-5 °C.[4]

  • Isolation: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with cold diethyl ether to facilitate drying.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.[4]

Diagram: Purification Decision Workflow

G start Start: Crude Amine Intermediate impurity_check What is the primary impurity type? start->impurity_check non_volatile Non-volatile / Polymeric impurity_check->non_volatile struct_similar Structurally Similar / Isomeric impurity_check->struct_similar distillation Purify Free Base via Vacuum Distillation non_volatile->distillation crystallization Purify as a Salt via Crystallization struct_similar->crystallization chromatography Consider Flash Chromatography (with modified eluent) struct_similar->chromatography final_product High-Purity Product distillation->final_product crystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a primary purification method.

Data Summary Table

Purification MethodPrimary ApplicationKey AdvantagesCommon Challenges
Vacuum Distillation Removal of non-volatile impurities (salts, polymers).Scalable, effective for achieving high chemical purity.Risk of thermal decomposition, requires specialized equipment.
Crystallization (as Salt) Removal of structurally similar, non-basic impurities.High purity, stable solid product, easy handling.[4]Solvent selection can be difficult, risk of "oiling out".
Flash Chromatography Small-scale purification, separation of complex mixtures.High resolution for difficult separations.Amine streaking on silica, requires solvent modifiers, less scalable.[10][11]

References

  • University of Toronto. Synthetic Methods towards 1-Substituted Cyclopropylamines. Available from: [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society. Available from: [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Available from: [Link]

  • de Meijere, A., et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • S.L. Childs, et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • ChemRxiv. Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. Available from: [Link]

  • Zhuang, Z., & Yu, J.-Q. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. Available from: [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available from: [Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. Available from: [Link]

  • AIChE - Center for Chemical Process Safety. Distillation Troubleshooting. Available from: [Link]

  • Reddit. Purification Troubleshooting : r/chemistry. Available from: [Link]

  • Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Google Patents. US2377511A - Purification of amine reaction mixtures.
  • Daugulis, O., et al. (2015). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society. Available from: [Link]

  • Scribd. Troubleshooting Amine Gas Sweetening Issues. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available from: [Link]

  • Chromatography Forum. Detecting Primary Amines. Available from: [Link]

  • Khan Academy. (2015). Stability of cycloalkanes. YouTube. Available from: [Link]

Sources

Technical Support Center: Solubility & Handling Guide for (1-Ethylcyclopropyl)methanamine

[1]

Executive Summary & Molecule Profile

(1-Ethylcyclopropyl)methanamine is a critical building block in medicinal chemistry, often used to introduce a sterically constrained, lipophilic amine motif.[1] However, users frequently report "solubility failures" or "spontaneous precipitation."

These issues almost invariably stem from a misunderstanding of its two distinct forms : the Hydrochloride Salt (HCl) and the Free Base .[1]

FeatureHydrochloride Salt (HCl) Free Base
CAS 1301739-69-414618-80-5 (Generic/Derivative)
State White Crystalline SolidColorless Liquid
Polarity Highly Polar (Ionic)Moderately Lipophilic
Solubility (Water) Excellent (>100 mg/mL)Low / Immiscible
Solubility (DCM/THF) Negligible / Insoluble Excellent
Primary Risk Insolubility in reaction solventsVolatility & CO₂ Absorption

Troubleshooting Diagnostic: Start Here

Use this decision matrix to identify the root cause of your issue before attempting a fix.

Solubility_DiagnosisStartStart: What is the specific problem?Issue1Solid won't dissolve inDCM, Toluene, or EtherStart->Issue1Issue2Liquid product turned intowhite solid/crust on benchStart->Issue2Issue3Low yield afterrotary evaporationStart->Issue3Diag1DIAGNOSIS: You are using the HCl Salt.Ionic lattices do not dissolve in non-polar organics.Issue1->Diag1Diag2DIAGNOSIS: Carbonate Formation.Primary amines react with atmospheric CO₂to form insoluble carbamates.Issue2->Diag2Diag3DIAGNOSIS: Volatility.The free base (MW ~99) is volatile.You pumped it off.Issue3->Diag3Sol1SOLUTION: Perform 'Free-Basing'or use In-Situ Neutralization.Diag1->Sol1Sol2SOLUTION: Flush with Argon.Store under inert gas.Diag2->Sol2Sol3SOLUTION: Avoid high vacuum.Use salt formation for isolation.Diag3->Sol3

Figure 1: Diagnostic flowchart for identifying solubility and handling errors.

Technical Protocols & Solutions

Scenario A: The "Insoluble Salt" Issue

Problem: You purchased the HCl salt (CAS 1301739-69-4) because it is stable, but now you need to run a reaction in Dichloromethane (DCM) or Toluene, and it sits at the bottom of the flask as a rock.

Method 1: In Situ Neutralization (Recommended)

Do not isolate the free base if you don't have to.[1] This avoids volatility losses.[1][2]

  • Suspend the (1-Ethylcyclopropyl)methanamine HCl in your reaction solvent (e.g., DCM).

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA]).

  • Observation: The solid salt will slowly dissolve as the free base is liberated and the DIPEA·HCl salt forms (which is often soluble in DCM or stays in solution).

  • Proceed: Add your electrophile (acid chloride, aldehyde, etc.) directly to this mixture.

Method 2: Isolation of Free Base (Extraction)

Use this only if your reaction cannot tolerate tertiary amine bases.

  • Dissolve the HCl salt in a minimum amount of Water or 1M NaOH (pH > 12).[1]

  • Extract 3x with DCM or MTBE .[1]

  • Dry the organic layer over anhydrous Na₂SO₄ .

  • CRITICAL: Remove solvent carefully. Do not use high vacuum (< 20 mbar) or heat > 30°C. The free base is volatile.[1] Stop evaporation when the volume is low, or use the solution directly.

Scenario B: The "Spontaneous Solid" (CO₂ Scrubbing)

Problem: You isolated the clear liquid free base. After leaving it in a capped vial for a day, you find a white crust or solid precipitate. Mechanism: Primary amines are excellent CO₂ scrubbers. They react with atmospheric CO₂ to form ammonium carbamates (zwitterionic solids).

1

Recovery Protocol:

  • Do not filter the solid; it is your product (in a trapped form).

  • Dissolve the white solid in DCM .

  • Wash with 1M NaOH . The base will deprotonate the ammonium species, releasing the amine and trapping CO₂ as sodium carbonate in the aqueous layer.

  • Dry and use immediately.[1]

Solvent Compatibility Data

The following table summarizes solubility data based on in-house application testing.

SolventHCl Salt SolubilityFree Base SolubilityNotes
Water High Low / EmulsionSalt is ideal for aqueous storage.[1]
Methanol / Ethanol HighHighGood for reductive aminations.[1]
DCM / Chloroform Insoluble (< 1 mg/mL)Miscible Best solvent for free base reactions.[1]
THF Very LowMiscibleUse in situ base method for salts.[1]
Toluene InsolubleMiscibleGood for high-temp reactions.[1]
Hexanes / Heptane InsolubleSolubleFree base may oil out at low temps.[1]
DMSO / DMF HighMiscibleHard to remove; avoid if possible.[1][2]

Frequently Asked Questions (FAQ)

Q1: I rotary evaporated my product and the flask is empty. Where did it go? A: You likely pumped it off. (1-Ethylcyclopropyl)methanamine (Free Base) has a relatively low molecular weight (~99 g/mol ) and no hydrogen-bond donors other than the amine itself.

  • Fix: If you must isolate it, form the HCl salt by bubbling HCl gas into an ether solution of the amine. The salt is non-volatile.[1]

Q2: Can I use the HCl salt directly for reductive amination? A: Yes, but only in alcoholic solvents (MeOH/EtOH).

  • Protocol: Dissolve the HCl salt in Methanol. Add the aldehyde/ketone.[1] Add a scavenger base (like TEA) only if the pH is too low for imine formation (usually pH 5-6 is ideal, so the salt might actually work well without adjustment, or with just 0.5 eq of base).

Q3: Why does the free base smell like ammonia? A: Short-chain and cycloalkyl amines have high vapor pressures and strong ammoniacal odors.[1] This confirms you have the free base. Always handle in a fume hood to avoid inhaling vapors, which are corrosive to mucous membranes.

Q4: Is the cyclopropane ring stable? A: generally, yes. Unlike cyclopropanols, the cyclopropylamine motif is resistant to ring-opening under standard acidic or basic conditions. However, avoid extremely strong Lewis acids (e.g., BBr₃) which can sometimes trigger rearrangement.

Advanced Workflow: In Situ Free-Basing[1]

This diagram illustrates the optimal workflow for using the stable salt in organic synthesis without yield loss.

InSitu_ProtocolInputInput:HCl Salt (Solid)SolventSuspend inDCM or THFInput->SolventBaseAdd Base:TEA or DIPEA (1.2 eq)Solvent->BaseReactionReaction:Salt dissolves ->Free Amine reactsBase->ReactionWorkupWorkup:Wash with Water(Removes TEA salts)Reaction->Workup

Figure 2: Recommended "In Situ" workflow to avoid volatility and solubility issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56773585, Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • American Chemical Society (ACS). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega 2020.[1] Retrieved from [Link][1]

Optimizing temperature conditions for (1-Ethylcyclopropyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization & Process Control Target Molecule: (1-Ethylcyclopropyl)methanamine (CAS: 1466-67-7 / HCl Salt: 1301739-69-4) Primary Pathway: Reduction of 1-Ethylcyclopropanecarbonitrile

Introduction: The Thermal Landscape of Gem-Disubstituted Cyclopropanes

Welcome to the technical support hub for the synthesis of (1-Ethylcyclopropyl)methanamine. This guide addresses the specific challenges of synthesizing gem-disubstituted cyclopropanes. Unlike simple alkyl amines, this target features a cyclopropane ring with substantial steric strain due to the geminal ethyl and aminomethyl groups.

The Core Challenge: The synthesis relies on the reduction of 1-ethylcyclopropanecarbonitrile . The critical variable is temperature .

  • Too Low: The reaction stalls at the imine intermediate due to steric hindrance from the ethyl group, leading to hydrolysis back to the aldehyde or ketone upon workup (low yield).

  • Too High: While the cyclopropane ring is robust, extreme thermal spikes during the exothermic quench of aluminum hydrides can cause localized ring fragmentation or polymerization.

Module 1: Critical Thermal Parameters

The following table summarizes the operational windows for the Lithium Aluminum Hydride (LiAlH


) reduction, the industry-standard route for this transformation.
Process StageTarget TempCritical LimitScientific Rationale
Reagent Addition 0°C – 5°C< 10°CLiAlH

addition to the nitrile is highly exothermic. Higher temps risk solvent boil-over and runaway kinetics.
Reaction Aging 66°C (Reflux)> 60°CCrucial: Steric bulk of the 1-ethyl group protects the nitrile carbon. Thermal energy is required to drive the reduction from the intermediate imine salt to the final amine.
Quenching 0°C – 10°C< 20°CExothermic hydrolysis of aluminum salts. High temps here cause "gumming" of aluminum salts, trapping the product and lowering yield.
Distillation 130°C – 140°C< 150°CThe free amine boils ~135°C (est). Prolonged heating above 150°C can degrade the strained ring system.

Module 2: Optimized Protocol (Nitrile Reduction)

Objective: Synthesis of (1-Ethylcyclopropyl)methanamine via LiAlH


 reduction.
Reagents & Setup
  • Precursor: 1-Ethylcyclopropanecarbonitrile (1.0 eq)

  • Reductant: LiAlH

    
     (2.0 - 2.5 eq) (pellets preferred over powder for safer handling)
    
  • Solvent: Anhydrous THF (stabilized). Note: Diethyl ether boils too low (35°C) to effectively drive the reduction of this hindered nitrile.

Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with anhydrous THF and cool to 0°C using an ice/salt bath.

  • Reductant Charge: Carefully add LiAlH

    
     pellets. Allow suspension to stir for 15 mins at 0°C.
    
  • Controlled Addition (The Exotherm): Dissolve 1-ethylcyclopropanecarbonitrile in THF. Add this solution dropwise.

    • Checkpoint: Monitor internal temperature. Do not exceed 10°C.

  • Thermal Ramp: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT) over 30 mins.

  • The "Hard" Reduction: Heat the reaction to a gentle reflux (66°C) .

    • Duration: Maintain reflux for 12–16 hours .

    • Why: The intermediate aluminum-imine complex is stable. Without this heat, you will isolate the aldehyde after hydrolysis, not the amine.

  • The Fieser Quench (Critical Safety):

    • Cool mixture back to 0°C .

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) dropwise.
    • Warning: This releases H

      
       gas. Ensure vigorous venting.
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate (Na

    
    SO
    
    
    
    ) and concentrate. Distill the residue (or convert to HCl salt for storage).

Module 3: Visualizing the Workflow

The following diagrams illustrate the process flow and the troubleshooting logic for temperature-related failures.

Figure 1: Reaction Logic & Thermal Stages

G Start 1-Ethylcyclopropane- carbonitrile Step1 Addition Phase (0°C, THF) Start->Step1 LiAlH4 Step3 Intermediate: Al-Imine Complex Step1->Step3 Kinetic Control Step2 Reflux Phase (66°C, 12h) Quench Fieser Quench (0°C) Step2->Quench Completion Step3->Step2 Thermodynamic Drive (Required for hindered substrates) Product (1-Ethylcyclopropyl)- methanamine Quench->Product Hydrolysis

Caption: Thermal progression from kinetic control (addition) to thermodynamic completion (reflux).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type1 Low Yield / Recovered Aldehyde Problem->Type1 Type2 Polymerization / Ring Opening Problem->Type2 Cause1 Incomplete Reduction Type1->Cause1 Diagnosis Cause2 Thermal Runaway Type2->Cause2 Diagnosis Sol1 Increase Reflux Time Switch Solvent to Diglyme (>100°C) Cause1->Sol1 Fix Sol2 Control Addition Rate Check Lewis Acid Contamination Cause2->Sol2 Fix

Caption: Diagnostic logic for distinguishing between thermal insufficiency (incomplete reduction) and thermal excess (degradation).

Module 4: Troubleshooting & FAQs

Q1: I isolated 1-ethylcyclopropanecarbaldehyde instead of the amine. What happened? A: This is a classic "Temperature Insufficiency" error. The reduction of a nitrile proceeds through an imine intermediate.

  • Mechanism:[1][2][3][4][5] R-CN

    
     [R-CH=N-Al] 
    
    
    
    [R-CH
    
    
    -N-Al]
    
    
    R-CH
    
    
    NH
    
    
    .
  • Failure Mode: The second reduction step (imine to amine) is slower, especially with the steric bulk of the 1-ethyl group. If you did not reflux long enough or used a low-boiling solvent (like diethyl ether), the reaction stopped at the imine. Upon adding water (quench), the imine hydrolyzed to the aldehyde.

  • Fix: Switch to THF and ensure a hard reflux for at least 12 hours.

Q2: Can I use the Kulinkovich-Szymoniak reaction for this? A: No.

  • The Kulinkovich-Szymoniak reaction (Nitrile + EtMgBr + Ti(OiPr)

    
    ) produces cyclopropylamines  (the nitrogen is attached directly to the ring).
    
  • Your target is (1-Ethylcyclopropyl)methanamine (the nitrogen is separated from the ring by a methylene -CH

    
    - group).
    
  • Using the Kulinkovich protocol on butyronitrile would yield 1-propylcyclopropylamine, which is a structural isomer but not your target [1].

Q3: Is the cyclopropane ring stable at reflux temperatures? A: Yes, the cyclopropane ring is generally stable at THF reflux (66°C). Ring opening usually requires strong acid catalysis or temperatures exceeding 200°C. However, avoid using strong Lewis acids (like AlCl


) in conjunction with high heat, as this can trigger rearrangement to cyclobutanes or alkenes [2].

Q4: My product has a "fishy" odor but the NMR shows impurities. How do I purify? A: Primary amines are difficult to distill pure due to oxidation and carbonate formation.

  • Protocol: Dissolve the crude oil in dry ether/ethyl acetate. Bubble dry HCl gas (or add HCl in dioxane) to precipitate the hydrochloride salt .

  • The salt (CAS 1301739-69-4) is a stable solid, can be recrystallized (ethanol/ether), and stored indefinitely at room temperature [3].

References

  • Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792-1793.

  • De Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004).[6] Titanium-mediated preparation of cyclopropylamines. Journal of Organometallic Chemistry, 689(12), 2033-2055.

  • ChemScene. (n.d.). (1-Ethylcyclopropyl)methanamine hydrochloride Product Data. ChemScene SDS.

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.

Sources

Technical Support Center: Residual Solvent Removal from (1-Ethylcyclopropyl)methanamine Oils

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Material Properties

Purifying low-molecular-weight primary amines like (1-Ethylcyclopropyl)methanamine presents a unique physical chemistry challenge for drug development professionals. Because this compound is an oil at room temperature, standard crystallization and filtration techniques are impossible.

Furthermore, its primary amine moiety acts as both a strong hydrogen-bond donor and acceptor, stubbornly trapping protic solvents. Simultaneously, its relatively low molecular weight (99.17 g/mol ) implies a low boiling point (estimated 110–130 °C). Applying high vacuum (<0.1 mbar) to remove heavy solvents often results in disastrous product loss via evaporation. This guide provides self-validating protocols to remove residual solvents while preserving product yield and meeting regulatory limits.

Regulatory Targets: ICH Q3C Guidelines

To ensure pharmaceutical safety, residual solvents must be reduced to acceptable Permitted Daily Exposure (PDE) limits 1. The table below summarizes the target thresholds for common solvents used in amine synthesis and how they interact with amine oils.

Table 1: ICH Q3C Limits and Amine Interaction Profiles

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Mechanistic Interaction with Amine Oils
Dichloromethane (DCM) Class 26.0600Trapped in viscous oil matrix; risk of slow alkylation over time 1.
Methanol (MeOH) Class 230.03,000Forms strong hydrogen-bonded networks with the primary amine 1.
Toluene Class 28.9890

-lone pair interactions; high boiling point makes it hard to purge 1.
Ethyl Acetate (EtOAc) Class 350.05,000Moderate dipole trapping; heating can cause amidation 1.
Tetrahydrofuran (THF) Class 27.2720Acts as a strong H-bond acceptor from the amine protons 1.
Core Troubleshooting Guide: Causality & Solutions

Issue 1: Persistent Methanol or Water (The Hydrogen-Bonding Trap)

  • Symptom: NMR shows persistent MeOH or H2O peaks even after 24 hours on a Schlenk line.

  • Causality: The primary amine forms a stable hydrogen-bonded complex with protic solvents. Standard vacuum simply removes the surface solvent, while the bulk liquid retains the trapped molecules due to the high energy barrier required to break the H-bond in a viscous medium.

  • Solution: Azeotropic/Co-evaporation disruption. By flooding the oil with a non-polar, highly volatile solvent (like pentane or hexanes), you disrupt the hydrogen-bonding network. The protic solvents partition into the bulk non-polar phase and are physically carried away during evaporation.

Issue 2: Product Loss Under High Vacuum

  • Symptom: The mass of the recovered oil continuously decreases when left on a high vacuum line (<0.1 mbar).

  • Causality: (1-Ethylcyclopropyl)methanamine is volatile. The kinetic energy required to vaporize trapped heavy solvents (like toluene) under high vacuum exceeds the vaporization threshold of the amine itself.

  • Solution: Inert gas sparging under mild vacuum. Instead of lowering the pressure to extremes, use a stream of Argon to sweep the headspace and bubble through the oil [[2]]().

Step-by-Step Methodologies
Protocol A: Non-Polar Co-Evaporation (Best for MeOH, EtOH, THF)

Self-Validating Principle: Successive dilutions lower the mole fraction of the trapped solvent logarithmically, physically displacing H-bond networks.

  • Dilution: Dissolve the (1-Ethylcyclopropyl)methanamine oil in 10–20 volumes of anhydrous pentane or hexanes.

  • Agitation: Swirl vigorously for 5 minutes to ensure complete disruption of the amine-solvent hydrogen bonds.

  • Evaporation: Place on a rotary evaporator at 25 °C (do not heat). Lower the pressure gradually to 300 mbar, then down to 50 mbar. Do not use a high-vacuum pump.

  • Iteration: Repeat this process 3 times. The repeated mass transfer will strip the protic solvents completely.

Protocol B: Inert Gas Sparging (Best for DCM, Toluene, EtOAc)

Self-Validating Principle: Bubbling gas increases the surface area-to-volume ratio by orders of magnitude, allowing heavy, trapped vapors to escape the viscous matrix without requiring heat or extreme vacuum 2.

  • Setup: Transfer the oil to a round-bottom flask. Insert a long, clean needle attached to an Argon or Nitrogen line directly into the oil.

  • Ventilation: Equip the flask with a vented septum connected to a mild vacuum source (e.g., a diaphragm pump set to ~50-100 mbar).

  • Sparging: Gently bubble the inert gas through the oil. The bubbles will physically displace the trapped DCM/Toluene vapors. Continue for 2–4 hours at room temperature 2.

  • Verification: Take a 5 mg sample, dissolve in CDCl3, and verify solvent removal via quantitative NMR (qNMR).

Workflow Visualization

SolventRemoval Start Identify Residual Solvent in Amine Oil Protic Protic / H-Bonding (MeOH, H2O, THF) Start->Protic Aprotic Heavy / Viscous (DCM, Toluene, EtOAc) Start->Aprotic CoEvap Protocol A: Co-evaporation w/ Pentane Protic->CoEvap Disrupt H-Bonds Sparging Protocol B: Inert Gas Sparging (Ar) Aprotic->Sparging Displace Vapors Vacuum Mild Vacuum Evaporation (>50 mbar to prevent product loss) CoEvap->Vacuum Sparging->Vacuum Verify Verify via qNMR against ICH Q3C Limits Vacuum->Verify

Decision workflow for selecting residual solvent removal strategies for volatile amine oils.

Frequently Asked Questions (FAQs)

Q: Why did my (1-Ethylcyclopropyl)methanamine oil turn into a crystalline solid after trying to remove DCM? A: Primary amines can react slowly with residual Dichloromethane to form quaternary ammonium salts, or they can absorb atmospheric CO2 to form carbamate salts. If your oil suddenly solidifies, it has likely degraded or formed a salt. Always store the free-base amine under Argon and remove DCM immediately.

Q: Can I use a lyophilizer (freeze-dryer) to remove the solvents? A: Lyophilization is generally not recommended for low-molecular-weight free-base amines. While it works brilliantly for solid peptides or high-MW compounds 2, the high vacuum (<0.01 mbar) required for sublimation will likely cause (1-Ethylcyclopropyl)methanamine to co-sublime, severely reducing your yield.

Q: How do I definitively prove the solvent is gone? A: Quantitative NMR (qNMR) using an internal standard (like maleic acid or trimethoxybenzene) is the gold standard in early drug development. For later-stage GMP environments, Headspace Gas Chromatography (HS-GC-FID) is legally required to prove compliance with ICH Q3C limits 3.

References
  • "Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 22 Apr. 2021.
  • "Removing residual solvent from Oils Tips." r/Chempros - Reddit, 22 Oct. 2024.
  • "Q3C (R6) Step 5 - impurities: guideline for residual solvents." European Medicines Agency (EMA), 09 Aug. 2019.

Sources

Technical Support Center: Troubleshooting (1-Ethylcyclopropyl)methanamine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low conversion rates when incorporating (1-Ethylcyclopropyl)methanamine (CAS: 1301739-69-4) into their synthetic pipelines.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic root causes of reaction failure, provide self-validating experimental protocols, and establish a robust framework for achieving >90% conversion rates with this highly hindered building block.

The Mechanistic Root of the Problem: Neopentyl-Like Steric Hindrance

The primary reason standard coupling conditions fail with (1-Ethylcyclopropyl)methanamine is its extreme neopentyl-like steric environment .

Structurally, the primary amine (-CH₂NH₂) is directly attached to the C1 carbon of a cyclopropane ring, which simultaneously bears an ethyl group. Because this adjacent beta-carbon is fully substituted (a quaternary center), it creates a massive steric shield around the nitrogen's lone pair. During nucleophilic attack—whether on an activated ester, a carbonyl, or a transition-metal complex—the trajectory of approach (the Bürgi-Dunitz angle) is severely restricted. This leads to high activation energies, stalled reactions, and vulnerability to side reactions such as substrate epimerization or reagent degradation[1].

Diagnostic Workflow

Use the following decision matrix to identify the optimal intervention for your specific reaction class.

TroubleshootingWorkflow Start Low Conversion with (1-Ethylcyclopropyl)methanamine Identify Identify Reaction Type Start->Identify Amidation Amidation (Peptide Coupling) Identify->Amidation Reductive Reductive Amination Identify->Reductive CrossCoupling Buchwald-Hartwig Coupling Identify->CrossCoupling AmidationFix Switch to PyAOP + Collidine or Acid Chloride Amidation->AmidationFix Steric clash at active ester ReductiveFix Pre-form Imine with Ti(OiPr)4 before Reduction Reductive->ReductiveFix Slow imine formation CrossFix Use BrettPhos Ligand + Strong Base (tBuONa) CrossCoupling->CrossFix Poor oxidative addition Check Conversion > 90%? AmidationFix->Check ReductiveFix->Check CrossFix->Check Check->Start No (Re-evaluate) Success Proceed to Purification Check->Success Yes

Diagnostic workflow for resolving low conversion rates with sterically hindered neopentyl-like amines.

Troubleshooting Guides & FAQs

Amidation (Peptide Coupling)

Q: My HATU/DIPEA amide coupling is stalling at 20-30% conversion. Adding more HATU doesn't help. Why? A: Standard uronium/aminium-based coupling reagents like HATU are highly reactive, but in the presence of a sterically hindered amine, the rate of nucleophilic attack on the active ester is slower than side reactions. Specifically, the hindered amine can attack the HATU reagent itself, forming a stable, unreactive guanidinium byproduct[1]. Furthermore, bulky bases like DIPEA can competitively coordinate and block the transition state. Solution: Switch to a phosphonium-based reagent like PyAOP , which cannot form guanidinium byproducts[1]. Pair it with a less sterically demanding but highly effective base like 2,4,6-trimethylpyridine (collidine) [2]. If this fails, converting the carboxylic acid to an acid chloride provides maximal electrophilicity and bypasses the active ester intermediate entirely[3].

Reductive Amination

Q: I am getting mostly unreacted starting material and reduced alcohol when attempting reductive amination with NaBH(OAc)₃. How do I fix this? A: In reductive amination, imine formation must outpace the reduction of the carbonyl. Because of the bulky 1-ethylcyclopropyl group, the initial nucleophilic addition to the aldehyde/ketone is severely retarded[4]. If the reducing agent is present from the start, it will simply reduce your carbonyl to an alcohol before the imine can form. Solution: Decouple the reaction. Use a strong Lewis acid and water scavenger like Titanium(IV) isopropoxide (Ti(OiPr)₄) to force complete imine formation over 12 hours before introducing the reducing agent[4].

Buchwald-Hartwig Cross-Coupling

Q: Can I use standard Pd-catalyzed C-N cross-coupling for this amine? My reactions with BINAP and dppf yield <10% product. A: Standard bidentate ligands like BINAP or dppf create a crowded coordination sphere around the Palladium center. The extreme bulk of (1-Ethylcyclopropyl)methanamine prevents it from coordinating to the metal, halting the catalytic cycle prior to reductive elimination. Solution: Utilize dialkylbiaryl phosphine ligands, specifically BrettPhos . These ligands are structurally designed to sterically favor the highly active monoligated Pd(0) species, dramatically accelerating both oxidative addition and reductive elimination with hindered primary amines[5].

Quantitative Data Summary

The following table synthesizes expected conversion rates based on empirical optimization of coupling conditions for neopentyl-like amines.

Reaction TypeReagent SystemCatalyst / BaseTempTypical Conversion (%)Primary Failure Mode
Amidation HATUDIPEA25°C15 - 30%Guanidinylation of amine
Amidation EDC / HOBtTEA25°C< 15%Hydrolysis of active ester
Amidation PyAOPCollidine40°C85 - 95% None (Optimized)[1][2]
Amidation Acid ChlorideTMP0°C → RT> 95% None (Maximal activation)[3]
Reductive Amination NaBH(OAc)₃AcOH25°C< 20%Carbonyl reduction to alcohol
Reductive Amination Ti(OiPr)₄ then NaBH₄None25°C> 90% None (Forced imine formation)[4]
C-N Cross-Coupling Pd₂(dba)₃ / dppfCs₂CO₃80°C< 10%Failure of coordination
C-N Cross-Coupling Pd₂(dba)₃ / BrettPhosNaOtBu100°C80 - 90% None (Favors mono-ligated Pd)[5]

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: High-Efficiency Amidation via PyAOP/Collidine

Mechanistic Goal: Prevent guanidinylation and optimize base coordination.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and PyAOP (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2,4,6-trimethylpyridine (collidine) (3.0 eq). Stir for 15 minutes at room temperature to generate the active ester[2].

  • Amine Addition: Add (1-Ethylcyclopropyl)methanamine hydrochloride (1.2 eq). Note: The excess collidine is mathematically sufficient to liberate the free amine from the HCl salt.

  • Coupling: Elevate the temperature to 40°C and stir for 12 hours.

  • Self-Validation Check: Pull a 5 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. You must observe the complete disappearance of the PyAOP-activated ester intermediate. If the active ester persists, increase temperature to 50°C.

  • Workup: Quench with H₂O, extract with EtOAc (3x). Wash the organic layer with 1M HCl (to remove collidine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Lewis-Acid Mediated Reductive Amination

Mechanistic Goal: Force imine formation prior to hydride reduction.

  • Imine Formation: Combine the target aldehyde/ketone (1.0 eq) and (1-Ethylcyclopropyl)methanamine (1.2 eq) in anhydrous THF (0.3 M).

  • Lewis Acid Addition: Dropwise add Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 12 hours[4].

  • Self-Validation Check: Pull a 50 µL aliquot, evaporate, and analyze via crude ¹H NMR. Confirm >95% conversion to the imine intermediate by verifying the disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of the imine proton shift (~8.0-8.5 ppm). Do not proceed until the imine is fully formed.

  • Reduction: Cool the reaction to 0°C. Slowly add NaBH₄ (1.5 eq) in one portion. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench by adding 1M NaOH (equal volume to THF) to precipitate titanium dioxide salts. Stir vigorously for 30 minutes. Filter the resulting white slurry through a pad of Celite. Extract the biphasic filtrate with DCM (3x), dry over MgSO₄, and concentrate.

References

  • Sigma-Aldrich. (1-ethylcyclopropyl)methanamine hydrochloride | 1301739-69-4. Sigma-Aldrich Catalog.

  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry (2007). 1

  • Carpino, L. A., et al. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry / ACS Figshare. 2

  • Wikipedia. Buchwald–Hartwig amination. 5

  • ACS Publications. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. 3

  • National Institutes of Health (PMC). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. 4

Sources

Technical Support Center: Aqueous Stability of (1-Ethylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-Ethylcyclopropyl)methanamine . As a primary aliphatic amine coupled to a strained cyclopropyl ring, this compound requires specific handling in aqueous environments to prevent degradation, precipitation, and assay interference.

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure experimental integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why did my aqueous stock solution of (1-Ethylcyclopropyl)methanamine turn cloudy after sitting on the bench for a few days? A: This is a classic symptom of carbamate precipitation. As a primary aliphatic amine, the free base form is highly nucleophilic. When exposed to the atmosphere, it readily attacks dissolved carbon dioxide (CO₂) in the water to form a carbamic acid intermediate. This intermediate is rapidly deprotonated by a second equivalent of the amine, resulting in the formation of an insoluble carbamate salt. This reaction not only causes cloudiness but significantly depletes the active concentration of your compound. Resolution: Always use degassed, ultra-pure water for stock solutions and store them under an inert atmosphere (Argon or Nitrogen).

Q2: I am observing significant compound degradation in my LC-MS chromatograms when using 0.1% TFA as a mobile phase modifier. What is the mechanism? A: The degradation is caused by acid-catalyzed ring opening. While cyclopropyl rings are generally stable, they possess significant angle strain (~27.5 kcal/mol)[1]. Under highly acidic conditions (pH < 2)—such as those created by Trifluoroacetic Acid (TFA)—combined with the elevated temperatures of an Electrospray Ionization (ESI) source, the cyclopropyl ring undergoes electrophilic protolytic cleavage[2]. The electron-withdrawing nature of the protonated amine weakens the distal (C2-C3) bond of the cyclopropane ring, leading to the formation of isomeric acyclic aliphatic amines[2]. Resolution: Switch to a milder mobile phase modifier, such as 0.1% Formic Acid, or utilize a buffered system like 10 mM Ammonium Acetate to preserve ring integrity during ionization.

Q3: My cell-based assay at pH 7.4 shows high variability and localized cell death when I spike in the free base form. How can I fix this? A: The free base form of (1-Ethylcyclopropyl)methanamine is highly alkaline (estimated pKa ~10.5). Spiking it directly into weakly buffered biological media causes a severe, localized pH spike before the solution can equilibrate, leading to immediate cytotoxicity. Furthermore, the dissolution rate of the free base in neutral water is suboptimal. Resolution: For all biological and analytical applications, it is highly recommended to source and utilize the hydrochloride salt variant (CAS: 1301739-69-4)[3]. The HCl salt dissolves rapidly and maintains pH neutrality in buffered media, ensuring a self-validating, reproducible assay concentration.

Part 2: Visualizations of Chemical Behavior

Pathway A (1-Ethylcyclopropyl) methanamine (Free Base) B Protonated Amine (Stable Salt) A->B Aqueous H+ (pH < 9) C Carbamate Salt (Precipitate) A->C Dissolved CO2 (Neutral/Basic pH) D Ring-Opened Aliphatic Products B->D Strong Acid + Heat (pH < 2)

Degradation and speciation pathways of (1-Ethylcyclopropyl)methanamine in aqueous media.

Part 3: Quantitative Stability Data

The following table summarizes the stability profile of (1-Ethylcyclopropyl)methanamine under various aqueous conditions to aid in experimental planning.

Environmental ConditionpH RangeTemperatureEstimated Half-LifePrimary Degradation Mechanism
Unbuffered Water (Open Air) 8.0 - 10.525°C< 48 hoursCarbamate formation via CO₂ absorption
Buffered Aqueous (Sealed) 4.0 - 7.44°C> 6 monthsNone (Highly stable as protonated salt)
Strong Acid (e.g., 1M HCl) < 1.080°C< 2 hoursElectrophilic protolytic ring opening
Highly Basic (e.g., 1M NaOH) > 13.025°C> 1 monthSlow oxidation (Requires dissolved O₂)

Part 4: Standard Operating Procedures (SOPs)

Protocol: Preparation of a Stable 10 mM Aqueous Stock Solution

To ensure absolute trustworthiness and reproducibility in your assays, follow this self-validating protocol to prepare your aqueous stocks. This method eliminates CO₂ interference and prevents acid/base-induced degradation.

Materials Required:

  • (1-Ethylcyclopropyl)methanamine hydrochloride (CAS: 1301739-69-4)

  • HPLC-grade Water

  • Biological Buffer (e.g., HEPES or MOPS, 50 mM)

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Solvent Degassing: Boil 50 mL of HPLC-grade water for 10 minutes to expel dissolved gases. Immediately cool the water to room temperature while purging the headspace with a gentle stream of Argon. Causality: Removing dissolved CO₂ eliminates the risk of carbamate precipitation.

  • Buffer Preparation: Add your chosen biological buffer to the degassed water and adjust the pH to a target of 7.2 – 7.4 using 0.1 M NaOH or HCl. Verify the pH using a calibrated probe.

  • Compound Dissolution: Weigh exactly 13.56 mg of the hydrochloride salt[3] and transfer it to a sterile, amber glass vial. Add 10 mL of the degassed, buffered water to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Inert Storage: Aliquot the solution into single-use vials (e.g., 500 µL per vial). Blanket the headspace of each vial with Argon gas before sealing tightly with PTFE-lined caps.

  • Cryopreservation: Store the aliquots at -20°C. Thaw only once prior to use; do not subject the solution to freeze-thaw cycles.

Protocol S1 Step 1: Degas HPLC-grade H2O (Boil & Argon purge) S2 Step 2: Buffer Addition (Target pH 7.2 - 7.4) S1->S2 S3 Step 3: Dissolve HCl Salt (CAS: 1301739-69-4) S2->S3 S4 Step 4: Aliquot & Store (Argon blanket, -20°C) S3->S4

Step-by-step workflow for preparing stable aqueous stock solutions of cyclopropylamines.

Part 5: References

  • ChemScene. "1301739-69-4 | (1-Ethylcyclopropyl)methanamine hydrochloride." ChemScene Product Catalog. Available at:

  • National Institutes of Health (NIH). "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes." PubMed Central. Available at:

  • LEAPCHEM. "Cyclopropylamine丨CAS 765-30-0 Manufacturers Suppliers Factory." LEAPCHEM Custom Service. Available at:

Sources

Technical Support Center: Overcoming Steric Bulk Challenges in (1-Ethylcyclopropyl)methanamine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of (1-Ethylcyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered primary amine. The unique topology of (1-Ethylcyclopropyl)methanamine, featuring a neopentyl-like arrangement, presents significant steric hindrance that can impede common derivatization reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Amide Coupling Reactions

Question 1: My standard amide coupling reaction using EDC/HOBt with (1-Ethylcyclopropyl)methanamine is failing or giving very low yields. What is causing this?

Answer: The primary reason for the failure of standard amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) is the significant steric hindrance around the nitrogen atom of (1-Ethylcyclopropyl)methanamine. The cyclopropyl ring and the adjacent ethyl group create a congested environment that physically blocks the approach of the activated carboxylic acid intermediate. This steric clash dramatically slows down the reaction rate and can lead to the decomposition of the activated species before successful coupling occurs.[1][2]

Question 2: What are more effective coupling reagents for forming amide bonds with sterically demanding amines like (1-Ethylcyclopropyl)methanamine?

Answer: For sterically hindered couplings, it is crucial to employ more potent activating agents. These reagents generate highly reactive intermediates that can overcome the steric barrier. Excellent alternatives fall into two main categories:

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective.[1][3]

  • Aminium/Uronium Salts: This class includes well-known reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and the more recent and highly efficient COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][3][4] These reagents form highly reactive OAt or Oxyma esters, which are more effective in coupling hindered substrates than the OBt esters generated by HOBt-based methods.[3]

Question 3: I'm observing significant unreacted starting material even after extended reaction times with HATU. How can I optimize the reaction conditions?

Answer: While HATU is a powerful coupling reagent, optimizing the reaction conditions is key for challenging substrates. Consider the following adjustments:

  • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[1]

  • Temperature: Gently increasing the reaction temperature (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential epimerization if your carboxylic acid has a chiral center.[1]

  • Pre-activation: Activating the carboxylic acid with HATU and the base for a short period (e.g., 15-30 minutes) before adding the (1-Ethylcyclopropyl)methanamine can sometimes improve yields.[1]

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally good choices.[1]

Troubleshooting Guide: Common Derivatization Issues

Sulfonamide Formation

Problem: Low to no yield when reacting (1-Ethylcyclopropyl)methanamine with sulfonyl chlorides (e.g., TsCl, MsCl) under standard conditions (e.g., pyridine or triethylamine in DCM).

Root Cause: Similar to amide coupling, the steric hindrance of the amine impedes the nucleophilic attack on the sulfur atom of the sulfonyl chloride. The bulky nature of the amine slows the reaction, allowing for competing side reactions or decomposition of the sulfonyl chloride.

Solutions & Strategies:

  • Elevated Temperatures: Increasing the reaction temperature is often necessary. Microwave-assisted synthesis can be particularly effective, as it can rapidly heat the reaction mixture and often leads to cleaner reactions and higher yields in shorter times.[5]

  • Alternative Bases: While pyridine is common, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or the use of a sodium alkoxide base generated in situ from sodium and an alcohol can be more effective.[6]

  • Alternative Sulfonylating Agents: Consider using sulfonic anhydrides, such as trifluoromethanesulfonic anhydride (Tf2O), which are more reactive than sulfonyl chlorides and can be effective for sulfonating weakly nucleophilic or sterically hindered amines.[7]

Urea and Carbamate Formation

Problem: Difficulty in forming ureas from (1-Ethylcyclopropyl)methanamine using standard isocyanates or phosgene equivalents.

Root Cause: The nucleophilicity of the sterically hindered amine is reduced, making the reaction with electrophilic partners like isocyanates slow and inefficient.

Solutions & Strategies:

  • In Situ Isocyanate Generation: A milder approach involves the in situ generation of an isocyanate from a different primary amine using reagents like triphosgene, followed by the addition of (1-Ethylcyclopropyl)methanamine.[8]

  • Carbon Dioxide as a C1 Source: Innovative methods utilize carbon dioxide in the presence of a base like DBU to form a carbamic acid intermediate, which can then be coupled with another amine to form a urea.[9] This approach avoids the use of highly toxic phosgene and can be effective for hindered amines.[9]

  • Carbamate Reagents: For urea synthesis, consider reacting the amine with a reagent like 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis. This method has been shown to be effective even with sterically hindered amines like t-butylamine.[10]

Reductive Amination

Problem: Low conversion rates in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

Root Cause: The formation of the initial iminium ion intermediate can be slow due to steric hindrance, and the subsequent reduction may also be impeded.

Solutions & Strategies:

  • Acid Catalysis: The presence of an acid co-catalyst is crucial to promote the formation of the iminium intermediate and drive the reaction forward.[11]

  • Choice of Reducing Agent: While sodium borohydride can be effective, more sterically demanding reducing agents like sodium triacetoxyborohydride are often milder and more selective for the reduction of the iminium ion in the presence of the starting aldehyde or ketone.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can influence the reaction kinetics. Protic solvents can sometimes stabilize intermediates and accelerate the reaction.[11]

Experimental Protocols & Data

Protocol 1: High-Efficiency Amide Coupling of (1-Ethylcyclopropyl)methanamine using HATU

This protocol provides a robust method for the acylation of (1-Ethylcyclopropyl)methanamine with a generic carboxylic acid.

Materials:

  • (1-Ethylcyclopropyl)methanamine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.1 eq) and anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (2.5 eq) and stir for an additional 15 minutes at room temperature (pre-activation).

  • Add (1-Ethylcyclopropyl)methanamine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Coupling Reagents for a Hindered Amidation
Coupling ReagentBaseTemperature (°C)Time (h)Typical Yield (%)Reference
EDC/HOBtDIPEA2524<10[1]
PyBOPDIPEA251860-75[3]
HATUDIPEA401285-95[1][3]
COMUDIPEA25890-98[4]

Visualizing the Challenge and Solution

Diagram 1: Steric Hindrance in Amide Coupling

StericHindrance cluster_amine Bulky Amine cluster_reagent Activated Acid cluster_pathway Reaction Pathway Amine (1-Ethylcyclopropyl)methanamine Reagent EDC-O-Acylurea Intermediate Blocked Steric Clash! Approach->Blocked Approach of Activated Acid OvercomingHindrance cluster_amine Bulky Amine cluster_reagent Highly Reactive Intermediate cluster_pathway Successful Reaction Pathway Amine (1-Ethylcyclopropyl)methanamine Reagent HATU-OAt Ester Product Amide Product Approach->Product Effective Coupling

Caption: Potent coupling reagents generate highly reactive intermediates for successful coupling.

Purification and Analytical Considerations

Challenge: Purifying the often-polar derivatives of (1-Ethylcyclopropyl)methanamine can be challenging due to interactions with silica gel.

Troubleshooting Purification:

  • Amine-Modified Silica: Using an amine-functionalized stationary phase for flash chromatography can minimize the acid-base interactions that cause peak tailing and poor separation on standard silica gel. [12]* Mobile Phase Modifiers: When using standard silica, adding a small amount of a competing amine, such as triethylamine (e.g., 0.1-1%), to the mobile phase can improve peak shape and resolution. [13]* Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography with a mobile phase buffered at a high pH can be an effective purification strategy. At a higher pH, the basic amine is in its free-base form, increasing its retention on the C18 column. [13] Analytical Characterization:

  • LC-MS: When developing an LC-MS method for analyzing these derivatives, consider using a column designed for polar compounds, as standard C18 columns may provide insufficient retention. [14]* Derivatization for Analysis: In some cases, derivatization can be used to improve analytical performance. For example, introducing a chromophore or fluorophore can enhance detection by HPLC-UV or HPLC-FLD. [15]

References

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters - ACS Publications. [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]

  • Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from >N> -aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides) - a model for a new prodrug linker system - the University of Bath's research portal. [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. [Link]

  • Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution | Request PDF - ResearchGate. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO 2 : Insights from Theoretical Calculations - MDPI. [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers - Beilstein Journals. [Link]

  • Converting Amines to Amides - Chemistry Steps. [Link]

  • 21.7: Chemistry of Amides. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis - PubMed. [Link]

  • Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines | Journal of the American Chemical Society - ACS Publications. [Link]

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

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Validation & Comparative

Mass spectrometry (LC-MS) fragmentation of (1-Ethylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS Platform Comparison and Fragmentation Profiling of (1-Ethylcyclopropyl)methanamine

Executive Summary

(1-Ethylcyclopropyl)methanamine (C₆H₁₃N, Exact Mass: 99.1048 Da) is a highly specific aliphatic amine building block frequently utilized in the synthesis of novel pharmacophores. Due to its low molecular weight, high polarity, and volatility, developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for its structural elucidation and quantification presents unique analytical challenges.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) platforms (Orbitrap and Q-TOF) against traditional Triple Quadrupole (QqQ) systems for the analysis of this compound. By dissecting the causality behind its collision-induced fragmentation and establishing a self-validating experimental protocol, this guide provides a comprehensive roadmap for drug development professionals handling complex cyclopropylamine derivatives.

Mechanistic Profiling: Fragmentation Causality

To accurately quantify or identify a molecule, one must first understand how and why it breaks apart in the gas phase. Under Electrospray Ionization in positive mode (ESI+), (1-Ethylcyclopropyl)methanamine readily accepts a proton at the nitrogen atom due to the high proton affinity of primary amines, yielding a stable precursor ion[M+H]⁺ at m/z 100.1121[1].

When subjected to Collision-Induced Dissociation (CID) or High-Energy Collision Dissociation (HCD), the fragmentation is driven by the minimization of internal energy and the stability of the resulting carbocations[2]:

  • Neutral Loss of Ammonia (Primary Pathway): The most thermodynamically favorable initial cleavage is the heterolytic cleavage of the C-N bond, resulting in the neutral loss of ammonia (NH₃, 17.0265 Da). This generates an ethylcyclopropylcarbinyl cation at m/z 83.0855.

  • Ring Expansion and Alkene Loss: Cyclopropylcarbinyl cations are highly strained. To achieve stability, the ion undergoes rapid rearrangement (often to a cyclobutyl or homoallyl cation)[3]. This rearrangement facilitates the subsequent neutral loss of ethylene (C₂H₄, 28.0313 Da) from the ring or the ethyl substituent, yielding a highly stable fragment at m/z 55.0542 [C₄H₇]⁺[4].

G A Precursor Ion [M+H]+ m/z 100.1121 B Primary Fragment [M+H - NH3]+ m/z 83.0855 A->B -NH3 (17.0265 Da) C Secondary Fragment [C4H7]+ m/z 55.0542 B->C -C2H4 (28.0313 Da) D Alternative Cleavage [C5H10]+ m/z 70.0777 B->D -CH3 (15.0235 Da)

Proposed ESI(+)-MS/MS fragmentation pathway of (1-Ethylcyclopropyl)methanamine.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

Selecting the correct mass analyzer depends entirely on the phase of drug development. Below is an objective comparison of how different mass spectrometry platforms handle the low-mass fragmentation of (1-Ethylcyclopropyl)methanamine.

  • Triple Quadrupole (QqQ): Historically the gold standard for targeted quantification. QqQ instruments utilize Selected Reaction Monitoring (SRM) to isolate the m/z 100 → 83 transition. While highly sensitive, QqQ systems lack the resolution to distinguish the loss of NH₃ (17.0265 Da) from a potential isobaric loss of OH (17.0027 Da) if oxygenated metabolites are present[5].

  • Quadrupole Time-of-Flight (Q-TOF): Offers rapid acquisition speeds and high mass accuracy. Q-TOF is excellent for fast screening of amine derivatives, though it can suffer from dynamic range limitations during quantitative assays compared to Orbitrap or QqQ[6].

  • Orbitrap (HRAM): Orbitrap technology provides ultra-high resolution (up to 280,000 FWHM). This allows for the exact mass determination of the m/z 55.0542 fragment, eliminating matrix interferences in complex biological samples (e.g., plasma or urine). Furthermore, full-scan HRAM data capture allows for retrospective mining of unanticipated amine metabolites without requiring re-injection[7].

Table 1: Performance Comparison for (1-Ethylcyclopropyl)methanamine Analysis
Feature / MetricTriple Quadrupole (QqQ)Q-TOF MSOrbitrap MS
Primary Acquisition Mode SRM / MRMFull Scan / Auto MS/MSFull Scan / PRM / vDIA
Mass Resolution (at m/z 200) ~0.7 Da (Unit)30,000 – 60,000 FWHM70,000 – 280,000 FWHM
Quantitation Sensitivity Excellent (Sub-ng/mL)GoodExcellent (Sub-ng/mL)
Isobaric Interference Resolution PoorGoodSuperior
Best Use Case High-throughput PK assaysRapid metabolite screeningComplex matrix quantitation & ID

Self-Validating Experimental Protocol

Because low-molecular-weight aliphatic amines are prone to poor chromatographic retention and severe system carryover, the following protocol is designed as a self-validating system. It incorporates built-in checks (blanks and System Suitability Tests) to ensure data integrity.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard (IS) Addition

  • Spike biological samples (50 µL) with an isotopically labeled internal standard (e.g., ¹³C- or d₅-labeled amine analog) to correct for matrix effects and ionization suppression.

  • Perform protein precipitation using 150 µL of cold Acetonitrile containing 1% Formic Acid. The acidic environment ensures the amine remains protonated and soluble.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Standard C18 columns fail to retain small, highly polar amines. HILIC provides superior retention and peak shape for (1-Ethylcyclopropyl)methanamine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

Step 3: Mass Spectrometry (Orbitrap PRM Mode)

  • Ionization: Heated Electrospray Ionization (HESI) in Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 275°C.

  • Acquisition: Parallel Reaction Monitoring (PRM). Isolate precursor m/z 100.1121 with a 1.0 Da isolation window.

  • Fragmentation: Apply Normalized Collision Energy (NCE) of 25, 35, and 45 (stepped) in the HCD cell to ensure comprehensive fragmentation into the m/z 83.08 and 55.05 product ions.

Step 4: Self-Validation & Carryover Mitigation

  • Mandatory Blank Injection: Inject a 50:50 Water:Acetonitrile blank immediately following the highest calibration standard. Acceptance Criteria: The blank must show <20% of the Lower Limit of Quantification (LLOQ) peak area to confirm the absence of amine carryover.

Workflow S1 1. Sample Preparation (Protein Precipitation & IS Addition) S2 2. UHPLC Separation (HILIC for Polar Amine Retention) S1->S2 S3 3. ESI(+) Ionization (Protonation of Primary Amine) S2->S3 S4 4. Mass Analysis (HCD Fragmentation in Orbitrap) S3->S4 S5 5. Data Processing (PRM Extraction & Validation) S4->S5

Self-validating LC-MS/MS experimental workflow for amine quantification.

Conclusion

For the structural elucidation and robust quantification of (1-Ethylcyclopropyl)methanamine, HRAM platforms—specifically Orbitrap mass spectrometers—offer a distinct advantage over traditional QqQ systems. While QqQ provides excellent baseline sensitivity, the Orbitrap's ability to resolve fine isotopic distributions and confirm the exact mass of the highly strained cyclopropylcarbinyl fragment (m/z 83.0855) ensures unparalleled confidence in drug metabolite identification[8].

References

  • The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. LabRulez LCMS. Available at:[Link]

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  • First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantitation. LCMS.cz. Available at:[Link]

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A Bioisosteric Comparison for Drug Discovery: (1-Ethylcyclopropyl)methanamine vs. tert-Butylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity, is a critical tool in this endeavor. Among the most common motifs in medicinal chemistry is the tert-butyl group, prized for its steric bulk. However, its susceptibility to metabolic oxidation often presents a significant challenge.

This guide provides a detailed bioisosteric comparison between the classic tert-butylamine and a conformationally restricted alternative: (1-Ethylcyclopropyl)methanamine. We will explore their physicochemical properties, delve into the pharmacodynamic and pharmacokinetic implications of their structural differences, and provide standardized experimental protocols for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The initial assessment of any bioisosteric pair begins with a thorough analysis of their fundamental physicochemical properties. These parameters govern how a molecule will behave in a biological environment, influencing everything from solubility and permeability to receptor binding and metabolic fate.

Propertytert-Butylamine(1-Ethylcyclopropyl)methanamineRationale for Comparison
Structure (CH₃)₃CNH₂CH₃CH₂C₃H₄CH₂NH₂Comparison of a flexible, sterically hindered group with a rigid, spirocyclic analogue.
Molecular Weight ( g/mol ) 73.14[1][2]99.19 (as free base)Size and mass are critical for ligand-receptor interactions and overall ADME properties.
Calculated logP 0.3 - 0.4[1][3]~1.56[4]Lipophilicity is a key determinant of permeability, solubility, and plasma protein binding.
pKa (of conjugate acid) 10.68[3][5][6]Not experimentally determined; predicted to be similar to other primary amines.Governs the ionization state at physiological pH, impacting solubility and receptor interaction.
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 Ų[4]TPSA is a crucial predictor of membrane permeability and oral bioavailability.
Rotatable Bonds 12[4]Flexibility can influence receptor binding affinity and selectivity.

Key Insights from Physicochemical Data:

Structural and Conformational Analysis

The fundamental difference between these two moieties lies in their three-dimensional structure and conformational flexibility.

G Structural Comparison tert_butylamine cyclopropylamine tert_butylamine->cyclopropylamine Bioisosteric Replacement

Caption: Bioisosteric replacement of tert-butylamine with (1-Ethylcyclopropyl)methanamine.

The tert-butyl group is characterized by free rotation around the C-C single bonds, allowing its methyl groups to adopt numerous conformations. In contrast, the cyclopropyl ring in (1-Ethylcyclopropyl)methanamine is a rigid, planar structure. This conformational constraint can have profound implications for drug-receptor interactions. By locking the relative positions of the atoms, the cyclopropyl group can pre-organize the molecule into a conformation that is more favorable for binding to a specific target, potentially leading to increased potency and selectivity.

Pharmacokinetic (ADME) Implications

The true value of a bioisosteric replacement is often realized in its impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Metabolic Stability:

The tert-butyl group is notoriously susceptible to metabolic oxidation by cytochrome P450 enzymes, primarily through hydroxylation of one of the methyl groups.[7] This metabolic vulnerability is a common reason for its replacement in drug design. The C-H bonds of a tert-butyl group are typical sp³ hybridized bonds, which are readily targeted by CYPs.

In contrast, the cyclopropyl group offers a significant advantage in terms of metabolic stability. The C-H bonds on a cyclopropane ring have a higher degree of s-character, making them stronger and less susceptible to enzymatic hydrogen abstraction.[8][9] This inherent stability can lead to a longer half-life and reduced metabolic clearance of the parent drug. Several studies have demonstrated that replacing a tert-butyl group with a cyclopropyl-containing bioisostere can significantly enhance metabolic stability both in vitro and in vivo.[8][10][11]

Permeability and Efflux:

As indicated by its higher logP, (1-Ethylcyclopropyl)methanamine is more lipophilic than tert-butylamine. This increased lipophilicity generally correlates with improved passive permeability across biological membranes, which could lead to better oral absorption. However, it is also important to consider the potential for increased interaction with efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby reducing their bioavailability.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of this bioisosteric replacement, a series of standardized in vitro assays are essential.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay provides a direct comparison of the metabolic liabilities of the two compounds.

Objective: To determine the rate of metabolism of each compound when incubated with human liver microsomes.

Materials:

  • Test compounds ((1-Ethylcyclopropyl)methanamine and tert-butylamine)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM and phosphate buffer. Pre-warm the plate to 37°C.

  • Initiation: Add the test compound to the incubation mixture and pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated as 0.693/k.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock D Add HLM, Buffer, & Compound A->D B Prepare HLM & Buffer B->D C Prepare NADPH System F Initiate with NADPH C->F E Pre-incubate 5 min D->E E->F G Quench at Time Points (0, 5, 15, 30, 60 min) F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate Half-life (t½) I->J

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of the compounds.

Objective: To measure the ability of each compound to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane.

Materials:

  • Test compounds

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phosphatidylcholine in dodecane (or other suitable lipid mixture)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS/MS for quantification

Methodology:

  • Membrane Coating: Coat the filter membrane of the donor wells with the lipid solution and allow the solvent to evaporate.

  • Donor Solution: Prepare solutions of the test compounds in PBS in the donor wells.

  • Acceptor Solution: Fill the acceptor wells with fresh PBS.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, and t is the incubation time.

Conclusion and Strategic Recommendations

The bioisosteric replacement of tert-butylamine with (1-Ethylcyclopropyl)methanamine represents a compelling strategy for medicinal chemists seeking to overcome the metabolic liabilities associated with the tert-butyl group.

  • Choose (1-Ethylcyclopropyl)methanamine when:

    • Metabolic stability is a primary concern.

    • A conformationally restricted analogue is desired to enhance selectivity or potency.

    • A modest increase in lipophilicity is acceptable or desired to improve permeability.

  • Consider retaining tert-butylamine when:

    • Metabolic stability is not a significant issue for the compound series.

    • The increased lipophilicity of the cyclopropyl analogue leads to undesirable properties (e.g., poor solubility, increased off-target effects).

    • The synthetic route to the cyclopropyl analogue is prohibitively complex or costly for the stage of the project.

Ultimately, the decision to employ this bioisosteric replacement should be data-driven, relying on the careful execution and interpretation of the experimental protocols outlined in this guide. By systematically evaluating the impact of this substitution on the overall profile of a drug candidate, researchers can make more informed decisions and accelerate the journey from lead compound to clinical candidate.

References

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Validating Chiral Purity of (1-Ethylcyclopropyl)methanamine and its Precursors: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereochemical Integrity

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] The seemingly subtle difference in the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic agent and an inert, or even harmful, substance.

(1-Ethylcyclopropyl)methanamine is a key chiral building block, a structural motif increasingly found in novel pharmaceutical candidates. Its synthesis involves the creation of a stereocenter that must be rigorously controlled and validated. The purity of this precursor directly impacts the stereochemical integrity of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for determining the enantiomeric purity of this amine and its synthetic intermediates are not merely a quality control checkpoint but a foundational requirement for successful drug development.

This guide provides an in-depth comparison of established and emerging analytical techniques for the chiral validation of (1-Ethylcyclopropyl)methanamine. We will explore the causality behind experimental choices, compare method performance with supporting data, and provide a detailed protocol for a widely applicable technique, empowering researchers to make informed decisions for their specific analytical challenges.

Chapter 1: The Analytical Challenge of a Small Chiral Amine

(1-Ethylcyclopropyl)methanamine presents a distinct set of analytical challenges. As a small, primary amine, it lacks a strong ultraviolet (UV) chromophore, which complicates detection using standard HPLC-UV systems. Furthermore, its relatively low molecular weight and potential for volatility bring both gas and liquid chromatography into consideration. The primary analytical goal is to differentiate and quantify two molecules that have identical physical and chemical properties, except for their interaction with a chiral environment. This necessitates the use of specialized chiral selectors, either in a chromatographic stationary phase or as a spectroscopic agent.

Chapter 2: Chromatographic Approaches for Enantioseparation

Chromatographic methods are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.[2] The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[2][4]

  • Principle of Operation: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The choice of CSP is the most critical factor for achieving separation.[5] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and are often the first choice for screening chiral separations due to their broad enantiorecognition capabilities.[3][5]

  • Causality of Method Choices:

    • Stationary Phase: For a primary amine like (1-Ethylcyclopropyl)methanamine, polysaccharide phenylcarbamate derived CSPs are highly effective.[5] The carbamate groups provide sites for hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition of amines.

    • Mobile Phase: Normal-phase chromatography (e.g., using hexane/ethanol or hexane/isopropanol) is often preferred for these columns as it promotes the hydrogen bonding interactions necessary for separation.[6] To improve peak shape and reduce tailing associated with basic analytes, a small amount of an amine modifier, such as diethylamine (DEA), is typically added to the mobile phase.[6]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high efficiency, speed, and sensitivity.[7]

  • Principle of Operation: Similar to HPLC, separation occurs on a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are the most common and versatile CSPs for GC.[7][8]

  • Causality of Method Choices:

    • Derivatization: Primary amines often exhibit poor peak shape and may interact irreversibly with the GC column. Therefore, derivatization is essential.[9][10] Reacting the amine with an agent like trifluoroacetic anhydride (TFAA) converts it into a less polar, more volatile amide, which is much more amenable to GC analysis. This step must be quantitative and free of racemization.[11]

    • Stationary Phase: Substituted cyclodextrin phases, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, provide a chiral cavity into which one enantiomer fits better than the other, leading to separation.[8]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, offering faster and more efficient separations.[12][13][14]

  • Principle of Operation: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[12] This mobile phase has low viscosity and high diffusivity, allowing for very high flow rates and rapid analysis without sacrificing resolution.[15]

  • Causality of Method Choices:

    • Efficiency and Speed: The properties of supercritical CO2 enable separations that are 3 to 5 times faster than traditional HPLC.[15] This high throughput is invaluable in drug discovery and development settings.

    • Solvent Reduction: By replacing the bulk of the organic solvent with environmentally benign CO2, SFC significantly reduces hazardous waste and operating costs, aligning with green chemistry principles.[12][14] It often utilizes the same highly successful polysaccharide-based CSPs as chiral HPLC.[4][15]

Chapter 3: Spectroscopic and Alternative Methods

While chromatography is dominant, spectroscopic techniques offer unique advantages, particularly when chromatographic separation is challenging or when absolute configuration needs to be determined.

Vibrational Circular Dichroism (VCD)

VCD is a form of infrared spectroscopy that detects the differential absorption of left and right circularly polarized light by a chiral molecule.[16][17][18]

  • Principle of Operation: Enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images).[19] This allows for the direct determination of enantiomeric purity in solution without the need for separation.[16] A key advantage is that it does not require a chromophore, only IR-active vibrational modes.[19]

  • Application: VCD is exceptionally powerful for determining the absolute configuration of a new chiral molecule by comparing the experimental spectrum to one predicted by quantum chemical calculations.[1][16] It can also be used to create calibration curves to quantify low levels of an undesired enantiomer.[19]

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)

This technique leverages the high precision of NMR spectroscopy to quantify enantiomers directly in the NMR tube.

  • Principle of Operation: A chiral solvating agent (CSA) is added to a solution of the analyte. The CSA forms rapid, reversible, non-covalent diastereomeric complexes with each enantiomer.[20][21] These transient diastereomers exist in slightly different chemical environments, causing their corresponding signals in the NMR spectrum (typically ¹H or ¹⁹F) to resonate at different frequencies (i.e., they become chemically non-equivalent). The ratio of the enantiomers can then be determined by integrating these separated signals.[22]

  • Causality of Method Choices:

    • Speed and Simplicity: This method is rapid, as it eliminates the need for chromatographic method development or derivatization.[22][23] The sample is simply prepared by mixing the analyte and the CSA in an NMR tube.[23]

    • Choice of CSA: For amines, acidic CSAs like (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or other BINOL derivatives are often effective.[22][23]

Chapter 4: Method Comparison and Selection

The choice of the optimal analytical method depends on several factors, including the available equipment, the required sensitivity, sample throughput needs, and the specific stage of drug development.

Comparative Performance Data
Method Resolution Speed Sensitivity Solvent Consumption Primary Application Key Limitation
Chiral HPLC ExcellentModerateModerate to High (UV/MS)HighRoutine QC, Purity TestingHigh organic solvent use, longer run times
Chiral GC ExcellentFastVery High (FID/MS)LowVolatile Precursors, Trace AnalysisRequires derivatization, analyte must be thermally stable
Chiral SFC ExcellentVery FastHigh (UV/MS)Very LowHigh-Throughput Screening, PurificationHigher initial instrument cost
VCD N/A (Spectroscopic)FastLowModerateAbsolute Configuration, Purity check w/o separationRequires high sample concentration, specialized equipment
NMR with CSA GoodVery FastLowVery LowRapid screening, reaction monitoringLower precision for trace impurities (<1%), CSA cost
General Workflow for Chiral Purity Validation

The following diagram outlines a logical workflow for validating the chiral purity of (1-Ethylcyclopropyl)methanamine or its precursors.

G cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Method Development & Validation cluster_deploy Phase 3: Routine Analysis & Reporting cluster_alt Alternative/Confirmatory Methods start Receive Sample of (1-Ethylcyclopropyl)methanamine or Precursor method_select Method Selection Screening (HPLC, SFC, GC) start->method_select hplc_dev Chiral HPLC/SFC Method Development (CSP & Mobile Phase Opt.) method_select->hplc_dev Non-volatile / Thermally Labile gc_dev Chiral GC Method Development (Derivatization & Column Opt.) method_select->gc_dev Volatile & Thermally Stable alt_methods VCD for Absolute Config. NMR w/ CSA for rapid check method_select->alt_methods validation Method Validation (Linearity, Accuracy, Precision) hplc_dev->validation gc_dev->validation routine_analysis Routine Sample Analysis (Enantiomeric Excess Assay) validation->routine_analysis report Generate Certificate of Analysis routine_analysis->report

Caption: A typical workflow for chiral method selection and validation.

Chapter 5: Detailed Experimental Protocol - Chiral HPLC Method

This protocol provides a robust starting point for the determination of the enantiomeric excess (e.e.) of (1-Ethylcyclopropyl)methanamine using chiral HPLC. It is designed as a self-validating system, incorporating system suitability checks.

Objective: To separate and quantify the enantiomers of (1-Ethylcyclopropyl)methanamine.

1. Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Ethanol (EtOH), Diethylamine (DEA).

  • Racemic (1-Ethylcyclopropyl)methanamine standard (for method development and system suitability).

  • Test Sample of (1-Ethylcyclopropyl)methanamine.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane / Ethanol / DEA (95:5:0.1, v/v/v). Rationale: This composition provides a non-polar environment to promote enantioselective interactions with the polysaccharide CSP, with a polar modifier to control retention and an amine additive to ensure good peak shape for the basic analyte.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (if response is sufficient) or MS (preferred for sensitivity and selectivity).

  • Injection Volume: 5 µL.

3. Standard and Sample Preparation:

  • System Suitability Standard (Racemic): Prepare a solution of racemic (1-Ethylcyclopropyl)methanamine in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Test Sample: Accurately weigh and prepare the test sample at the same concentration (0.5 mg/mL) in the mobile phase.

4. Experimental Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • System Suitability Test (SST):

    • Inject the System Suitability Standard (racemic) six replicate times.

    • Acceptance Criteria:

      • The resolution between the two enantiomer peaks must be ≥ 1.5.

      • The relative standard deviation (RSD) of the peak areas for each enantiomer must be ≤ 2.0%.

      • Tailing factor for each peak should be ≤ 1.5.

    • Rationale: The SST ensures that the chromatographic system is performing adequately for the intended analysis on a given day.

  • Analysis of Test Sample:

    • Once the system passes the SST, inject the test sample solution in duplicate.

5. Data Analysis and Calculation:

  • Identify the peaks corresponding to the major (desired) enantiomer and the minor (undesired) enantiomer based on their retention times, confirmed by the racemic standard injection.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

    Where:

    • Area_major = Peak area of the desired enantiomer.

    • Area_minor = Peak area of the undesired enantiomer.

Conclusion

The validation of chiral purity for (1-Ethylcyclopropyl)methanamine and its precursors is a critical, non-negotiable step in pharmaceutical development. While chiral HPLC remains a reliable and accessible workhorse, modern techniques like SFC offer significant advantages in speed and sustainability.[14] For more complex challenges, such as the determination of absolute configuration or rapid screening without formal separation, VCD and NMR with chiral solvating agents provide powerful, complementary capabilities.[1][22] By understanding the principles and practical considerations behind each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their molecules, safeguarding the path towards safer and more effective medicines.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Ghanem, A. & Wang, C. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatographic Science, 48(7), 555-562. Available from: [Link]

  • Xia, Y., et al. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Available from: [Link]

  • Hinds Instruments. (n.d.). Vibrational Circular Dichroism. Available from: [Link]

  • Stadler, S. & Francotte, E. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: [Link]

  • Intech Analytical Instruments. (n.d.). Supercritical Fluid Chromatography. Available from: [Link]

  • Dobo, M., et al. (2012). Determination of a Low-Level Percent Enantiomer of a Compound With No Ultraviolet Chromophore Using Vibrational Circular Dichroism (VCD): Enantiomeric Purity by VCD of a Compound With Three Chiral Centers. Applied Spectroscopy, 66(12), 1459-1464. Available from: [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Available from: [Link]

  • Singh, T., et al. (2016). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. The Journal of Organic Chemistry, 81(16), 7121-7128. Available from: [Link]

  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Available from: [Link]

  • Singh, T., et al. (2017). A simple protocol for the determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - and 19 F-NMR spectroscopic analysis. Organic & Biomolecular Chemistry, 15(1), 135-142. Available from: [Link]

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Available from: [Link]

  • Benson, S. C., et al. (1996). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 61(13), 4289-4298. Available from: [Link]

  • Ghanem, A. & Wang, C. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. Available from: [Link]

  • Singh, T., et al. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available from: [Link]

  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]

  • Wolf, C., et al. (2020). Chiral solvating agents. Google Patents.
  • Lee, D. W., et al. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Available from: [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-118. Available from: [Link]

  • Lee, W. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. Available from: [Link]

  • Pérez-Fernández, R., et al. (2018, February 23). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 23(3), 509. Available from: [Link]

Sources

Technical Assessment: IR Spectroscopic Profiling of (1-Ethylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Ethylcyclopropyl)methanamine is a critical strained-ring building block used in the synthesis of diverse pharmaceutical agents, particularly as a bioisostere for gem-dimethyl groups or to introduce metabolic stability via the cyclopropyl ring.

This guide provides a definitive infrared (IR) spectroscopic profile of the molecule. Unlike standard aliphatic amines, this compound exhibits a unique spectral "fingerprint" due to the hybridization effects of the strained cyclopropane ring (


 character) combined with a primary amine.

Key Diagnostic Features:

  • High-Frequency C-H Stretch: Cyclopropyl C-H bonds absorb >3000 cm⁻¹, distinct from the ethyl group’s alkyl C-H (<3000 cm⁻¹).

  • Amine Doublet: Characteristic primary amine (

    
    ) doublet at 3300–3400 cm⁻¹.
    
  • Ring Breathing Mode: A sharp, intense band near 1020 cm⁻¹, diagnostic of the cyclopropane skeleton.

Theoretical Framework & Structural Analysis

To accurately interpret the IR spectrum, one must deconstruct the molecule into its vibrating subsystems. The spectrum is a superposition of three distinct electronic environments:

  • The Strained Ring (Cyclopropane): The carbon atoms in the ring possess high

    
    -character in their C-H bonds (approx. 
    
    
    
    -like). This strengthens the bond, shifting vibrational frequencies higher than standard alkanes.
  • The Primary Amine: The

    
     arm provides classic hydrogen-bonding capabilities, resulting in broad N-H stretching and sharp scissoring modes.
    
  • The Quaternary Center: The C1 position is fully substituted (Ethyl, Methanamine, and two Ring carbons). This eliminates the methine (C-H) ring stretch often seen in mono-substituted cyclopropanes, simplifying the high-frequency region.

Diagram 1: Structural Logic to Spectral Output

IR_Logic cluster_0 Primary Amine (-NH2) cluster_1 Cyclopropane Ring cluster_2 Ethyl Group Substructure Molecular Substructure Vibration Vibrational Mode Substructure->Vibration determines Wavenumber Diagnostic Wavenumber (cm⁻¹) Vibration->Wavenumber yields N_Stretch Sym/Asym Stretching 3300-3400 (Doublet) 3300-3400 (Doublet) N_Stretch->3300-3400 (Doublet) N_Bend Scissoring 1580-1650 (Medium) 1580-1650 (Medium) N_Bend->1580-1650 (Medium) Ring_CH C-H Stretch (strained) 3000-3080 3000-3080 Ring_CH->3000-3080 Ring_Breath Ring Breathing 1000-1020 (Strong) 1000-1020 (Strong) Ring_Breath->1000-1020 (Strong) Alkyl_CH C-H Stretch (sp3) 2850-2980 2850-2980 Alkyl_CH->2850-2980

Caption: Logical flow mapping structural fragments to their specific IR vibrational frequencies.

Characteristic Peak Assignment

The following data represents the Expected Experimental Values derived from high-fidelity reference databases (NIST, SDBS) for the specific substructures (Cyclopropylmethanamine and Ethyl-substituted cycloalkanes).

Table 1: Diagnostic IR Bands of (1-Ethylcyclopropyl)methanamine
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
Primary Amine N-H Stretch (Asym)3350–3390Weak/MedBroadens if H-bonding is present (liquid film).
Primary Amine N-H Stretch (Sym)3280–3300Weak/MedThe second peak of the characteristic "doublet."
Cyclopropane C-H Stretch3000–3080MediumCritical Diagnostic: Appears above 3000 cm⁻¹, unlike normal alkyl chains.[1]
Alkyl (Ethyl) C-H Stretch (

)
2850–2970StrongOverlapping signals from the ethyl group and the exocyclic methylene.
Primary Amine N-H Scissoring1590–1620MediumOften sharper than amide carbonyls; confirms primary amine.
Ethyl Group

Bending
~1380MediumCharacteristic methyl umbrella mode.
Amine (C-N) C-N Stretch1050–1200Med/StrongCan overlap, but generally distinct in aliphatic amines.
Cyclopropane Ring Breathing1000–1025StrongFingerprint ID: The "heartbeat" of the cyclopropane ring.
Amine N-H Wagging750–850Broad"Dirty" region, often broad absorption in liquid samples.

Comparative Analysis: Target vs. Alternatives

In drug development, this molecule is often compared to its precursor (the nitrile) or its non-ethylated analog. Distinguishing these is vital for Quality Control (QC) and reaction monitoring.

Table 2: Comparative Spectroscopic Shift
FeatureTarget: (1-Ethylcyclopropyl)methanamineComparator 1: CyclopropylmethanamineComparator 2: 1-Ethylcyclopropanecarbonitrile (Precursor)
N-H Region Doublet (3300-3400) Doublet (3300-3400)Absent
Nitrile Region Absent AbsentStrong Peak (~2240 cm⁻¹)
C-H Region Mixed: >3000 (Ring) & <3000 (Ethyl)Dominant Ring C-H (>3000)Mixed
Ring Breathing ~1015 cm⁻¹~1020 cm⁻¹~1020 cm⁻¹
Differentiation Contains Ethyl peaks (1380, 2960)Lacks Ethyl peaksContains Nitrile peak

Technical Insight:

  • Reaction Monitoring: The reduction of the nitrile precursor to the amine target is complete when the sharp, distinct band at 2240 cm⁻¹ (C≡N stretch) completely disappears and is replaced by the N-H doublet at 3300 cm⁻¹.

  • Purity Check: If the spectrum shows a single N-H band around 3300 cm⁻¹ rather than a doublet, suspect secondary amine contamination (dimerization byproduct).

Experimental Protocol

To obtain the data described above, the following protocol is recommended. This method minimizes H-bonding broadening which can obscure the N-H doublet.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR requires no sample preparation (unlike KBr pellets) and handles liquid amines well. It prevents the "salt plate etching" common with hygroscopic amines.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.[2][3]

    • Scans: 16–32 scans (sufficient for organic liquids).

  • Sample Application:

    • Ensure the crystal is clean (background scan must be flat).

    • Apply 10–20 µL of (1-Ethylcyclopropyl)methanamine neat liquid to the crystal center.

    • Note: As a primary amine, the compound absorbs CO₂ from air to form carbamates. Measure immediately after dispensing.

  • Acquisition:

    • Record spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

    • Apply baseline correction if necessary.

  • Cleaning:

    • Wipe with isopropanol. Amines can stick to ZnSe; ensure no carryover (check 3300 cm⁻¹ region).

Diagram 2: Identification Workflow

ID_Workflow Start Unknown Sample Spectrum Check_2240 Check 2240 cm⁻¹ Start->Check_2240 Is_Nitrile Peak Present: Precursor (Nitrile) Check_2240->Is_Nitrile Yes Check_3300 Check 3300-3400 cm⁻¹ Check_2240->Check_3300 No Is_Amine Doublet Present: Primary Amine Confirmed Check_3300->Is_Amine Yes Check_3000 Check >3000 cm⁻¹ Is_Amine->Check_3000 Is_Ring Peak >3000 cm⁻¹: Cyclopropane Ring Confirmed Check_3000->Is_Ring Yes Final Identity Validated: (1-Ethylcyclopropyl)methanamine Is_Ring->Final

Caption: Step-by-step logic for validating the target molecule against precursors.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Cyclopropanemethanamine.[4] National Institute of Standards and Technology (NIST) Standard Reference Database.[2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6][7] (Authoritative text for Amine and Cyclic hydrocarbon characteristic frequencies).

  • Doc Brown's Chemistry. Infrared Spectrum of Cyclopropane. (Detailed analysis of ring strain effects on C-H stretching frequencies). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for primary amine doublet and scissoring modes).

Sources

Advanced Characterization Guide: Elemental Analysis Standards for (1-Ethylcyclopropyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis standards for (1-Ethylcyclopropyl)methanamine salts Content Type: Publish Comparison Guide

Executive Summary

(1-Ethylcyclopropyl)methanamine (CAS 14618-80-5 for free base; commonly handled as HCl salt CAS 1301739-69-4) is a critical cyclopropane-containing building block in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates.[1][2]

However, its characterization presents a unique paradox: while Elemental Analysis (EA) remains the regulatory gold standard for establishing bulk purity, the compound’s physicochemical properties—specifically the hygroscopicity of its hydrochloride salt and the volatility of its free base—often lead to discordant data.

This guide objectively compares the performance of traditional Combustion Analysis (EA) against modern orthogonal alternatives (qNMR, HPLC-CAD), providing a validated workflow for researchers who require absolute stoichiometry confirmation.

Part 1: The Technical Challenge

Why Standard EA Protocols Fail with Cyclopropyl Amines

The primary challenge with (1-Ethylcyclopropyl)methanamine hydrochloride is not chemical instability, but stoichiometric ambiguity introduced by environmental factors.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. A standard "dry" sample often contains 0.5–1.5 equivalents of non-stoichiometric water, skewing Carbon and Nitrogen percentages by 0.3–0.8%, often pushing results outside the acceptable

    
     regulatory limit.
    
  • Ring Strain: The cyclopropane ring possesses significant Bayer strain (~27.5 kcal/mol). While stable under standard conditions, aggressive drying techniques (e.g.,

    
     under high vacuum) required for EA preparation can induce sublimation or minor degradation if traces of free acid are present.
    
  • Volatility: The free base form is a volatile liquid. If the salt is not fully protonated (non-stoichiometric salt formation), the amine portion can volatilize during the combustion pre-heating phase, leading to low Nitrogen values.

Part 2: Comparative Analysis of Analytical Standards

We compared three distinct approaches for validating the purity and identity of (1-Ethylcyclopropyl)methanamine HCl.

Option A: Traditional Elemental Analysis (Combustion)

The Regulatory Standard

  • Mechanism: High-temperature combustion (

    
    ) followed by GC quantification of 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Performance:

    • Accuracy: High, if the sample is strictly anhydrous.

    • Precision:

      
       (Industry Standard).
      
    • Failure Mode: Presence of water lowers %C and %N proportionally.

Option B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard

  • Mechanism: Absolute quantification of proton signals relative to an internal standard (e.g., Maleic Acid or TCNB) with known purity.

  • Performance:

    • Accuracy: Unaffected by water or inorganic salts.

    • Precision:

      
       (typically lower precision than EA but higher specificity).
      
    • Advantage: Distinguishes between "wet" pure compound and chemically impure compound.

Option C: HPLC with Charged Aerosol Detection (CAD)

The Purity Proxy

  • Mechanism: Separation of organic impurities based on hydrophobicity.

  • Performance:

    • Limitation: Cannot determine salt stoichiometry or counter-ion content.

    • Use Case: Only useful for organic purity, not for establishing an analytical standard reference.

Data Summary: Theoretical vs. Experimental Deviations

The following table illustrates the impact of common "hidden" variables on the analysis of (1-Ethylcyclopropyl)methanamine HCl (


, MW: 135.64).
ElementTheoretical (Anhydrous)Exp. Value (1.5% Water Contamination)DeviationResult
Carbon 53.13% 52.34%-0.79%FAIL
Hydrogen 10.40% 10.55%+0.15%PASS
Nitrogen 10.33% 10.17%-0.16%PASS
Chlorine 26.14% 25.75%-0.39%BORDERLINE

> Insight: A deviation of -0.79% in Carbon is a classic signature of water contamination, not chemical impurity. Researchers often mistake this for synthesis failure.

Part 3: Validated Experimental Protocol

To achieve regulatory-grade EA results for this specific salt, use the following "Self-Validating" Drying Protocol . This method ensures the removal of surface water without subliming the amine.

Step 1: The "Soft-Dry" Cycle

Do not place fresh samples directly into a high-vacuum oven at high heat.

  • Place the sample in a vacuum desiccator over

    
     (Phosphorus Pentoxide) at Room Temperature  for 12 hours.
    
  • Why: This removes loosely bound surface water without thermal stress.

Step 2: Differential Weighing
  • Weigh the sample.[3][4]

  • Apply mild heat (

    
    ) under vacuum (10 mbar) for 2 hours.
    
  • Re-weigh.[3]

  • Validation Rule: If mass loss is

    
    , repeat Step 1. If mass loss is 
    
    
    
    , proceed to analysis.
Step 3: The Oxygen Boost (For EA Instrumentation)

When submitting for EA, explicitly request an Oxygen Boost (or "Optimized Combustion") method.

  • Reasoning: Cyclopropyl rings are energy-rich but can form graphitic char if oxygen flow is insufficient during the initial flash combustion, leading to low Carbon readings.

Part 4: Visualizing the Decision Workflow

The following diagram outlines the logical decision tree for characterizing (1-Ethylcyclopropyl)methanamine salts, ensuring no false negatives during QC.

PurityAnalysis Start Start: (1-Ethylcyclopropyl)methanamine HCl Synthesized Batch Drying Protocol: Desiccation over P2O5 (RT, 12h, Vacuum) Start->Drying EA_Test Run Elemental Analysis (EA) Drying->EA_Test Check_C Is Carbon within ±0.4%? EA_Test->Check_C Pass PASS: Release as Reference Standard Check_C->Pass Yes Fail_Low FAIL: Carbon Low / Hydrogen High Check_C->Fail_Low No qNMR Run qNMR (DMSO-d6) Internal Std: Maleic Acid Fail_Low->qNMR Investigate Check_Water Does qNMR show Water Peak? qNMR->Check_Water Recalc Recalculate EA with Water Correction Factor Check_Water->Recalc Yes (Hygroscopic Error) Repurify REJECT: Chemical Impurity Present (Recrystallize) Check_Water->Repurify No (Chemical Error) Final_Check Does Corrected EA Match? Recalc->Final_Check Final_Check->Pass Yes (Hydrate Confirmed) Final_Check->Repurify No

Caption: Logic flow for distinguishing between hygroscopic deviations and genuine chemical impurities in cyclopropyl amine salts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394038, (1-Ethylcyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <233> Elemental Impurities—Procedures. (Standard reference for elemental analysis limits).

Sources

A Comparative Guide to the Lipophilicity of Cyclopropylamine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged structural motif.[1][2][3] Its unique conformational rigidity and metabolic stability often enhance the pharmacological profiles of drug candidates.[2][4] A critical physicochemical parameter that governs a drug's fate in the body is lipophilicity, quantified by the partition coefficient, LogP.[5][][7][8] This guide provides an in-depth comparison of the lipophilicity of various cyclopropylamine derivatives, supported by experimental data and protocols, to aid researchers in the strategic design of novel therapeutics.

The Significance of Lipophilicity in Drug Design

Lipophilicity is a cornerstone of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate.[5][9] It dictates a molecule's ability to traverse biological membranes, influencing its absorption and distribution.[][7] However, a delicate balance is required; excessive lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity.[][8] Therefore, the precise modulation of lipophilicity is a key strategy in drug optimization.

The "Lipinski's Rule of Five" suggests that for a high likelihood of oral bioavailability, a drug candidate should generally have a LogP value not exceeding 5.[] This underscores the importance of accurately determining and understanding the lipophilicity of novel chemical entities.

The Influence of the Cyclopropyl Group on Lipophilicity

The cyclopropyl group is often considered a "lipophilic yet compact" substituent.[10] Its rigid, three-membered ring structure introduces a degree of three-dimensionality that can be advantageous for receptor binding.[10] Interestingly, the replacement of a gem-dimethyl group with a cyclopropyl ring can lead to a decrease in lipophilicity, a desirable trait when aiming to improve the aqueous solubility of a lead compound.[10]

Furthermore, the C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, which can contribute to increased metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][10]

Experimental Determination of Lipophilicity (LogP)

The "gold standard" for experimentally determining LogP is the shake-flask method.[11][12] This technique directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Detailed Shake-Flask Protocol for LogP Determination

This protocol outlines a standardized procedure for determining the LogP of cyclopropylamine derivatives.

Materials:

  • Test cyclopropylamine derivative

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][13] or LC-MS/MS[14]

  • Volumetric flasks and pipettes

  • Glass vials

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the n-octanol and PBS phases by mutually saturating them for at least 24 hours to ensure equilibrium.[12][13]

  • Partitioning:

    • Add a known volume of the n-octanol phase and the PBS phase to a glass vial. The volume ratio can be adjusted based on the expected lipophilicity of the compound.[15]

    • Add a small aliquot of the stock solution of the test compound to the vial. The final concentration should be within the linear range of the analytical method.

  • Equilibration:

    • Securely cap the vial and shake it vigorously for a predetermined period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[13]

  • Phase Separation:

    • Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous layers.[13]

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Analyze the concentration of the compound in each phase using a validated HPLC or LC-MS/MS method.[7][13][14]

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous)

Experimental Workflow for LogP Determination

G cluster_prep 1. Preparation cluster_part 2. Partitioning & Equilibration cluster_sep 3. Separation & Analysis cluster_calc 4. Calculation prep_sol Prepare Stock Solution add_cmpd Add Compound prep_sol->add_cmpd prep_phases Saturate n-Octanol & PBS add_phases Add Phases to Vial prep_phases->add_phases add_phases->add_cmpd shake Vortex/Shake add_cmpd->shake centrifuge Centrifuge shake->centrifuge sample Sample Each Phase centrifuge->sample analyze HPLC/LC-MS Analysis sample->analyze calc_logp Calculate LogP analyze->calc_logp

A schematic overview of the shake-flask method for LogP determination.

Comparative Lipophilicity Data of Cyclopropylamine Derivatives

The following table presents experimentally determined LogP values for a series of cyclopropylamine derivatives, illustrating the impact of various substituents on lipophilicity.

Compound IDStructureLogP (Experimental)Data Source
CPA-001 Cyclopropylamine0.38Calculated
CPA-002 N-Methylcyclopropylamine0.75Calculated
CPA-003 N-Phenylcyclopropylamine2.45Calculated
CPA-004 Tranylcypromine1.83[2]
CPA-005 Ciprofloxacin-1.1[16]
CPA-006 Fluorinated Cyclopropyl Methanol Derivative-0.1 to 0.1[17][18]

Note: "Calculated" values are algorithmically derived estimations and may differ from experimental values. For a reliable comparison, experimentally determined LogP values are preferred.

Structure-Lipophilicity Relationships

The data in the table highlights key structure-lipophilicity relationships for cyclopropylamine derivatives:

  • N-Alkylation: As expected, increasing the size of the alkyl substituent on the amine nitrogen generally leads to an increase in lipophilicity (compare CPA-001 and CPA-002).

  • N-Arylation: The introduction of an aromatic ring significantly increases lipophilicity due to its hydrophobic nature (compare CPA-001 and CPA-003).

  • Introduction of Polar Groups: The presence of polar functional groups, such as the carboxylic acid and piperazine in ciprofloxacin (CPA-005), drastically reduces lipophilicity, leading to a negative LogP value.

  • Fluorination: Fluorination can have a variable effect on lipophilicity. In some cases, monofluorination can lead to a minor decrease in LogP.[17][18]

Key Structural Influences on Lipophilicity

G cluster_core Cyclopropylamine Core cluster_mods Substituent Effects CPA Cyclopropylamine Alkyl N-Alkylation (Increases LogP) CPA->Alkyl Aryl N-Arylation (Significantly Increases LogP) CPA->Aryl Polar Polar Groups (Decreases LogP) CPA->Polar Fluoro Fluorination (Variable Effect) CPA->Fluoro

Factors influencing the lipophilicity of cyclopropylamine derivatives.

Conclusion

The cyclopropylamine scaffold offers a versatile platform for the design of novel drug candidates. A thorough understanding and strategic modulation of lipophilicity are paramount for optimizing the pharmacokinetic and pharmacodynamic properties of these molecules. The experimental determination of LogP, coupled with a clear understanding of structure-lipophilicity relationships, empowers medicinal chemists to fine-tune this critical parameter, thereby increasing the probability of success in the complex journey of drug discovery and development.[5][9]

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. Available from: [Link]

  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Available from: [Link]

  • ResearchGate. The influence of lipophilicity in drug discovery and design | Request PDF. Available from: [Link]

  • Jeffries, B., Wang, Z., Felstead, H. R., Jeffries, N., Wells, E., Chiarparin, B., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein journal of organic chemistry, 16, 2141–2150. Available from: [Link]

  • ResearchGate. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available from: [Link]

  • Domainex. Shake Flask LogD. Available from: [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available from: [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • Subirats, X., Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 153–160. Available from: [Link]

  • Semantic Scholar. [PDF] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available from: [Link]

  • Wikipedia. Cyclopropylamine. Available from: [Link]

  • Tandon, M., & O'Donnell, C. J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(15), 7037–7069. Available from: [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Available from: [Link]

  • SONAR. Lipophilicity and membrane interactions of cationic-amphiphilic compounds: syntheses and structure-property relationships. Available from: [Link]

  • Kaggle. LogP of Chemical Structures. Available from: [Link]

  • ResearchGate. (2024, August). (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines | Chemical Reviews. Available from: [Link]

  • University of Cambridge. List of useful databases | Chemistry Library. Available from: [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. Available from: [Link]

  • ResearchGate. Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k values. Available from: [Link]

  • RSC Publishing. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(1), 58-67. Available from: [Link]

  • Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available from: [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

  • Chemaxon Docs. LogP and logD calculations. Available from: [Link]

  • ResearchGate. Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). Available from: [Link]

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • Wiley Analytical Science. (2020, November 26). HPLC determination finds amines made by fermentation. Available from: [Link]

  • MDPI. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 30(17), 3456. Available from: [Link]

  • AGRIS. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Available from: [Link]

  • Chromatography Forum. (2014, June 24). LogP by HPLC. Available from: [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]

  • PubMed. (2024, April 16). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic chemistry, 147, 107357. Available from: [Link]

Sources

Structural Profiling of Sterically Hindered Amines: A Guide to (1-Ethylcyclopropyl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Structural Analysis & X-ray Crystallography of (1-Ethylcyclopropyl)methanamine Derivatives Content Type: Publish Comparison Guide Audience: Drug Development Scientists, Crystallographers, and Solid-State Chemists.

Executive Summary

In medicinal chemistry, the cyclopropyl moiety serves as a critical bioisostere for alkyl groups, offering metabolic stability and conformational restriction. However, subtle steric modifications—specifically the transition from Cyclopropylmethanamine to (1-Ethylcyclopropyl)methanamine —introduce profound changes in solid-state behavior.

This guide provides a technical comparison of (1-Ethylcyclopropyl)methanamine (1-ECMA) against its non-substituted and methyl-substituted analogues. We analyze how the 1-ethyl substituent influences crystal packing, salt stability, and coordination geometry, providing actionable protocols for researchers characterizing these building blocks.

Part 1: Structural Analysis & Ligand Comparison[1]

The introduction of an ethyl group at the 1-position of the cyclopropyl ring creates a "steric gear" effect that alters the rotational freedom of the methanamine arm. This section compares the core crystallographic metrics of 1-ECMA against standard alternatives.

Table 1: Comparative Structural Parameters (Ligand Geometry)
Feature(1-Ethylcyclopropyl)methanamine (1-Methylcyclopropyl)methanamine Cyclopropylmethanamine
Steric Bulk (Tolman Cone Angle) ~118° (Est.)~109°~87°
Lipophilicity (cLogP) ~1.56~1.10~0.65
Lattice Tendency High disorder potential (Ethyl rotation)Ordered packingHigh packing efficiency
Preferred Salt Stoichiometry 1:1 (HCl)1:1 (HCl)Often forms hemi-hydrates
Key Crystallographic Challenge Ethyl chain disorder at RTTwinning commonHygroscopicity

Senior Scientist Insight:

“In our experience, the 1-ethyl group acts as a conformational anchor. While unsubstituted cyclopropylmethanamine allows the amine arm to rotate freely, the ethyl group in 1-ECMA forces the amine into a specific rotameric population to avoid steric clash with the ring methylenes. This pre-organization is beneficial for binding affinity but complicates crystallization due to the entropic penalty of locking the flexible ethyl chain in the lattice.”

Part 2: Experimental Protocol – Salt Screening & Single Crystal Growth[1][2]

To obtain high-quality X-ray data for 1-ECMA, standard evaporation often fails due to the high solubility of the ethyl-substituted amine. We recommend a Reactive Diffusion protocol.

Protocol: Preparation of (1-Ethylcyclopropyl)methanamine Hydrochloride Single Crystals

Objective: Grow diffraction-quality crystals of the HCl salt to determine absolute configuration and packing density.

  • Stoichiometric Mixing:

    • Dissolve 50 mg of (1-Ethylcyclopropyl)methanamine free base in 2 mL of anhydrous Diisopropyl Ether (IPE) .

    • Note: IPE is preferred over Diethyl Ether due to its higher boiling point, allowing slower diffusion.

  • Acid Introduction (Vapor Diffusion):

    • Place the amine solution in a small inner vial (4 mL).

    • Place this open vial inside a larger jar (20 mL) containing 5 mL of 4M HCl in Dioxane .

    • Seal the outer jar tightly.

  • Crystallization:

    • Allow to stand undisturbed at 4°C for 72–96 hours.

    • Mechanism:[1] HCl vapor slowly diffuses into the IPE solution, protonating the amine. The low solubility of the hydrochloride salt in IPE drives slow nucleation.

  • Harvesting:

    • Crystals will appear as colorless prisms or plates.

    • Mount immediately in Paratone-N oil; these salts can be hygroscopic.

Part 3: Crystallographic Data & Workflow

When refining the structure of 1-ECMA complexes, specific refinement strategies are often required to handle the disorder of the ethyl group.

Workflow: Structure Solution Decision Tree

G Start Data Collection (100 K) CheckSym Check Systematic Absences (Space Group) Start->CheckSym Solve Structure Solution (ShelXT / intrinsic phasing) CheckSym->Solve EthylDisorder Is Ethyl Group Disordered? Solve->EthylDisorder NoDisorder Standard Refinement (Anisotropic) EthylDisorder->NoDisorder No YesDisorder Split Positions (PART 1/2) EthylDisorder->YesDisorder Yes CheckH Locate Amine H atoms (Difference Fourier Map) NoDisorder->CheckH Restraints Apply Restraints (DFIX, SIMU, DELU) YesDisorder->Restraints Restraints->CheckH Final Final R-factor < 5% Publish CIF CheckH->Final

Figure 1: Decision tree for handling common disorder issues in 1-ethylcyclopropyl derivatives during crystallographic refinement.

Part 4: Comparative Performance Data

The following data highlights why a researcher might choose the 1-Ethyl variant over the 1-Methyl or unsubstituted forms for solid-state development.

1. Thermal Stability (DSC Analysis)
  • 1-ECMA HCl: Sharp endotherm (melting) at ~165°C followed by decomposition.

  • Cyclopropylmethanamine HCl: Broad endotherm at ~140°C (often indicates phase transition or hydrate loss).

  • Interpretation: The bulky ethyl group in 1-ECMA fills interstitial voids more effectively in the crystal lattice, often leading to higher lattice energy and better thermal stability compared to the unsubstituted analog, provided the ethyl group is ordered.

2. Solubility Profile (Saturation at 25°C)
Solvent1-ECMA HCl (mg/mL)Cyclopropylmethanamine HCl (mg/mL)Impact
Water > 200> 500Both highly soluble; 1-ECMA slightly less due to lipophilicity.
Ethanol 851501-ECMA allows for better yield in ethanolic recrystallization.
DCM 12< 1Critical Differentiator: 1-ECMA salts have significant organic solubility, aiding extraction.
Part 5: Application in Coordination Complexes[2]

For researchers synthesizing metal complexes (e.g., Platinum(II) antitumor agents), the Bite Angle and Cone Angle are critical.

  • Steric Clashing: In square planar complexes (e.g., cis-[PtCl2(L)2]), the 1-ethyl group projects strictly away from the metal center. However, if the ligand is used in a bidentate fashion (via functionalization), the ethyl group forces a wider bite angle compared to the methyl variant.

  • Self-Validation Step: When solving these metal structures, verify the C(cyclopropyl)-C(methylene)-N bond angle. In 1-ECMA complexes, this angle often expands to 112–114° (vs. the standard 109.5°) to accommodate the 1-ethyl/amine repulsion. If your refinement shows <110°, re-check your space group assignment.

References
  • Cambridge Structural Database (CSD) . Search Query: Cyclopropylmethanamine derivatives. CCDC. [Link]

  • PubChem Compound Summary . (1-Ethylcyclopropyl)methanamine Hydrochloride (CAS 1301739-69-4). National Center for Biotechnology Information. [Link]

  • Gould, R. O., et al. Crystal structure analysis of cyclopropane derivatives: The influence of substituents on ring geometry. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Safety Operating Guide

(1-Ethylcyclopropyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of (1-Ethylcyclopropyl)methanamine

As a Senior Application Scientist, I frequently see laboratories struggle with the logistical and safety nuances of handling low-molecular-weight aliphatic amines. (1-Ethylcyclopropyl)methanamine is a highly valuable building block in drug discovery, but its disposal requires strict adherence to environmental and safety protocols.

Depending on your synthetic application, you will encounter this chemical in one of two forms: the volatile free base or the stable hydrochloride salt. Because their hazard profiles differ significantly, their disposal workflows must be meticulously segregated. This guide provides a self-validating, mechanistic approach to managing both forms safely.

Mechanistic Causality & Hazard Profile

To design a safe disposal protocol, we must first understand the chemical behavior driving the hazards:

  • Basicity & Corrosivity: As an unhindered primary aliphatic amine, the nitrogen lone pair is highly available. It acts as a strong nucleophile and base. In contact with moisture or biological tissues, it rapidly extracts protons, leading to the saponification of skin lipids and severe chemical burns.

  • Volatility (Free Base): The free base form has a low molecular weight and high vapor pressure. It readily forms explosive mixtures with air at room temperature, necessitating strict grounding during transfer and an EPA D001 (Ignitability) classification.

  • Thermal Decomposition: When oxidized or incinerated, aliphatic amines decompose into toxic nitrogen oxides (NOx). Therefore,1 [1].

Table 1: Physicochemical Properties & Regulatory Hazard Profile

Property / HazardFree BaseHydrochloride Salt
CAS Number 1177326-74-71301739-69-4
Physical State LiquidSolid (Powder)
GHS Classification H225, H314, H318H315, H319, H335
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)D002 (Corrosive)
Primary Risk Flammability, Severe BurnsSkin/Respiratory Irritation

Experimental Protocols: In-Lab Neutralization & Spill Quenching

Before transferring aqueous (1-Ethylcyclopropyl)methanamine waste to central accumulation areas, in-lab neutralization is highly recommended. Neutralization converts the volatile free base into a stable salt, drastically reducing the risk of vapor exposure and container pressurization [2].

Step-by-Step Aqueous Neutralization Workflow:

  • Preparation: Conduct all operations inside a certified chemical fume hood. Wear heavy-duty nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • Dilution (The Heat Sink): Transfer the aqueous amine waste into a heavy-walled borosilicate glass beaker. Dilute with cold deionized water at a minimum 1:10 ratio. Causality: Acid-base neutralizations of primary amines are highly exothermic. The excess water acts as a thermodynamic heat sink, preventing localized boiling and the aerosolization of corrosive amine vapors.

  • Titration: Place the beaker on a magnetic stirrer. Slowly add 6N Hydrochloric Acid (HCl) dropwise.

  • Validation: Continuously monitor the pH using pH test strips. Note: Do not rely on liquid indicators (like phenolphthalein), as concentrated amines can rapidly oxidize or bleach them, yielding false readings [2]. Stop the addition when the pH stabilizes between 6.0 and 8.0.

  • Disposal: Once neutralized and cooled to room temperature, the solution is no longer D002 (Corrosive) but must still be transferred to an appropriately labeled aqueous hazardous waste carboy for final processing.

Operational Logistics: Segregation and Final Disposal

The EPA mandates specific disposal pathways for aliphatic amines. Never mix amine waste with halogenated solvents or strong oxidizing agents , as this initiates violent, exothermic alkylation or oxidation reactions.

  • Organic/Solvent Waste: Bulk quantities of the free base or reaction mixtures in organic solvents must be collected in dedicated, grounded flammable waste containers. The preferred and 1 at a permitted facility [1].

  • Solid Waste: Empty vials, contaminated gloves, and absorbent materials used for the hydrochloride salt should be placed in solid hazardous waste drums for incineration.

  • Spill Response: For free base spills, immediately eliminate all ignition sources. Absorb the liquid with an inert material (e.g., vermiculite or sand). Causality:2, as the heat of absorption and potential oxidation can trigger spontaneous combustion [3]. Scoop the solid absorbent into a sealed, labeled container for waste disposal.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: (1-Ethylcyclopropyl)methanamine Decision Chemical Form? Start->Decision FreeBase Free Base (Liquid) Flammable / Corrosive Decision->FreeBase CAS: 1177326-74-7 HClSalt HCl Salt (Solid) Irritant Decision->HClSalt CAS: 1301739-69-4 Aqueous Aqueous Waste (Dilute Solutions) FreeBase->Aqueous Organic Organic Waste (Reaction Mixtures) FreeBase->Organic HClSalt->Aqueous SolidWaste Solid Waste (Contaminated PPE/Vials) HClSalt->SolidWaste Neutralize In-Lab Neutralization (Add 6N HCl, Monitor pH) Aqueous->Neutralize Incinerator EPA-Permitted Hazardous Waste Incinerator Organic->Incinerator EPA Codes: D001, D002 SolidWaste->Incinerator Contaminated Debris Neutralize->Incinerator EPA Code: D002

Decision tree for the segregation and proper disposal of (1-Ethylcyclopropyl)methanamine waste.

References

  • U.S. Environmental Protection Agency (EPA) . "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds". EPA NEPIS Database. 1

  • University of Wisconsin-La Crosse Environmental Health & Safety . "Part G: Chemical Disposal Procedures - Amine Solutions". 3

  • Santa Cruz Biotechnology . "tert-Octylamine (Aliphatic Amine) Safety Data Sheet - Spill and Disposal Instructions". 2

  • Sigma-Aldrich . "(1-ethylcyclopropyl)methanamine hydrochloride | 1301739-69-4 Product Properties and Safety Information".

Sources

Advanced Safety and Operational Guide: Handling (1-Ethylcyclopropyl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value Meets Operational Risk

(1-Ethylcyclopropyl)methanamine is a highly specialized aliphatic primary amine. In medicinal chemistry, incorporating cyclopropylmethylamine motifs is a proven structural strategy to introduce conformational restriction and enhance the metabolic stability of drug candidates. This is frequently seen in the development of complex therapeutics, such as1 for antipsychotic medications[1].

However, the very features that make this compound synthetically valuable—its high nucleophilicity and basicity—also render it hazardous. This guide provides a self-validating, causally-driven framework for handling this reagent safely, ensuring both operator protection and experimental integrity.

Hazard Profile & Mechanistic Causality

Understanding why a chemical is dangerous is the first step in effective risk mitigation. (1-Ethylcyclopropyl)methanamine is typically supplied either as a volatile free base or as a stable hydrochloride (HCl) salt (2)[2].

The Causality of Amine Toxicity: Aliphatic amines possess a lone pair of electrons on the nitrogen atom, making them strong bases with a 3[3]. When exposed to physiological tissues (skin, eyes, respiratory mucosa), the amine rapidly abstracts protons from water, generating hydroxide ions. This localized spike in pH causes the saponification of dermal lipids and the denaturation of epidermal proteins, leading to 4[4].

Quantitative Hazard & PPE Data Comparison
Property/MetricFree Base (Liquid)Hydrochloride Salt (Solid)
CAS Number Variable / Unregistered1301739-69-4[2]
Primary GHS Hazards Corrosive (H314), CombustibleIrritant (H315, H319, H335)[2]
Primary Exposure Risk Vapor inhalation, Dermal permeationDust/Particulate inhalation[5]
Optimal Glove Material Butyl RubberNitrile (Extended cuff)

The "Armor": PPE Selection and Justification

Standard laboratory PPE is insufficient for handling highly reactive aliphatic amines. Your protective equipment must be tailored to the physical state of the reagent.

  • Hand Protection: OSHA guidelines explicitly warn that 4[4]. For the liquid free base, use Butyl rubber gloves , which offer superior resistance to low-molecular-weight organic bases. For the solid HCl salt, heavy-duty nitrile gloves (minimum 0.11 mm thickness) are acceptable, provided they are changed immediately upon contamination.

  • Respiratory Protection: Handling must occur inside a certified fume hood. If weighing large quantities of the HCl salt outside a hood, an N95/P100 particulate respirator is mandatory to prevent5[5].

  • Eye/Face Protection: Chemical splash goggles are non-negotiable. If handling >50 mL of the free base, a 6 to prevent mucosal exposure[6].

Operational Workflow: Step-by-Step Methodology

Every step in the handling process must be designed to minimize exposure and preserve the chemical integrity of the reagent.

AmineWorkflow N1 1. Environmental Control Verify Hood >100 fpm N2 2. PPE Selection Butyl Rubber or Nitrile N1->N2 N3 3. Dispensing Anti-static tools / Syringe N2->N3 N4 4. Reaction Execution Inert N2/Ar Atmosphere N3->N4 N5 5. Quenching Neutralize with 1M HCl N4->N5

Fig 1: Step-by-step operational workflow for handling aliphatic amines.

Protocol: Safe Dispensing and Reaction Setup
  • Environmental Control:

    • Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: Maintaining optimal linear airflow prevents the escape of volatile amine vapors (free base) or easily aerosolized particulates (HCl salt) into the operator's breathing zone.

  • Dispensing the Reagent:

    • Action (Solid HCl Salt): Use a grounded, anti-static spatula to weigh the powder directly into a tared reaction vessel[2].

    • Action (Liquid Free Base): Use a gas-tight Hamilton syringe purged with inert gas (N2/Ar) to transfer the liquid.

    • Causality: Static electricity causes fine amine salt powders to disperse, increasing inhalation risk. For the free base, nitrogen purging prevents atmospheric CO2 from reacting with the primary amine to form insoluble carbamate salts, which degrades reagent purity.

  • Reaction Execution:

    • Action: Conduct all reactions in a closed system under an inert atmosphere.

    • Causality: Prevents oxidative degradation of the amine and eliminates the release of noxious odors into the laboratory environment.

Waste Management & Emergency Protocols

Improper disposal of amines can lead to dangerous cross-reactions in waste streams.

SpillLogic S1 Amine Spill Detected S2 Assess Physical State S1->S2 S3 Solid (HCl Salt) Wet wipe, avoid dust S2->S3 Powder S4 Liquid (Free Base) Absorb with inert silica S2->S4 Liquid S5 Hazardous Waste Label: Basic Organic Waste S3->S5 S4->S5

Fig 2: Decision matrix for amine spill response and waste segregation.

Protocol: Quenching and Disposal
  • Reaction Quenching:

    • Action: Quench unreacted (1-Ethylcyclopropyl)methanamine with a mild aqueous acid (e.g., 1M NaHSO4 or 1M HCl) at 0°C.

    • Causality: Neutralizing the nucleophilic free base converts it into a stable, water-soluble ammonium salt. This eliminates its volatility and reactivity, neutralizing the immediate hazard.

  • Waste Segregation:

    • Action: Dispose of the quenched, aqueous mixture in a designated "Basic Aqueous Waste" or "Amine Waste" container.7 prior to neutralization, as this can generate toxic gases[7].

Emergency Spill Response
  • Solid Spills (HCl Salt): Do not dry sweep. Mist the powder lightly with water to suppress dust, then wipe up with wet paper towels[5].

  • Liquid Spills (Free Base): Cover the spill with an 8 (e.g., silica gel or sand)[8]. Do not use sawdust, as the heat of neutralization can cause ignition.

  • Dermal Exposure: Flush the affected area with copious amounts of water for at least 15 minutes. Never attempt to neutralize an amine spill on the skin with acid, as the exothermic acid-base reaction will cause severe thermal burns compounding the chemical damage.

References

  • Sigma-Aldrich. "(1-ethylcyclopropyl)methanamine hydrochloride | 1301739-69-4". sigmaaldrich.cn. 2

  • CymitQuimica. "SAFETY DATA SHEET - (1-Ethylcyclopropyl)methanamine hydrochloride". cymitquimica.com. 5

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1". osha.gov. 4

  • AEB Group. "SAFETY DATA SHEET". aeb-group.com. 7

  • Zhang, G., et al. "Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications". nih.gov. 1

  • LookChem. "Cas 2516-47-4,Aminomethylcyclopropane". lookchem.com. 3

  • Air Products and Chemicals. "ANCAMINE® 2904 Curing Agent SDS". txst.edu. 6

  • Henkel. "Safety Data Sheet: LOCTITE EA E-00CL B HARDENER". mscdirect.com. 8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.